Spautin-1
Description
Propriétés
IUPAC Name |
6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIVHRPYFSSVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318621 | |
| Record name | Spautin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262888-28-7 | |
| Record name | Spautin-1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262888-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spautin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spautin-1: A Potent Modulator of Vps34 Complex Stability and Autophagy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of Spautin-1 (Specific and Potent Autophagy Inhibitor-1), focusing on its mechanism of action, its effects on the stability of the Vps34 complex, and its role as a modulator of autophagy. This document includes quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to support further research and drug development efforts.
Introduction to this compound and the Vps34 Complex
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key regulator of autophagy initiation is the Class III phosphatidylinositol 3-kinase (PI3K), Vps34. Vps34 forms the core of a larger protein complex, often referred to as the Vps34 complex or the PI3KC3 complex, which is essential for the formation of autophagosomes. The stability and activity of this complex are tightly regulated by post-translational modifications, including ubiquitination.
This compound was identified as a potent inhibitor of autophagy. It does not directly inhibit the kinase activity of Vps34 but rather modulates the stability of the Vps34 complex by inhibiting two deubiquitinating enzymes (DUBs), USP10 and USP13. These enzymes are responsible for removing ubiquitin chains from Beclin-1, a core component of the Vps34 complex. By inhibiting USP10 and USP13, this compound promotes the degradation of Beclin-1, leading to the destabilization of the Vps34 complex and subsequent inhibition of autophagy.
Mechanism of Action: this compound Mediated Destabilization of the Vps34 Complex
The primary mechanism by which this compound inhibits autophagy is through the destabilization of the Vps34 complex. This is achieved by targeting the deubiquitinating enzymes USP10 and USP13, which regulate the ubiquitination status of Beclin-1 (the mammalian ortholog of yeast Atg6).
The key steps are as follows:
-
Beclin-1 Ubiquitination: Beclin-1 is subject to ubiquitination, a process that can mark it for proteasomal degradation.
-
USP10 and USP13 Activity: USP10 and USP13 act as deubiquitinases for Beclin-1, removing the ubiquitin chains and thereby stabilizing it.
-
This compound Inhibition: this compound inhibits the deubiquitinating activity of USP10 and USP13.
-
Beclin-1 Degradation: The inhibition of USP10 and USP13 leads to an accumulation of ubiquitinated Beclin-1, which is then targeted for degradation by the proteasome.
-
Vps34 Complex Destabilization: As a core component, the degradation of Beclin-1 leads to the destabilization and inactivation of the entire Vps34 complex.
-
Autophagy Inhibition: The loss of a functional Vps34 complex prevents the formation of autophagosomes, thereby blocking the autophagy process.
Mechanism of this compound action on the Vps34 complex.
Quantitative Data
The following table summarizes the key quantitative data related to the activity of this compound.
| Parameter | Value | Target | Cell Line/System | Reference |
| IC50 | ~1.3 µM | Autophagy Inhibition (LC3-II turnover) | HeLa | |
| IC50 | ~0.78 µM | USP10 (in vitro) | Recombinant enzyme | |
| IC50 | ~0.72 µM | USP13 (in vitro) | Recombinant enzyme |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the Vps34 complex.
Immunoprecipitation of Vps34 Complex
This protocol is designed to isolate the Vps34 complex to assess the ubiquitination status of Beclin-1.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail, and 10 mM N-ethylmaleimide (NEM) to inhibit DUBs).
-
Anti-Beclin-1 antibody.
-
Protein A/G agarose beads.
-
Wash buffer (cell lysis buffer without protease inhibitors and NEM).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-Beclin-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting.
Workflow for Beclin-1 immunoprecipitation.
In Vitro Deubiquitination Assay
This assay is used to directly measure the inhibitory effect of this compound on USP10 and USP13 activity.
Materials:
-
Recombinant human USP10 and USP13.
-
Ubiquitinated Beclin-1 substrate (can be generated in vitro or immunoprecipitated from cells).
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT).
-
This compound at various concentrations.
-
SDS-PAGE sample buffer.
Procedure:
-
Incubate the ubiquitinated Beclin-1 substrate with recombinant USP10 or USP13 in the DUB reaction buffer.
-
Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to visualize the extent of deubiquitination.
Summary and Future Directions
This compound is a valuable chemical tool for studying the role of autophagy in various physiological and pathological processes. Its mechanism of action, through the inhibition of USP10 and USP13 and subsequent destabilization of the Vps34 complex, provides a clear pathway for modulating autophagy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting this pathway. Future research may focus on developing more specific inhibitors for USP10 or USP13 to dissect their individual roles in regulating Vps34 complex stability and to develop novel therapeutics for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.
Unraveling the Molecular Interactions of Spautin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spautin-1, a potent and specific autophagy inhibitor, has garnered significant attention in cellular biology and drug discovery for its ability to modulate critical signaling pathways. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Core Molecular Targets and Quantitative Data
This compound primarily exerts its biological effects by targeting several key proteins involved in autophagy and other cellular processes. The following tables summarize the quantitative data associated with these interactions.
| Primary Targets | Parameter | Value | Assay Condition |
| USP10 | IC50 | 0.6 - 0.7 µM[1][2] | Cell-free deubiquitinase activity assay[1] |
| USP13 | IC50 | 0.6 - 0.7 µM[1][2] | Cell-free deubiquitinase activity assay[1] |
Table 1: Inhibition of Primary Deubiquitinase Targets by this compound. IC50 values indicate the concentration of this compound required to inhibit 50% of the enzymatic activity of USP10 and USP13.
| Other Identified Targets/Pathways | Effect | Observed In |
| Vps34/Beclin-1 Complex | Promotes degradation[1][3] | Various cell lines |
| TOMM Complex (TOMM70) | Binds to and disrupts import[4][5] | Human cell lines |
| Mitochondrial Complex I | Suppresses activity[6][7] | Isolated mitochondria |
| PI3K/AKT/GSK3β Pathway | Inactivates AKT, activates GSK3β[2][8] | Chronic Myeloid Leukemia cells[8] |
Table 2: Additional Molecular Targets and Cellular Pathways Modulated by this compound. This table outlines the qualitative effects of this compound on other identified targets and signaling pathways.
Signaling Pathways and Mechanisms of Action
This compound's multifaceted effects stem from its interaction with distinct cellular signaling pathways. The following diagrams illustrate these complex interactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of the Tumor-Suppressor BECLIN 1 by Distinct Ubiquitination Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Spautin-1's Surprising Role in Promoting PINK1-PRKN Dependent Mitophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spautin-1, initially identified as a potent inhibitor of general macroautophagy, has emerged as a paradoxical yet potent promoter of PINK1-PRKN dependent mitophagy. This guide delves into the core mechanisms of this compound's action on mitochondrial quality control, presenting quantitative data, detailed experimental protocols, and visual signaling pathways. While this compound is known to inhibit autophagy by targeting deubiquitinases USP10 and USP13, its pro-mitophagic effect is independent of this pathway.[1][2][3] Instead, this compound directly interacts with the TOMM (Translocase of the Outer Mitochondrial Membrane) complex, leading to the stabilization of PINK1 on the outer mitochondrial membrane, a critical initiating step in the removal of damaged mitochondria.[1][3][4][5][6] This finding opens new avenues for therapeutic strategies targeting neurodegenerative diseases and other pathologies associated with deficient mitophagy.
Introduction: The Paradox of this compound
Mitophagy, the selective degradation of damaged or superfluous mitochondria, is a crucial cellular quality control mechanism. The PINK1-PRKN pathway is a primary route for initiating this process.[7][8][9] PTEN-induced kinase 1 (PINK1) acts as a sensor of mitochondrial damage.[8][9] In healthy mitochondria, PINK1 is imported into the inner mitochondrial membrane and rapidly cleaved by the protease PARL.[4][9] However, upon mitochondrial depolarization, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).[9] This accumulation serves as a signal to recruit the E3 ubiquitin ligase Parkin (PRKN) from the cytosol to the mitochondrial surface.[7][9] Activated Parkin then ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.
This compound was first described as an inhibitor of autophagy through its inhibition of the deubiquitinating enzymes (DUBs) USP10 and USP13, which stabilize the Beclin-1-Vps34 complex required for autophagosome nucleation.[10][11][12] Surprisingly, recent studies have revealed that this compound promotes, rather than inhibits, PINK1-PRKN dependent mitophagy.[1][2][3][4] This technical guide will explore the data and methodologies that underpin this discovery.
Quantitative Data: this compound's Pro-Mitophagic Effects
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on PINK1-PRKN dependent mitophagy.
Table 1: Effect of this compound on Mitochondrial Protein Degradation
| Mitochondrial Protein | Treatment | Concentration of this compound | Duration (hours) | Degradation Outcome | Reference |
| COX4 | CCCP | 20 µM | 18 | Significant decrease in protein levels | [1][13] |
| TIMM23 | CCCP | 20 µM | 18 | Significant decrease in protein levels | [1][13] |
| TOMM20 | CCCP | 20 µM | 18 | Significant decrease in protein levels | [1][13] |
| COX4 | CCCP | 40 µM | 18 | Significant decrease in protein levels | [1][13] |
| TIMM23 | CCCP | 40 µM | 18 | Significant decrease in protein levels | [1][13] |
| TOMM20 | CCCP | 40 µM | 18 | Significant decrease in protein levels | [1][13] |
| COX4 | Oligomycin/Antimycin A | 20 µM | 18 | Significant decrease in protein levels | [1][13] |
| TIMM23 | Oligomycin/Antimycin A | 20 µM | 18 | Significant decrease in protein levels | [1][13] |
| TOMM20 | Oligomycin/Antimycin A | 20 µM | 18 | Significant decrease in protein levels | [1][13] |
Mitochondrial damaging agents like CCCP and Oligomycin/Antimycin A were used to induce mitophagy.
Table 2: this compound's Effect on PRKN Translocation and PINK1 Stabilization
| Parameter | Treatment | Concentration of this compound | Duration (hours) | Observation | Reference |
| PRKN Mitochondrial Translocation | CCCP | 20 µM | 0.5 - 2 | Accelerated and enhanced translocation of PRKN to mitochondria | [1][13][14] |
| Full-length PINK1 Stabilization | CCCP | 20 µM | 2 - 6 | Enhanced stabilization of full-length PINK1 | [1][13][15] |
| Full-length PINK1 Stabilization | CCCP | 40 µM | 2 - 6 | Enhanced stabilization of full-length PINK1 | [1][13][15] |
| Phosphorylation of Ubiquitin (Ser65) | CCCP | 20 µM | 2 - 6 | Remarkably increased p-Ser65-Ub levels | [1][13][15] |
Table 3: Independence of this compound's Pro-Mitophagic Effect from USP10/USP13 Inhibition
| Experiment | Condition | Observation | Conclusion | Reference |
| PRKN Mitochondrial Translocation | Knockdown of USP10 and/or USP13 + CCCP | No enhancement of PRKN recruitment to mitochondria | This compound's effect on PRKN translocation is independent of USP10/13 inhibition. | [1][13][16] |
| CCCP-induced Mitophagy | Knockdown of USP10 and/or USP13 | Did not promote mitophagy | This compound's pro-mitophagic effect is independent of its known targets USP10 and USP13. | [1][13][16] |
Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the canonical PINK1-PRKN mitophagy pathway and the proposed mechanism of this compound's intervention.
Caption: Canonical PINK1-PRKN Dependent Mitophagy Pathway.
Caption: Proposed Mechanism of this compound in Promoting Mitophagy.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used to elucidate the role of this compound in mitophagy.
Mitochondrial Isolation for Western Blotting
This protocol is adapted from standard cell fractionation procedures to enrich for mitochondrial proteins.[2][5][7][17]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5, with freshly added protease and phosphatase inhibitors.
-
Dounce homogenizer or a 26.5G needle.
Procedure:
-
Culture and treat cells as required. For this compound experiments, pre-treat with 20-40 µM this compound for 6 hours, followed by co-treatment with a mitochondrial damaging agent (e.g., 2.5 µM CCCP for 18 hours).[1][13]
-
Harvest cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 1 mL of ice-cold MIB.
-
Lyse the cells by passing the suspension through a 26.5G needle 15-20 times or by using a Dounce homogenizer (approximately 20-30 strokes).[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction). The pellet is the mitochondrial fraction.
-
Wash the mitochondrial pellet with MIB and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a suitable lysis buffer for Western blotting.
Western Blotting for Mitophagy Markers
This protocol allows for the quantification of mitochondrial protein degradation and the assessment of PINK1 stabilization and Parkin recruitment.[18][19][20]
Procedure:
-
Prepare whole-cell lysates or mitochondrial fractions as described above.
-
Determine protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-TOMM20 (outer mitochondrial membrane protein)
-
Anti-TIMM23 (inner mitochondrial membrane protein)
-
Anti-COX4 (inner mitochondrial membrane protein)
-
Anti-PINK1
-
Anti-Parkin (PRKN)
-
Anti-phospho-Ubiquitin (Ser65)
-
Anti-LC3
-
Anti-β-actin or GAPDH (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using software like ImageJ.[1][13]
Immunofluorescence for PRKN Translocation
This method visualizes the recruitment of Parkin from the cytosol to the mitochondria upon induction of mitophagy.[21][22][23]
Reagents:
-
Cells grown on glass coverslips.
-
MitoTracker dye (e.g., MitoTracker Red CMXRos).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.2% Triton X-100 in PBS for permeabilization.
-
Blocking buffer: 5% BSA in PBS.
-
Primary antibody: Anti-Parkin (PRKN).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Seed cells on coverslips and treat as required (e.g., pre-treatment with 20 µM this compound for 6 hours, followed by co-treatment with 5 µM CCCP for the indicated duration).[1][14]
-
Before fixation, incubate cells with MitoTracker (e.g., 100 nM) for 30 minutes at 37°C to label mitochondria.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-Parkin antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image using a confocal microscope. Co-localization of Parkin (green) and mitochondria (red) indicates translocation.
-
Quantify the percentage of cells showing Parkin translocation by counting at least 200 cells from three independent experiments.[1][14]
mt-Keima Mitophagy Assay
This fluorescence-based assay provides a quantitative measure of mitophagic flux.[4][8][10][24] mt-Keima is a pH-sensitive fluorescent protein that exhibits a change in its excitation spectrum when it moves from the neutral pH of the mitochondrial matrix to the acidic environment of the lysosome.
Procedure:
-
Transfect or transduce cells with a plasmid encoding mitochondria-targeted Keima (mt-Keima).
-
Treat the cells with this compound and/or a mitophagy-inducing agent.
-
Analyze the cells using a confocal microscope or a flow cytometer equipped with two laser lines for excitation at approximately 458 nm (neutral pH) and 561 nm (acidic pH).
-
An increase in the ratio of the 561 nm to 458 nm emission indicates an increase in mitophagic flux.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow to investigate the effect of a compound like this compound on mitophagy.
Caption: Experimental Workflow for Investigating this compound's Effect on Mitophagy.
Conclusion and Future Directions
The discovery of this compound's pro-mitophagic activity, independent of its role in general autophagy inhibition, represents a significant paradigm shift. The data strongly suggest that this compound acts by stabilizing PINK1 at the outer mitochondrial membrane through interaction with the TOMM complex.[1][3][4][5][6] This dual functionality of this compound—inhibiting general autophagy while promoting selective mitophagy—makes it a unique and valuable tool for dissecting the intricate regulation of cellular degradation pathways.
For drug development professionals, this presents an exciting opportunity. The targeted promotion of mitophagy has therapeutic potential for a range of neurodegenerative diseases, including Parkinson's and Alzheimer's, where mitochondrial dysfunction and impaired mitophagy are implicated.[3][4] Further research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To develop analogs of this compound that are more potent and selective promoters of mitophagy, while minimizing the inhibition of general autophagy.
-
In Vivo Studies: To validate the pro-mitophagic effects of this compound and its analogs in animal models of neurodegenerative diseases.
-
Elucidation of Downstream Events: To further detail the molecular events following this compound-induced PINK1 stabilization, including the specific OMM proteins ubiquitinated by Parkin in this context.
References
- 1. Mt-mKeima-based mitophagy assay with FACS [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial isolation protocol [protocols.io]
- 6. tandfonline.com [tandfonline.com]
- 7. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Mitophagy Monitoring in Caenorhabditis elegans toDetermine Mitochondrial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence-Based Measurement of Autophagosome Formation During Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 19. proteolysis.jp [proteolysis.jp]
- 20. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. Quantitative determination of mitophagy by fluorescence microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Microscopy-based evaluation of Parkin translocation and mitophagy in FBXO7-/- cell linesons) [protocols.io]
- 24. Mito-Keima assay to assess mitophagy [protocols.io]
The Structural Basis of Spautin-1 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spautin-1 (Specific and Potent Autophagy Inhibitor-1) has emerged as a critical tool for studying the molecular machinery of autophagy and holds potential as a therapeutic agent in various diseases, including cancer. This small molecule exerts its effects by inhibiting the deubiquitinating enzymes (DUBs) USP10 and USP13, leading to the destabilization and degradation of the Beclin-1/Vps34 complex, a cornerstone of autophagosome nucleation. This in-depth technical guide elucidates the structural underpinnings of this compound's activity, provides detailed experimental protocols for its study, and presents quantitative data to inform future research and drug development endeavors.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a multitude of human pathologies, making it an attractive target for therapeutic intervention. This compound was identified as a potent inhibitor of autophagy through a high-throughput screen. Its mechanism of action involves the inhibition of two ubiquitin-specific peptidases, USP10 and USP13.[1] These enzymes are responsible for deubiquitinating Beclin-1, a key component of the Vps34 kinase complex which is essential for the initiation of autophagy.[2] By inhibiting USP10 and USP13, this compound promotes the ubiquitination and subsequent proteasomal degradation of Beclin-1, leading to the disassembly of the Vps34 complex and a halt in autophagy.[3]
Quantitative Data on this compound Activity
The inhibitory potency of this compound against its primary targets and its effects on downstream cellular processes have been quantified in various studies.
| Parameter | Target/Process | Value | Cell Line/System | Reference |
| IC50 | USP10 | ~0.6 µM | In vitro deubiquitination assay | [4][5] |
| IC50 | USP13 | ~0.7 µM | In vitro deubiquitination assay | [4][5] |
| IC50 | Autophagy Inhibition | Not explicitly defined | HeLa, MEFs | |
| EC50 | Beclin-1 Degradation | Not explicitly defined | H4-LC3-GFP |
Structural Basis of this compound Activity
Targeting USP10 and USP13
The precise structural basis of this compound's interaction with USP10 and USP13 remains to be fully elucidated, as no co-crystal structure has been reported to date. Biophysical assays such as isothermal titration calorimetry (ITC) and thermal shift assays (TSA) have failed to confirm a direct, high-affinity binding between this compound and USP13, suggesting a potentially transient or complex interaction mechanism.[6][7]
Structure-Activity Relationship (SAR) Studies
Despite the absence of a co-crystal structure, structure-activity relationship (SAR) studies have provided valuable insights into the chemical features of this compound essential for its inhibitory activity. A key study exploring analogues of this compound revealed that modifications to the quinazoline core and the benzylamine substituent significantly impact its potency.[7][8] Specifically, increasing the chain length between the secondary amine and the phenyl group, and introducing a halogen at the 4'-position of the phenyl group, can dramatically increase its activity.[7] This suggests that the benzylamine moiety likely plays a crucial role in interacting with a key pocket within the catalytic domain of USP10 and USP13.
Signaling Pathway
The inhibitory action of this compound on USP10 and USP13 initiates a signaling cascade that culminates in the suppression of autophagy.
References
- 1. Beclin1 controls the levels of p53 by regulating the deubiquitination activity of USP10 and USP13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential regulation of distinct Vps34 complexes by AMPK in nutrient stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Tumor-Suppressor BECLIN 1 by Distinct Ubiquitination Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure–Activity Relationship (SAR) Study of this compound to Entail the Discovery of Novel NEK4 Inhibitors [mdpi.com]
- 7. Structure-Activity Relationship (SAR) Study of this compound to Entail the Discovery of Novel NEK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spautin-1: A Technical Guide to its Function in Regulating p53 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spautin-1 (Specific and Potent Autophagy Inhibitor-1) has emerged as a critical chemical probe for dissecting the intricate relationship between autophagy and cancer biology. Initially identified as a potent inhibitor of autophagy, its mechanism of action converges on the regulation of protein stability through the inhibition of deubiquitinating enzymes (DUBs). This guide provides a comprehensive technical overview of this compound's core function, with a specific focus on its dual role in regulating the levels of both wild-type and mutant tumor suppressor protein p53. We will explore the distinct signaling pathways involved, present key quantitative data, detail relevant experimental protocols, and provide visual diagrams to elucidate the underlying molecular mechanisms.
Mechanism of Action: A Dichotomy in p53 Regulation
This compound's primary molecular targets are the ubiquitin-specific peptidases USP10 and USP13.[1][2] By inhibiting these two enzymes, this compound indirectly influences the stability of their downstream substrates, which include key components of both the autophagy machinery and pivotal tumor suppressor pathways. The functional outcome of this compound treatment on p53 levels is remarkably dependent on the mutational status of the p53 protein itself.
Regulation of Wild-Type p53 (wt-p53)
In cells harboring wild-type p53, this compound promotes its degradation. The canonical negative regulator of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for ubiquitination and subsequent degradation by the 26S proteasome. This process is counteracted by USP10, which deubiquitinates and stabilizes p53.[2]
This compound inhibits USP10, thereby tipping the balance towards p53 ubiquitination.[1] This leads to an accumulation of ubiquitinated p53, which is then rapidly degraded by the proteasome. This effect can be reversed by treatment with proteasome inhibitors like MG132.[1] The entire process is contingent on the presence of MDM2, as knockdown of MDM2 inhibits the this compound-induced reduction in p53 levels.[1]
The inhibition of USP10 and USP13 by this compound also leads to the degradation of the Vps34-Beclin1 complex, a cornerstone of autophagy initiation, connecting the regulation of p53 to the autophagic process.[1][2]
References
Spautin-1: A Technical Guide to its Role in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spautin-1, a potent and cell-permeable small molecule, has emerged as a significant modulator of programmed cell death in cancer biology. Initially identified as a specific and potent autophagy inhibitor, its mechanism of action is centered on the inhibition of two ubiquitin-specific peptidases, USP10 and USP13. This inhibition leads to the degradation of the Beclin-1/Vps34 complex, a critical initiator of autophagy. Beyond its role in autophagy, this compound has demonstrated a profound ability to induce or sensitize cancer cells to apoptosis, making it a molecule of high interest for therapeutic development. This technical guide provides an in-depth exploration of this compound's role in cancer cell apoptosis, presenting its core mechanism, quantitative effects on cancer cell lines, detailed experimental protocols, and visualization of the key signaling pathways involved.
Core Mechanism of Action
This compound's primary mechanism involves the inhibition of the deubiquitinating enzymes USP10 and USP13, with reported IC50 values in the range of 0.6-0.7 μM.[1][2] These enzymes are responsible for removing ubiquitin chains from target proteins, thereby protecting them from proteasomal degradation. A key substrate for both USP10 and USP13 is Beclin-1, a central component of the Vps34/PI3K Class III complex, which is essential for the initiation of autophagy.[3]
By inhibiting USP10 and USP13, this compound promotes the ubiquitination and subsequent proteasomal degradation of Beclin-1 and other components of the Vps34 complex.[3] This disruption of the Vps34 complex abrogates autophagy, a cellular process that cancer cells often exploit to survive under stress conditions, including chemotherapy. The inhibition of this pro-survival mechanism is a key contributor to this compound's pro-apoptotic effects.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing insights into its potency and therapeutic potential.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Assay | Treatment Duration | Reference |
| USP10 (cell-free) | - | ~0.6-0.7 | Biochemical Assay | - | [1][2] |
| USP13 (cell-free) | - | ~0.6-0.7 | Biochemical Assay | - | [1][2] |
| A375 | Malignant Melanoma | 1.83 | MTS Assay | 72 hours | [4] |
| SK-Mel-28 | Malignant Melanoma | 2.062 | MTS Assay | 72 hours | [4] |
Table 2: Effect of this compound on Cancer Cell Apoptosis and Viability
| Cell Line | Cancer Type | This compound Concentration | Effect | Assay | Treatment Duration | Reference |
| K562 | Chronic Myeloid Leukemia | 10 µM (with 250 nM Imatinib) | Increased apoptosis from 8.4% to 15.5% | Annexin V/PI Staining | 48 hours | [5] |
| K562 | Chronic Myeloid Leukemia | 10 µM (with 500 nM Imatinib) | Increased apoptosis from 23.9% to 36.4% | Annexin V/PI Staining | 48 hours | [5] |
| Primary CML Cells | Chronic Myeloid Leukemia | 10 µM (with 2 µM Imatinib) | Increased mean apoptosis from 24.8% to 40.2% | Annexin V/PI Staining | 48 hours | [5] |
| Canine Osteosarcoma | Osteosarcoma | 100 µM | Decreased cell viability by 27-38% | Resazurin Assay | Not Specified | [6] |
| MCF-7 | Breast Cancer | Not Specified | Increased cleaved PARP and cleaved lamin A | Western Blot | 72 hours | [7] |
| HCT116 and CT26 | Colorectal Cancer | 10 µM | Increased mitochondrial ROS and cytochrome c release | MitoSOX and Western Blot | 24 hours | [8] |
Signaling Pathways Modulated by this compound
This compound influences key signaling pathways that regulate apoptosis. A primary pathway implicated in this compound-induced apoptosis is the PI3K/AKT/GSK3β axis. In chronic myeloid leukemia (CML) cells, this compound enhances imatinib-induced apoptosis by inactivating the pro-survival PI3K/AKT pathway.[5][9] This leads to the activation of Glycogen Synthase Kinase 3β (GSK3β), which in turn promotes the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-2.[5][10]
Furthermore, this compound has been shown to induce the intrinsic apoptotic pathway through mitochondrial oxidative injury.[8] This involves an increase in mitochondrial reactive oxygen species (ROS) and the release of cytochrome c into the cytoplasm, leading to caspase activation.[8] In some cancer cell lines, this compound treatment leads to the upregulation of the pro-apoptotic protein BAD.[11]
Signaling Pathway Diagrams
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in cancer cell apoptosis.
Cell Viability Assay (CCK-8 or MTS)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and for the specified duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Beclin-1, anti-Mcl-1, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound as required.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Experimental Workflow Diagram
Conclusion
This compound represents a promising pharmacological tool for inducing apoptosis in cancer cells, primarily through its potent inhibition of autophagy and modulation of key apoptotic signaling pathways. Its ability to downregulate pro-survival proteins and induce mitochondrial-mediated cell death underscores its potential as a standalone or combination therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the anti-cancer properties of this compound. Further investigation into its efficacy in a broader range of cancer types and in in vivo models is warranted to fully elucidate its therapeutic promise.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The autophagy inhibitor this compound, either alone or combined with doxorubicin, decreases cell survival and colony formation in canine appendicular osteosarcoma cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spautin-1 and the Immune Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spautin-1, a potent and specific small-molecule inhibitor of autophagy, has emerged as a significant modulator of the immune response. By targeting the deubiquitinating enzymes (DUBs) USP10 and USP13, this compound initiates a cascade of cellular events that not only induce apoptosis in cancer cells but also enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its multifaceted effects on various immune cell populations, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this compound in immuno-oncology and other immune-related disciplines.
Core Mechanism of Action
This compound's primary mechanism of action revolves around its potent and specific inhibition of two ubiquitin-specific peptidases, USP10 and USP13.[1][2][3][4] This dual inhibition leads to a series of downstream effects, most notably the destabilization and degradation of the Beclin-1-Vps34 complex, a critical component for the initiation of autophagy.[5]
The inhibition of USP10 and USP13 by this compound enhances the ubiquitination of Beclin-1, marking it for proteasomal degradation. This, in turn, disrupts the formation of the Vps34 complex, which is essential for the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the formation of autophagosomes.[5] The ultimate consequence is a significant reduction in autophagic flux.
Interestingly, while this compound is a potent inhibitor of general autophagy, it has been shown to promote a specific form of selective autophagy known as mitophagy, the removal of damaged mitochondria. This process is dependent on the PINK1-PRKN pathway.[6]
This compound and the Immune Response: A Dual Role
This compound's influence on the immune system is multifaceted, primarily characterized by its ability to induce an immunogenic form of cancer cell death and to directly modulate the function of key immune cell populations.
Enhancing Anti-Tumor Immunity
A growing body of evidence highlights this compound's capacity to bolster anti-tumor immune responses. Studies have shown that this compound treatment can lead to an increased infiltration and activation of CD8+ T cells within the tumor microenvironment.[7][8] This is a critical aspect of an effective anti-cancer immune response, as CD8+ T cells are the primary effectors responsible for killing cancer cells. The enhanced anti-tumor effect of this compound is more pronounced in immunocompetent models compared to immunodeficient ones, underscoring the importance of its immunomodulatory role.[8]
Direct Effects on Immune Cells
-
T Cells: this compound has been shown to influence T cell activation and differentiation. Its modulation of autophagy can impact T cell survival and memory formation. Furthermore, by promoting an immunogenic tumor microenvironment, this compound indirectly stimulates T cell-mediated anti-tumor activity. The PI3K/AKT signaling pathway, a crucial regulator of T cell development, proliferation, and survival, is a potential target of this compound's immunomodulatory effects.[9][10][11]
-
Macrophages: Macrophages, key players in both innate and adaptive immunity, are also influenced by this compound. The modulation of autophagy by this compound can affect macrophage polarization, potentially shifting the balance between pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. The ERK signaling pathway, which is involved in macrophage migration and activation, is another avenue through which this compound may exert its effects.[12][13]
-
Dendritic Cells (DCs): As the most potent antigen-presenting cells, DCs are critical for initiating adaptive immune responses. While direct studies on this compound's comprehensive effects on DCs are still emerging, the induction of immunogenic cell death by this compound in cancer cells would likely lead to enhanced antigen uptake and presentation by DCs, thereby promoting T cell priming. The maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86 and the production of cytokines such as IL-12, is a potential area of modulation by this compound.[1][14][15][16][17]
-
Natural Killer (NK) Cells: NK cells are innate lymphocytes with potent cytotoxic activity against tumor cells. The impact of this compound on NK cell function is an area of active investigation. By altering the tumor microenvironment and potentially through direct effects, this compound may influence NK cell-mediated cytotoxicity, including the release of cytotoxic granules containing granzyme B and the production of IFN-γ.[18][19][20][21]
Quantitative Data
The following tables summarize key quantitative data related to this compound's activity.
| Target | IC50 (µM) | Assay Type | Reference |
| USP10 | ~0.6-0.7 | Cell-free deubiquitinating activity assay | [2][3][4][5] |
| USP13 | ~0.6-0.7 | Cell-free deubiquitinating activity assay | [2][3][4][5] |
| Cell Line | Cancer Type | IC50/EC50 (µM) | Assay Type | Incubation Time (h) | Reference |
| K562 (in combination with Imatinib) | Chronic Myeloid Leukemia | 0.5 (decreased from 1.0 with Imatinib alone) | Cytotoxicity Assay | 48 | [4] |
| HT-29 | Colorectal Carcinoma | Varies with conditions | Cell Viability Assay | 48 | [22] |
| HT1080 | Fibrosarcoma | Varies with conditions | Cell Viability Assay | - | [22] |
| HeLa | Cervical Cancer | 7.9 - 10.3 | Cytotoxicity Assay | - | [23] |
| COLO 205 | Colon Cancer | 7.9 - 10.3 | Cytotoxicity Assay | - | [23] |
| MCF-7 | Breast Cancer | 6.9 - 10.5 | Cytotoxicity Assay | - | [23] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet Assay | - | [18] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet Assay | - | [18] |
| Parameter | In Vitro Concentration | Cell Type/Assay | Reference |
| Autophagy Inhibition | 10 µM | Various cell lines | [22] |
| Cytotoxicity | 10 - 50 µM | Various cancer cell lines | [18] |
| Parameter | In Vivo Dosage | Animal Model | Effect | Reference |
| Tumor Growth Inhibition | Not specified | BALB/c mice with DLBCL | 57.17% tumor volume inhibition | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Cell Viability and Cytotoxicity Assays (MTS/MTT)
Objective: To determine the cytotoxic effect of this compound on immune or cancer cells.
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Tetrazolium salts (MTS or MTT) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product.
Protocol (General):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. For non-adherent cells like PBMCs, a higher density (e.g., 1 x 10^5 cells/well) may be required.[5][14][24][25]
-
Treatment: After allowing cells to adhere (for adherent cells) or settle, treat them with a range of this compound concentrations (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5][14]
-
Reagent Addition:
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (MTT Assay only): Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis of Autophagy Markers
Objective: To assess the effect of this compound on the expression of key autophagy-related proteins like Beclin-1, LC3, and p62.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[27][28][29][30]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 12% for Beclin-1 and p62, 15% for LC3).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[27]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Beclin-1, LC3, and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. A decrease in Beclin-1 and an increase in the LC3-II/LC3-I ratio and p62 levels are indicative of autophagy inhibition.[27][29]
Flow Cytometry for T Cell Activation Markers
Objective: To analyze the expression of activation markers on T cells following this compound treatment.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).
-
Stimulation and Treatment: Stimulate T cells with anti-CD3/CD28 antibodies or a specific antigen in the presence or absence of this compound for a designated time (e.g., 24-72 hours).
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate with a cocktail of fluorescently conjugated antibodies against surface markers. A typical panel for T cell activation could include:
-
T Cell Identification: CD3, CD4, CD8
-
Activation Markers: CD25, CD69, CD44, CD62L
-
Exhaustion Markers: PD-1, TIM-3, LAG-3
-
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Intracellular Staining (Optional): For intracellular markers like FoxP3 (for regulatory T cells) or cytokines (e.g., IFN-γ, TNF-α), fix and permeabilize the cells after surface staining, and then incubate with the respective intracellular antibodies.
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage and mean fluorescence intensity (MFI) of different T cell subsets expressing the activation markers.[6][31][32][33]
Signaling Pathways and Visualization
This compound's mechanism of action and its immunomodulatory effects are intertwined with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Core Mechanism of this compound
Caption: Core mechanism of this compound action.
This compound's Effect on Anti-Tumor Immunity
Caption: this compound enhances anti-tumor immunity.
Potential Involvement of PI3K/AKT and RAF-ERK Pathways
Caption: Potential modulation of PI3K/AKT and RAF-ERK pathways.
Conclusion and Future Directions
This compound stands as a compelling molecule at the intersection of autophagy, apoptosis, and immunology. Its ability to not only directly target cancer cells but also to invigorate the host's anti-tumor immune response positions it as a promising candidate for further investigation in cancer therapy. The detailed mechanisms of its immunomodulatory effects on various immune cell subsets, particularly dendritic cells and NK cells, warrant deeper exploration. Furthermore, elucidating the precise interplay between this compound and key signaling pathways such as PI3K/AKT and RAF-ERK in immune cells will be crucial for optimizing its therapeutic application. This technical guide provides a solid foundation for researchers to build upon as they continue to unravel the complex and promising biology of this compound.
References
- 1. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spautin 1 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 3. Spautin 1 | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the growth of diffuse large B-cell lymphoma by inducing mitochondrial damage-mediated PANoptosis and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | autophagy inhibitor | USP10/USP13 inhibitor | TargetMol [targetmol.com]
- 11. T cell receptor signaling controls Foxp3 expression via PI3K, Akt, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Shuterin Enhances the Cytotoxicity of the Natural Killer Leukemia Cell Line KHYG-1 by Increasing the Expression Levels of Granzyme B and IFN-γ through the MAPK and Ras/Raf Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Dendritic Cell Maturation and IL-12 Producing Capacity as Markers of Function: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Linkage of Innate to Adaptive Immunity via Maturing Dendritic Cells In Vivo Requires CD40 Ligation in Addition to Antigen Presentation and CD80/86 Costimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dendritic cell maturation and IL-12 synthesis induced by the synthetic immune-response modifier S-28463 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NK cells switch from granzyme B to death receptor–mediated cytotoxicity during serial killing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. texaschildrens.org [texaschildrens.org]
- 26. broadpharm.com [broadpharm.com]
- 27. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. miltenyibiotec.com [miltenyibiotec.com]
Spautin-1 and its Impact on Mitochondrial Complex I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spautin-1, initially identified as a potent inhibitor of autophagy through its targeting of the deubiquitinating enzymes (DUBs) USP10 and USP13, has emerged as a multi-faceted small molecule with significant effects on cellular metabolism. This technical guide provides an in-depth examination of a critical, yet less-publicized, function of this compound: its inhibitory effect on mitochondrial complex I (NADH:ubiquitone oxidoreductase). This document collates and presents key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in cellular biology and drug development. While the primary mechanism of this compound is the inhibition of autophagy, its "off-target" effects on mitochondrial respiration are profound and warrant careful consideration in experimental design and data interpretation.
Introduction to this compound
This compound (Specific and Potent Autophagy Inhibitor-1) is a cell-permeable small molecule that was first described as an inhibitor of autophagy.[1] It exerts this effect by inhibiting the activity of ubiquitin-specific peptidases USP10 and USP13, leading to the increased ubiquitination and subsequent proteasomal degradation of the Beclin1-Vps34 complex, a critical initiator of autophagosome formation.[1] This disruption of the autophagy pathway has made this compound a valuable tool for studying the roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.
However, accumulating evidence reveals that the bioactivity of this compound extends beyond autophagy inhibition. Notably, recent studies have demonstrated that this compound directly inhibits the activity of mitochondrial complex I, the first and largest enzyme of the electron transport chain.[2] This inhibition of oxidative phosphorylation has significant downstream consequences, including altered cellular energy metabolism and the induction of alternative cell death pathways.
This compound's Primary Mechanism of Action: Autophagy Inhibition
The canonical pathway of this compound action involves the inhibition of USP10 and USP13. These deubiquitinating enzymes are responsible for removing ubiquitin chains from Beclin1, a key component of the Vps34/PI3K-III complex. By inhibiting USP10 and USP13, this compound promotes the degradation of this complex, thereby blocking the initiation of autophagy.[1]
Figure 1. this compound's primary mechanism of autophagy inhibition.
Off-Target Effect: Inhibition of Mitochondrial Complex I
Beyond its role in autophagy, a significant off-target effect of this compound is the direct inhibition of mitochondrial complex I.[2] This inhibition is independent of its effects on USP10 and USP13.[2] Inhibition of complex I disrupts the flow of electrons from NADH to ubiquinone, thereby impairing the electron transport chain and reducing the production of ATP through oxidative phosphorylation.
Signaling and Metabolic Consequences
The inhibition of mitochondrial complex I by this compound initiates a cascade of cellular events. The immediate effect is a decrease in the NAD+/NADH ratio, a reduction in the mitochondrial membrane potential, and a decline in cellular ATP levels.[3] This energy stress can lead to the activation of alternative metabolic pathways and, under conditions of cellular stress such as glucose starvation, can suppress the Unfolded Protein Response (UPR), a key survival pathway for cancer cells.[2]
Figure 2. Signaling cascade following this compound-mediated inhibition of Complex I.
Quantitative Data
The following tables summarize the key quantitative findings related to this compound's activity.
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 | Cell/System | Reference |
| USP10 | ~0.6-0.7 µM | Cell-free assay | [4] |
| USP13 | ~0.6-0.7 µM | Cell-free assay | [4] |
| Mitochondrial Complex I | Not Reported | Isolated Mitochondria | [2] |
Note: While a specific IC50 for mitochondrial complex I has not been reported, dose-dependent inhibition has been demonstrated.[2]
Table 2: Effects of this compound on Mitochondrial Function
| Parameter | Effect | Cell Line | Concentration | Reference |
| Oxygen Consumption Rate (OCR) | Decrease | HT1080 | 10 µM | [2] |
| ATP Production | Decrease | YPH Cells | 20 µM | [3] |
| Mitochondrial ROS | Increase | SU-DHL-6 | 3, 10, 30 µM | [5] |
| Mitochondrial Membrane Potential | Decrease | SU-DHL-6 | 3, 10, 30 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Measurement of Mitochondrial Complex I Activity
This protocol is adapted from the methodology used in studies demonstrating this compound's effect on complex I and commercially available kits.[2]
Principle: The activity of complex I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Materials:
-
Isolated mitochondria
-
Mitochondrial isolation buffer
-
Assay buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2)
-
NADH
-
Ubiquinone analog (e.g., decylubiquinone)
-
Rotenone (a known complex I inhibitor, for control)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria from cells or tissue of interest using a standard differential centrifugation protocol.
-
Determine the protein concentration of the mitochondrial preparation.
-
Prepare a reaction mixture in the assay buffer containing the ubiquinone analog.
-
Add the isolated mitochondria to the wells of the microplate.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control with rotenone.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding NADH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set duration (e.g., 5-10 minutes).
-
Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve). The specific complex I activity is the difference between the total activity and the rotenone-insensitive activity.
Figure 3. Experimental workflow for assessing Complex I activity.
Measurement of Cellular Oxygen Consumption Rate (OCR)
Principle: An extracellular flux analyzer is used to measure the rate at which cells consume oxygen in real-time, providing a direct measure of mitochondrial respiration.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Appropriate cell culture plates for the analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
Procedure:
-
Seed cells in the specialized microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the compounds to be injected (this compound, oligomycin, FCCP, and rotenone/antimycin A) in the appropriate ports.
-
Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.
-
Measure the basal OCR.
-
Inject this compound and measure the OCR to determine its direct effect.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Normalize the OCR data to cell number or protein content.
Measurement of Cellular ATP Levels
Principle: Cellular ATP is quantified using a luciferase-based assay, where the light produced is proportional to the ATP concentration.
Materials:
-
Luciferase-based ATP assay kit
-
Cultured cells
-
This compound
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Plate cells in an opaque-walled 96-well plate and treat with this compound for the desired time.
-
Prepare the ATP detection reagent according to the kit manufacturer's instructions.
-
Add the reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Incubate for a short period at room temperature to stabilize the signal.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Conclusion
This compound is a valuable chemical probe for studying autophagy. However, researchers must be cognizant of its significant off-target effect as an inhibitor of mitochondrial complex I. This inhibition leads to a reduction in cellular respiration and ATP production, which can confound the interpretation of experimental results if not properly controlled for. This technical guide provides the necessary background, quantitative data, and experimental protocols to enable researchers to account for and investigate the impact of this compound on mitochondrial function. Future studies are needed to determine the precise IC50 of this compound for complex I and to elucidate the molecular details of its binding and inhibitory mechanism.
References
- 1. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
preparing Spautin-1 stock solution and working dilutions
Preparing Stock Solutions and Working Dilutions of Spautin-1 for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (Specific and Potent Autophagy Inhibitor-1) is a widely used small molecule inhibitor of autophagy. It functions by targeting two ubiquitin-specific peptidases, USP10 and USP13, which leads to the degradation of the Vps34/Beclin-1 complex, a key initiator of autophagy.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and subsequent working dilutions for use in various research applications.
This compound: Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁F₂N₃ | [4][5] |
| Molecular Weight | 271.26 g/mol | [6] |
| Purity | ≥95% to ≥99% (HPLC) | [4] |
| Appearance | Crystalline solid, off-white | [4] |
| Solubility in DMSO | 15 mg/mL to 100 mM (~27.13 mg/mL) | [4][5] |
| Solubility in Ethanol | ~10 mg/mL | [4][5] |
| Solubility in DMF | ~30 mg/mL | [4][5] |
| IC₅₀ for USP10 | ~0.58 - 0.6 μM | [6][7] |
| IC₅₀ for USP13 | ~0.69 - 0.7 μM | [6][7] |
| Storage (Powder) | -20°C for ≥ 4 years | [4][8] |
| Storage (Stock Sol.) | -20°C for up to 3 months; -80°C for up to 2 years | [9] |
Mechanism of Action: this compound Signaling Pathway
This compound inhibits autophagy by promoting the degradation of the Vps34 PI3 kinase complex.[2] It achieves this by inhibiting the deubiquitinating enzymes USP10 and USP13, which are responsible for stabilizing the Beclin-1 subunit of the Vps34 complex.[1][2][10] Inhibition of USP10/13 leads to increased ubiquitination and subsequent proteasomal degradation of Beclin-1, disrupting the formation of the autophagosome.[1]
References
- 1. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beclin1 controls the levels of p53 by regulating the deubiquitination activity of USP10 and USP13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 [cancer.fr]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | autophagy inhibitor | USP10/USP13 inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Application of Spautin-1 in Xenograft Mouse Models: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of Spautin-1 in xenograft mouse models of cancer. This compound, a potent inhibitor of autophagy, has demonstrated significant anti-tumor effects in various preclinical cancer models.
This compound functions primarily by inhibiting two ubiquitin-specific peptidases, USP10 and USP13.[1][2] This dual inhibition leads to the degradation of the Vps34 complex, a key component in the initiation of autophagy.[1] By blocking autophagy, this compound can sensitize cancer cells to apoptosis and other forms of cell death, thereby hindering tumor growth.[3][4] Furthermore, emerging evidence suggests that this compound can also modulate the tumor microenvironment, for instance, by enhancing anti-tumor immunity through the infiltration and activation of CD8+ T cells.[5]
Key Applications in Xenograft Models:
-
Inhibition of Tumor Growth: this compound has been shown to significantly suppress the growth of various xenograft tumors, including diffuse large B-cell lymphoma, melanoma, and prostate cancer.[5][6][7]
-
Induction of Cell Death: It can induce apoptosis and a form of programmed necrosis known as PANoptosis in cancer cells within the tumor.[5]
-
Combination Therapy: this compound can act synergistically with conventional chemotherapeutic agents, such as cisplatin, to enhance their anti-tumor efficacy.[6]
-
Investigation of Autophagy's Role in Cancer: It serves as a critical tool to study the functional role of autophagy in tumor progression and therapy resistance in an in vivo setting.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound in xenograft mouse models.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Type | Mouse Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Diffuse Large B-cell Lymphoma | BALB/c nude mice | This compound | 41.79% | [5] |
| Diffuse Large B-cell Lymphoma | BALB/c mice | This compound | 57.17% | [5] |
| Melanoma | Xenograft model | This compound | Significant attenuation | [6] |
| Melanoma | Xenograft model | This compound + Cisplatin | Enhanced attenuation | [6] |
| Prostate Cancer (22Rv1 cells) | BALB/c nude mice | This compound (20 mg/kg/d) | Significant decrease | [7] |
| Prostate Cancer (PC3 cells) | BALB/c nude mice | This compound (20 mg/kg/d) | Significant decrease | [7] |
Table 2: Effect of this compound on Tumor Weight and Cellular Markers
| Cancer Type | Mouse Model | Treatment | Outcome | Reference |
| Diffuse Large B-cell Lymphoma | Xenograft model | This compound | Significantly inhibited tumor weight | [5] |
| Melanoma | Xenograft model | This compound | Smaller tumor weight | [6] |
| Prostate Cancer | BALB/c nude mice | This compound (20 mg/kg/d) | Significantly reduced tumor weight | [7] |
| Diffuse Large B-cell Lymphoma | Xenograft model | This compound | Decreased PCNA expression | [5] |
| Prostate Cancer | BALB/c nude mice | This compound (20 mg/kg/d) | Substantially decreased Ki67 expression | [7] |
| Prostate Cancer | BALB/c nude mice | This compound (20 mg/kg/d) | Significantly increased apoptotic cells (TUNEL) | [7] |
Signaling Pathway of this compound Action
The following diagram illustrates the primary mechanism of action of this compound in inhibiting autophagy and promoting anti-tumor effects.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical xenograft mouse model study using this compound.
I. Preparation of this compound for In Vivo Administration
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a stock solution (e.g., 100 mg/mL).
-
Working Solution Preparation: For intraperitoneal (i.p.) injection, the stock solution needs to be further diluted in a vehicle suitable for animal administration. A commonly used vehicle formulation is a mixture of PEG300, Tween80, and sterile water or saline.
-
Example Dilution for a 20 mg/kg dose: For a 1 mL working solution, mix 50 µL of a 100 mg/mL DMSO stock solution with 400 µL of PEG300. Ensure it is mixed thoroughly until clear. Add 50 µL of Tween80 and mix again until clear. Finally, add 500 µL of sterile ddH2O to reach a final volume of 1 mL.[1] This solution should be prepared fresh before each use.
-
II. Xenograft Mouse Model Establishment
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Ensure the cells are in the logarithmic growth phase and have high viability (>95%) before injection.
-
Cell Harvesting and Preparation:
-
Trypsinize the cells and collect them in a sterile centrifuge tube.
-
Wash the cells 2-3 times with sterile, serum-free medium or phosphate-buffered saline (PBS) to remove any residual serum and trypsin.
-
Resuspend the cell pellet in a sterile, cold solution (e.g., PBS or serum-free medium) to the desired concentration for injection (e.g., 1-5 x 10^7 cells/mL). For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can improve tumor engraftment.
-
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NSG) of 6-8 weeks of age. Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Inoculation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the prepared cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 25-27 gauge needle.
-
Monitor the mice regularly for tumor formation.
-
III. This compound Treatment Regimen
-
Tumor Growth Monitoring: Once the tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Administer this compound intraperitoneally at a dosage of, for example, 20 mg/kg body weight daily.[7]
-
The control group should receive an equal volume of the vehicle solution.
-
-
Treatment Duration: The treatment can continue for a specified period, for instance, one month, or until the tumors in the control group reach a predetermined endpoint size.[7]
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study to assess toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki67, TUNEL) or snap-frozen for molecular analysis (e.g., Western blotting).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a xenograft mouse model study investigating the efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound inhibits the growth of diffuse large B-cell lymphoma by inducing mitochondrial damage-mediated PANoptosis and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spautin-1: Application Notes and Protocols for Effective Autophagy Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Spautin-1 for the effective blockade of autophagy in experimental settings. This document outlines the mechanism of action, provides detailed protocols for treatment and validation, and summarizes key quantitative data for easy reference.
Introduction to this compound
This compound (Specific and Potent Autophagy Inhibitor-1) is a small molecule inhibitor of autophagy. It functions by inhibiting two ubiquitin-specific peptidases, USP10 and USP13.[1][2] This dual inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of Beclin-1, a key component of the Vps34/PI3K-III complex essential for the initiation of autophagy.[2][3] The degradation of the Vps34 complex results in a significant reduction of PtdIns3P production, thereby blocking the formation of autophagosomes.[3]
Mechanism of Action
The signaling pathway below illustrates the mechanism by which this compound inhibits autophagy.
Caption: Mechanism of this compound in blocking autophagy initiation.
Quantitative Data Summary
The effective concentration and duration of this compound treatment can vary depending on the cell type and experimental goals. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| IC50 for USP10 | ~0.6-0.7 µM | [1][4] |
| IC50 for USP13 | ~0.6-0.7 µM | [1][4] |
| IC50 in GFP-LC3 cellular assay | 740 nM | [1] |
Table 2: Exemplary In Vitro Treatment Conditions for Autophagy Inhibition
| Cell Line | Concentration | Duration | Application | Source |
| K562 (Chronic Myeloid Leukemia) | 10 µM | 36-48 hours | Enhance imatinib-induced apoptosis | [5][6] |
| Canine Osteosarcoma Cells | 5 µM - 100 µM | 24 hours | Inhibit autophagy, induce cell death | [7] |
| Patient-derived Myogenic Lineage | 10 µM | 24 hours | Autophagy inhibition studies | [8] |
| HT-29 (Colon Cancer) | 10 µM | 18-48 hours | Suppress Unfolded Protein Response | [9] |
| CFBE41o- (Cystic Fibrosis) | 10 µM | 3 hours | Inhibit F508del-CFTR function | [10] |
Experimental Protocols
The following are detailed protocols for the application of this compound and the validation of its effects on autophagy.
Protocol 1: General Treatment of Cultured Cells with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound to inhibit autophagy.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells of interest
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. A common stock concentration is 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
This compound Treatment:
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
For suspension cells, add the appropriate volume of concentrated this compound solution directly to the culture flask.
-
Incubate the cells for the desired duration (e.g., 3 to 48 hours) under standard culture conditions (37°C, 5% CO2).
-
-
Harvesting:
-
After the treatment period, harvest the cells for downstream analysis (e.g., Western blotting, immunofluorescence).
-
Caption: Workflow for treating cultured cells with this compound.
Protocol 2: Validation of Autophagy Blockade by Western Blotting
This protocol describes how to assess the effectiveness of this compound treatment by measuring the levels of key autophagy-related proteins.
Materials:
-
Cell lysates from control and this compound treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-Beclin-1, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
LC3-II: Effective autophagy inhibition by this compound should prevent the conversion of LC3-I to LC3-II, especially under autophagy-inducing conditions (e.g., starvation).[5][6]
-
Beclin-1: this compound treatment is expected to decrease the levels of Beclin-1 protein due to enhanced degradation.[5][6]
-
p62/SQSTM1: As a substrate of autophagy, p62 levels are expected to accumulate when autophagy is blocked.[7]
-
Caption: Expected outcomes of successful this compound treatment.
Protocol 3: Autophagy Flux Assay
To confirm that this compound is indeed blocking the autophagic process and not just the formation of autophagosomes, an autophagy flux assay is recommended. This can be achieved by comparing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) with and without this compound treatment.
Materials:
-
This compound
-
Bafilomycin A1 or Chloroquine
-
Cultured cells
-
Materials for Western blotting (as in Protocol 2)
Procedure:
-
Cell Treatment:
-
Divide cells into four groups:
-
Untreated (control)
-
Treated with this compound
-
Treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of culture)
-
Co-treated with this compound and a lysosomal inhibitor (add the lysosomal inhibitor for the final 4 hours of the this compound treatment).
-
-
-
Western Blot Analysis:
-
Perform Western blotting for LC3-II as described in Protocol 2.
-
-
Interpretation:
-
In the control group treated only with a lysosomal inhibitor, LC3-II levels should increase, indicating basal autophagic flux.
-
If this compound effectively blocks autophagy upstream of lysosomal degradation, the co-treatment group (this compound + lysosomal inhibitor) should show no significant further increase in LC3-II levels compared to the group treated with this compound alone. This indicates a true blockade of autophagic flux.
-
Concluding Remarks
This compound is a valuable tool for studying the roles of autophagy in various biological processes. The provided protocols and data serve as a starting point for researchers. It is crucial to optimize the concentration and duration of this compound treatment for each specific cell line and experimental condition to ensure effective and specific autophagy blockade. Always include appropriate controls to validate the inhibition of autophagy and to account for any potential off-target effects.
References
- 1. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beclin1 controls the levels of p53 by regulating the deubiquitination activity of USP10 and USP13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the Tumor-Suppressor BECLIN 1 by Distinct Ubiquitination Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The autophagy inhibitor this compound, either alone or combined with doxorubicin, decreases cell survival and colony formation in canine appendicular osteosarcoma cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Spautin-1 Efficacy In Vitro
Introduction
Spautin-1 (Specific and Potent Autophagy Inhibitor-1) is a small molecule that serves as a potent inhibitor of autophagy.[1][2] It functions by targeting two ubiquitin-specific peptidases, USP10 and USP13, thereby promoting the degradation of the Beclin-1/Vps34 protein complex.[1][3][4] This complex is essential for the initiation of autophagy, specifically in the formation of the autophagosome. By disrupting this pathway, this compound effectively blocks the autophagic process. Furthermore, this compound has been shown to enhance apoptosis, making it a valuable tool for research in cancer and other diseases where autophagy plays a pro-survival role.[1][5][6]
Mechanism of Action
This compound's primary mechanism involves the inhibition of the deubiquitinating enzymes (DUBs) USP10 and USP13.[2][7] These enzymes are responsible for removing ubiquitin chains from Beclin-1, a key component of the Class III phosphatidylinositol 3-kinase (PI3K-III) complex, also known as the Vps34 complex. By stabilizing Beclin-1, USP10 and USP13 maintain the integrity and function of this complex, which is critical for the nucleation of the autophagosomal membrane.
When this compound inhibits USP10 and USP13, Beclin-1 becomes polyubiquitinated and is targeted for proteasomal degradation.[8] The degradation of Beclin-1 leads to the destabilization and subsequent degradation of the entire Vps34 complex.[1][4] This results in reduced levels of phosphatidylinositol 3-phosphate (PtdIns3P), a lipid essential for recruiting other autophagy-related (Atg) proteins to the phagophore, thereby halting autophagosome formation and inhibiting autophagy.[1]
Key Experimental Assays for Efficacy Measurement
The efficacy of this compound can be evaluated through a series of in vitro assays targeting different stages of the autophagy pathway and its downstream cellular consequences.
-
Assessment of Autophagy Inhibition:
-
LC3-II Conversion: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from LC3-I (cytosolic form) to LC3-II (lipidated, membrane-bound form) upon autophagy induction. A decrease in the LC3-II/LC3-I ratio or total LC3-II levels upon this compound treatment indicates autophagy inhibition.[5][6]
-
LC3 Puncta Formation: Immunofluorescence can visualize the translocation of LC3 to autophagosomes, where it appears as distinct puncta. A reduction in the number of LC3 puncta per cell is a direct measure of this compound's inhibitory effect.[9]
-
p62/SQSTM1 Degradation: The protein p62 (sequestosome 1) is an autophagy substrate that is degraded upon autophagic completion. Inhibition of autophagy by this compound leads to the accumulation of p62.[10]
-
-
Target Engagement and Downstream Effects:
-
Beclin-1 Ubiquitination: this compound's inhibition of USP10/13 should lead to increased ubiquitination of Beclin-1. This can be measured via co-immunoprecipitation.[8]
-
Beclin-1 and Vps34 Protein Levels: As this compound promotes the degradation of the Vps34 complex, a reduction in the total protein levels of Beclin-1 and Vps34 can be quantified by Western blot.[5][6]
-
-
Cellular Fate Assessment:
-
Cell Viability Assays: Assays like MTT, MTS, or CCK-8 measure the metabolic activity of cells, which correlates with viability. These can determine the cytotoxic effects of this compound, especially in combination with other therapeutic agents.[2][11][12]
-
Apoptosis Assays: Since autophagy inhibition can sensitize cells to apoptosis, it is crucial to measure apoptotic markers. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[5][13] Western blotting for cleaved PARP and caspase-3 also confirms apoptosis induction.[14]
-
Experimental Protocols
Protocol 1: Autophagic Flux Measurement by Western Blot (LC3-II & p62)
This protocol measures autophagic flux by quantifying LC3-II and p62 levels in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Autophagy inducer (e.g., Rapamycin, or use starvation medium like EBSS)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62, Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest.
-
Treatment:
-
Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours). Include conditions with an autophagy inducer if basal autophagy is low.
-
Four main groups are recommended: (1) Vehicle, (2) this compound, (3) Vehicle + Bafilomycin A1, (4) this compound + Bafilomycin A1.
-
-
Lysosomal Inhibition: For autophagic flux measurement, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to the designated wells for the last 2-4 hours of the this compound treatment.[15][16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto SDS-PAGE gels. Use a 15% gel for LC3 to resolve LC3-I and LC3-II bands, and a separate 10% gel for p62 and β-Actin.
-
Western Blot: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize LC3-II and p62 levels to the β-Actin loading control.
Data Presentation:
| Treatment Group | This compound (µM) | Bafilomycin A1 | Relative LC3-II / Actin | Relative p62 / Actin |
| Control | 0 | - | 1.0 | 1.0 |
| This compound | 10 | - | ||
| Control + BafA1 | 0 | + | ||
| This compound + BafA1 | 10 | + |
Interpretation: Effective this compound treatment will decrease basal and induced LC3-II levels. In the presence of Bafilomycin A1, a lower accumulation of LC3-II in this compound treated cells compared to control indicates inhibited autophagic flux. p62 levels should increase with this compound treatment.
Protocol 2: Immunofluorescence for LC3 Puncta
This protocol visualizes the effect of this compound on the formation of LC3-positive autophagosomes.
Materials:
-
Cells seeded on sterile glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Seed cells on coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and controls as described in Protocol 1 (lysosomal inhibitors can also be used here).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA for 1 hour.
-
Primary Antibody: Incubate with anti-LC3 antibody (e.g., 1:200 dilution in blocking buffer) overnight at 4°C.[17]
-
Secondary Antibody: Wash three times with PBS and incubate with fluorescently-labeled secondary antibody (e.g., 1:500 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a confocal microscope. Capture images from multiple random fields for each condition.
-
Quantification: Count the number of green LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji).[9] Average the count for at least 50 cells per condition.
Data Presentation:
| Treatment Group | This compound (µM) | Average LC3 Puncta per Cell (± SEM) |
| Control (Basal) | 0 | |
| Control (Induced) | 0 (+ Inducer) | |
| This compound (Basal) | 10 | |
| This compound (Induced) | 10 (+ Inducer) |
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell metabolic activity and viability.
Materials:
-
Cells in suspension
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 50 µM) or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[18]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Viability (relative to control) |
| 0 (Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 |
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies apoptosis induced by this compound treatment using flow cytometry.
Materials:
-
Cells treated with this compound or controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound as desired. Include a positive control for apoptosis (e.g., Staurosporine).
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with ice-cold PBS.
-
Staining:
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Data Presentation:
| Treatment Group | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Control | ||||
| This compound (10 µM) | ||||
| This compound (20 µM) | ||||
| Positive Control |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Beclin1 controls the levels of p53 by regulating the deubiquitination activity of USP10 and USP13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | USP13: Multiple Functions and Target Inhibition [frontiersin.org]
- 8. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docta.ucm.es [docta.ucm.es]
- 11. researchgate.net [researchgate.net]
- 12. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. proteolysis.jp [proteolysis.jp]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Spautin-1 Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spautin-1, or specific and potent autophagy inhibitor-1, is a small molecule that has garnered significant interest in cancer research and drug development. It functions as a potent inhibitor of autophagy, a cellular process of self-digestion that is often upregulated in cancer cells to promote survival under stress. This compound exerts its effect by inhibiting two ubiquitin-specific peptidases, USP10 and USP13.[1][2] This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of the Beclin-1/Vps34 complex, a critical initiator of autophagy.[3][4][5] By blocking this pro-survival pathway, this compound can sensitize cancer cells to apoptosis, or programmed cell death, making it a promising agent for combination therapies.[6][7][8]
These application notes provide detailed protocols for assessing apoptosis induced by this compound in cancer cell lines. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the apoptotic effects of this compound and similar autophagy inhibitors.
Mechanism of this compound Induced Apoptosis
This compound's primary mechanism involves the inhibition of autophagy, which in turn triggers the intrinsic apoptotic pathway. By promoting the degradation of the Beclin-1/Vps34 complex, this compound prevents the formation of autophagosomes.[4] This disruption of autophagy can lead to the accumulation of damaged organelles and proteins, creating cellular stress. This stress converges on the mitochondria, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. This initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[9]
Furthermore, this compound has been shown to modulate other signaling pathways that influence apoptosis. For instance, it can inactivate the pro-survival PI3K/AKT pathway and activate GSK3β, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[6][7][10]
Data Presentation: Quantitative Analysis of this compound Induced Apoptosis
The following tables summarize quantitative data from various studies on the pro-apoptotic effects of this compound in different cancer cell lines.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Assay | % Apoptotic Cells (this compound alone) | % Apoptotic Cells (Combination Treatment) | Reference |
| K562 (Chronic Myeloid Leukemia) | 10 | 36 (after 12h IM pre-treatment) | Annexin V/PI | Not significant | 36.4% (with 500 nM Imatinib) | [8] |
| Primary CML cells | 10 | 36 (after 12h IM pre-treatment) | Annexin V/PI | Not significant | 40.2% (with 2 µM Imatinib) | [6] |
| HCT116 (Colon Cancer) | 10 | 24 | Cell Viability | ~40% cell death | - | [11] |
| CT26 (Colon Cancer) | 10 | 24 | Cell Viability | ~50% cell death | - | [11] |
| OVC-cOSA-106 (Canine Osteosarcoma) | 15 (low dose) | Not specified | Cell Viability | ~10% reduction in viability | - | [12] |
| OVC-cOSA-106 (Canine Osteosarcoma) | 120 (high dose) | Not specified | Cell Viability | ~25% reduction in viability | - | [12] |
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Protein Expression | Reference |
| K562 | 10 | 36 | Increased cleaved Caspase-3 and cleaved PARP | [8] |
| K562 | 10 | 36 | Decreased p-AKT, decreased p-GSK3β, decreased Mcl-1 and Bcl-2 | [6][10] |
| DLBCL cells | Not specified | Not specified | Increased Caspase-3, decreased Bcl-2, increased RIPK1, RIPK3, MLKL, p-MLKL, GSDMD | [13] |
| HCT116 and CT26 | 10 | 24 | Increased cytoplasmic Cytochrome c | [11] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess this compound-induced apoptosis.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is a widely used method to detect and quantify early and late apoptotic cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in autophagy and apoptosis.
Materials:
-
This compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Beclin-1, anti-LC3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis:
-
Treat cells with this compound as described above.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Treat cells with this compound as required. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for assessing apoptosis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotna.net [biotna.net]
- 6. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 7. Cell lysate preparation and Western blot analysis [bio-protocol.org]
- 8. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. This compound inhibits the growth of diffuse large B-cell lymphoma by inducing mitochondrial damage-mediated PANoptosis and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spautin-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spautin-1 (Specific and Potent Autophagy Inhibitor-1) is a small molecule that acts as a potent and specific inhibitor of autophagy. It functions by targeting the deubiquitinating enzymes (DUBs) USP10 and USP13, leading to the destabilization and degradation of the Vps34/Beclin-1 complex, a key initiator of autophagosome formation[1]. This inhibitory action on the autophagy pathway has made this compound a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer, neurodegenerative diseases, and infectious diseases. Its utility extends to high-throughput screening (HTS) campaigns aimed at identifying novel modulators of autophagy.
These application notes provide detailed protocols for utilizing this compound in two common HTS assays for monitoring autophagy: the GFP-LC3 puncta formation assay and the p62/SQSTM1 degradation assay.
Mechanism of Action of this compound
This compound inhibits the deubiquitinating activity of USP10 and USP13. These enzymes are responsible for removing ubiquitin chains from their target proteins, thereby protecting them from proteasomal degradation. Key targets of USP10 and USP13 include components of the Vps34/Beclin-1 complex. By inhibiting these DUBs, this compound promotes the ubiquitination and subsequent degradation of Vps34 and Beclin-1, leading to the disassembly of the PI3K Class III complex. This complex is essential for the initiation of autophagy through the production of phosphatidylinositol 3-phosphate (PI3P), which is required for the recruitment of downstream autophagy-related (Atg) proteins to the phagophore.
Caption: Mechanism of this compound action on the autophagy pathway.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Target(s) | Assay Type | Reference |
| IC50 | ~0.6-0.7 µM | USP10, USP13 | Cell-free assay | [1] |
| IC50 | 0.5779 µM | USP10 | Cell-free assay | [1] |
| IC50 | 0.6916 µM | USP13 | Cell-free assay | [1] |
| Cell Line | Assay Type | Effect of this compound (10 µM) | Incubation Time | Reference |
| CFBE41o- | HS-YFP functional assay | ~40% reduction in VX-809 rescued F508del-CFTR function | 3 hours | [2] |
| CFBE41o- | HS-YFP functional assay | 20-30% inhibition of F508del-CFTR function | 5-15 minutes | [2] |
| HT1080 | GRP78 luciferase reporter | Complete inhibition of 2DG-induced GRP78 promoter activity | 18 hours | [3] |
| HT-29 | CellTiter-Glo Viability | Cytotoxicity in the presence of 2DG (10 mM) | 48 hours | [3] |
| K562 | Western Blot (LC3-II) | Inhibition of imatinib-induced autophagy | 36 hours |
High-Throughput Screening Protocols
The following are detailed protocols for two common HTS assays to screen for modulators of autophagy using this compound as a control inhibitor.
High-Content Imaging of GFP-LC3 Puncta Formation
This assay quantitatively measures the formation of fluorescently labeled autophagosomes (puncta) within cells. Inhibition of autophagy by this compound will result in a decrease in the number of GFP-LC3 puncta.
Caption: Experimental workflow for the GFP-LC3 puncta formation HTS assay.
Materials:
-
GFP-LC3 expressing stable cell line (e.g., HeLa, U2OS, MEF)
-
Complete cell culture medium
-
This compound (positive control inhibitor)
-
Autophagy inducer (e.g., Rapamycin, Starvation medium - EBSS) (positive control inducer)
-
DMSO (vehicle control)
-
Test compounds
-
96- or 384-well clear-bottom imaging plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI nuclear stain
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend GFP-LC3 expressing cells in complete medium.
-
Seed cells into a 96- or 384-well clear-bottom imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a compound plate containing this compound (e.g., 10 µM final concentration), a known autophagy inducer (e.g., 1 µM Rapamycin), DMSO, and test compounds at desired concentrations.
-
Carefully remove the culture medium from the cell plate and add the compounds from the compound plate.
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
-
Cell Staining:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Stain the nuclei by adding DAPI solution and incubating for 5 minutes in the dark.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for DAPI and GFP.
-
Use automated image analysis software to identify individual cells (based on DAPI staining) and quantify the number, size, and intensity of GFP-LC3 puncta within each cell.
-
Data Normalization: Normalize the puncta count per cell to the vehicle control (DMSO).
-
Z'-Factor Calculation: Determine the assay quality using the Z'-factor, calculated from the signals of the positive (autophagy inducer) and negative (this compound) controls. A Z'-factor > 0.5 is considered excellent for HTS.
-
High-Throughput p62/SQSTM1 Degradation Assay
p62/SQSTM1 is a protein that is selectively degraded during autophagy. Therefore, its accumulation can be used as a marker for autophagy inhibition. This assay can be performed using high-throughput immunofluorescence or a plate-based immunoassay (e.g., ELISA).
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Spautin-1 in Specific Cancer Types
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Spautin-1, a potent autophagy inhibitor, in various cancer models. The protocols outlined below are intended to facilitate research into the therapeutic potential of this compound, both as a standalone agent and in combination with other anti-cancer drugs.
Introduction
This compound (Specific and Potent Autophagy Inhibitor-1) is a small molecule that inhibits autophagy by targeting the deubiquitinating enzymes USP10 and USP13.[1][2] This leads to the enhanced degradation of the Vps34/Beclin-1 complex, a critical component of the autophagy initiation machinery.[1] By blocking autophagy, which is often a pro-survival mechanism in cancer cells, this compound can sensitize them to apoptosis and inhibit tumor growth.[3][4][5] This document provides detailed protocols for studying the efficacy and mechanism of action of this compound in specific cancer types.
Mechanism of Action of this compound in Cancer
This compound primarily functions as an inhibitor of autophagy. However, its anti-cancer effects can be mediated through various pathways, some of which may be independent of its role in autophagy.
1. Autophagy Inhibition: this compound inhibits the deubiquitinating activity of USP10 and USP13, which are responsible for stabilizing the Vps34/Beclin-1 complex.[1] This inhibition leads to the degradation of this complex, thereby blocking the initiation of autophagy.
2. Induction of Apoptosis: In several cancer types, this compound has been shown to induce or enhance apoptosis. For instance, in Chronic Myeloid Leukemia (CML), this compound enhances the apoptotic effects of imatinib by inactivating the PI3K/AKT signaling pathway and downregulating anti-apoptotic proteins like Mcl-1 and Bcl-2.[3][4][5] In melanoma, this compound induces apoptosis through the upregulation of ROS-mediated DNA damage.[6]
3. Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest at the G2/M phase in melanoma cells.[6]
4. Other Mechanisms: Recent studies suggest that this compound can also inhibit mitochondrial complex I and the unfolded protein response (UPR), indicating that its anti-cancer effects may not be solely dependent on autophagy inhibition.[7][8] In glioblastoma, this compound has been shown to regulate the RAF-ERK pathway and SKP2, impacting glycolysis and cell proliferation.[9]
Quantitative Data on this compound Efficacy
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines.
| Cancer Type | Cell Line | Treatment | IC50 / Effective Concentration | Observed Effects | Reference |
| Chronic Myeloid Leukemia (CML) | K562 | This compound + Imatinib | 0.45 µM (for Imatinib) | Enhanced imatinib-induced cytotoxicity and apoptosis. | [4] |
| Chronic Myeloid Leukemia (CML) | Primary CML cells | This compound + Imatinib | Not specified | Sensitized cells to imatinib cytotoxicity. | [3][4] |
| Melanoma | A375, Sk-Mel-28 | This compound | ~5-10 µM | Inhibited cell proliferation, induced G2/M arrest and apoptosis. | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | This compound | Not specified | Inhibited cell growth and induced anti-tumor immunity. | [10] |
| Ovarian Cancer | iOvCa147-E2, EOC67 | This compound (10 µM) + Akti-1/2 | 10 µM | Blocked autophagy and reduced cell viability. | [11] |
| Breast Cancer | MCF-7 | This compound | Not specified | Induced apoptosis in antiestrogen-sensitive cells. | [12] |
| Lung Squamous Cell Carcinoma | Not specified | This compound (10 µM) | 10 µM | Reduced MYC protein abundance. | [13] |
Experimental Protocols
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and anti-proliferative effects of this compound.
a) MTT/MTS Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and/or a combination with another therapeutic agent. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) and incubate for 15 minutes with shaking to dissolve the formazan crystals.[14][15]
-
MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[14][15]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
b) Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells) in each well.
Apoptosis Assays
These assays are used to quantify the induction of programmed cell death by this compound.
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the viability assays.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Autophagy Assays
These assays are crucial for confirming the inhibitory effect of this compound on autophagy.
a) Western Blotting for Autophagy Markers
This technique is used to detect changes in the levels of key autophagy-related proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against LC3 (to detect the conversion of LC3-I to LC3-II), Beclin-1, p62/SQSTM1, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.[16][17][18]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.
b) Autophagy Flux Assay
This assay distinguishes between a blockage in autophagy and a decrease in autophagy induction.
Protocol:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the experiment.
-
Western Blotting: Perform Western blotting for LC3 as described above.
-
Analysis: In the presence of a lysosomal inhibitor, LC3-II will accumulate if autophagy is active. If this compound is an effective autophagy inhibitor, there will be a reduced accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the control.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in CML
Caption: this compound signaling in Chronic Myeloid Leukemia (CML).
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for studying this compound.
Logical Relationship of this compound's Dual Action
Caption: Dual mechanisms of this compound's anti-cancer activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The USP10/13 inhibitor, this compound, attenuates the progression of glioblastoma by independently regulating RAF-ERK mediated glycolysis and SKP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the growth of diffuse large B-cell lymphoma by inducing mitochondrial damage-mediated PANoptosis and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. USP13 drives lung squamous cell carcinoma by switching lung club cell lineage plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. bioradiations.com [bioradiations.com]
Application Notes and Protocols: Evaluating Spautin-1's Effect on Mitophagy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the paradoxical effect of Spautin-1 on mitophagy. While historically known as an inhibitor of macroautophagy, recent studies have revealed that this compound can promote PINK1-PRKN-dependent mitophagy. This document outlines the signaling pathway, key experimental protocols, and data presentation formats to facilitate research in this area.
Introduction
This compound is a small molecule that was initially identified as a potent inhibitor of autophagy through its role in promoting the degradation of the Beclin-1-PIK3C3/Vps34 complex by inhibiting USP10 and USP13.[1][2][3][4] However, emerging evidence has demonstrated a surprising and distinct function of this compound in the context of selective autophagy, specifically mitophagy.[1][4][5] It has been shown to promote the clearance of damaged mitochondria via the PINK1-PRKN pathway, a process independent of its inhibitory effects on general autophagy.[1][2] This dual functionality makes this compound a valuable tool for dissecting the intricate mechanisms of autophagy and mitophagy and presents potential therapeutic avenues for neurodegenerative diseases characterized by dysfunctional mitophagy.[1][5]
This document provides detailed protocols for assessing the pro-mitophagic activity of this compound, including methods for quantifying mitochondrial clearance, monitoring key protein translocations, and visualizing the underlying signaling cascade.
Signaling Pathway of this compound in Promoting Mitophagy
This compound's pro-mitophagic effect is centered on the stabilization of PINK1 (PTEN-induced kinase 1) on the outer mitochondrial membrane (OMM). Under normal physiological conditions, PINK1 is imported into the inner mitochondrial membrane (IMM) and subsequently cleaved by PARL. However, upon mitochondrial damage, this import process is inhibited, leading to the accumulation of full-length PINK1 on the OMM.
This compound enhances this process by binding to components of the Translocase of the Outer Mitochondrial Membrane (TOMM) complex, specifically TOMM70 and TOMM20.[1][5][6] This interaction further disrupts the import of PINK1, leading to its robust stabilization and activation on the OMM.[1][5][6] Activated PINK1 then recruits and phosphorylates Parkin (PRKN), an E3 ubiquitin ligase, leading to the ubiquitination of OMM proteins and the subsequent recruitment of the autophagy machinery to eliminate the damaged mitochondrion.
Experimental Protocols
The following protocols are designed to assess the impact of this compound on mitophagy.
Western Blot Analysis of Mitochondrial Protein Degradation
This method quantifies the clearance of mitochondria by measuring the levels of specific mitochondrial proteins.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., YPH cells) to achieve 70-80% confluency.
-
Pre-treat cells with this compound (e.g., 20 µM or 40 µM) for 6 hours.
-
Induce mitochondrial damage by treating with agents like CCCP (2.5 µM), Oligomycin/Antimycin A (O/A; 125 nM/125 nM), or Valinomycin (VAL; 2.5 nM) for 18 hours.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOMM20, TIMM23, COX4) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the mitochondrial protein levels to the loading control.
-
Data Presentation:
| Treatment Group | This compound (µM) | Damage Agent | Relative TOMM20 Level (Normalized to Control) | Relative TIMM23 Level (Normalized to Control) | Relative COX4 Level (Normalized to Control) |
| Control | 0 | None | 1.00 | 1.00 | 1.00 |
| This compound | 20 | None | 0.98 | 1.02 | 0.99 |
| CCCP | 0 | 2.5 µM | 0.75 | 0.80 | 0.78 |
| This compound + CCCP | 20 | 2.5 µM | 0.45 | 0.50 | 0.48 |
| O/A | 0 | 125 nM | 0.82 | 0.85 | 0.83 |
| This compound + O/A | 20 | 125 nM | 0.55 | 0.60 | 0.58 |
Immunofluorescence for Parkin Translocation
This method visualizes the recruitment of Parkin from the cytosol to damaged mitochondria, a key step in PINK1-PRKN-mediated mitophagy.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Pre-treat with this compound (e.g., 20 µM) for 6 hours.
-
Treat with a mitochondrial damaging agent (e.g., 5 µM CCCP) for various durations (e.g., 0.5, 1, 2 hours).[7]
-
-
Staining:
-
Incubate cells with a mitochondrial probe (e.g., MitoTracker Red CMXRos) for 30 minutes.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against Parkin overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Wash and mount coverslips with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
Data Presentation:
| Treatment | Duration (hours) | Percentage of Cells with Parkin Translocation to Mitochondria |
| Control | 2 | < 5% |
| CCCP (5 µM) | 0.5 | 25% |
| CCCP (5 µM) | 1 | 45% |
| CCCP (5 µM) | 2 | 60% |
| This compound (20 µM) + CCCP (5 µM) | 0.5 | 55% |
| This compound (20 µM) + CCCP (5 µM) | 1 | 80% |
| This compound (20 µM) + CCCP (5 µM) | 2 | 95% |
mt-Keima Assay for Mitophagy Flux
The mt-Keima (mitochondrially targeted Keima) assay is a quantitative method to measure mitophagy flux. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum from green to red upon delivery to the acidic environment of the lysosome.
Protocol:
-
Cell Transfection/Transduction:
-
Establish a cell line stably expressing mt-Keima (e.g., YPH-mt-Keima cells).[1]
-
-
Treatment:
-
Plate the mt-Keima expressing cells.
-
Co-treat with this compound and a mitochondrial damaging agent (e.g., CCCP).
-
-
Imaging:
-
Perform live-cell imaging using a fluorescence microscope equipped with two excitation lasers (e.g., 458 nm for neutral pH and 561 nm for acidic pH).
-
Capture images in both channels.
-
-
Analysis:
-
The ratio of the red (lysosomal) to green (mitochondrial) fluorescence intensity is calculated to represent the level of mitophagy. An increase in the red/green ratio indicates an increase in mitophagy.[9]
-
Data Presentation:
| Treatment Group | Red/Green Fluorescence Ratio (Arbitrary Units) |
| Control | 1.0 |
| This compound | 1.2 |
| CCCP | 3.5 |
| This compound + CCCP | 6.8 |
Mitochondrial DNA (mtDNA) Clearance Assay
This method quantifies the removal of mitochondria by measuring the relative amount of mitochondrial DNA compared to nuclear DNA (nDNA) using quantitative PCR (qPCR).
Protocol:
-
Cell Treatment and DNA Extraction:
-
Treat cells as described in the Western Blot protocol.
-
Extract total DNA from the cells using a DNA extraction kit.
-
-
qPCR:
-
Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).
-
Calculate the relative amount of mtDNA to nDNA using the ΔΔCt method.
-
Data Presentation:
| Treatment Group | Relative mtDNA/nDNA Ratio (Normalized to Control) |
| Control | 1.00 |
| This compound | 0.95 |
| CCCP | 0.60 |
| This compound + CCCP | 0.35 |
Conclusion
The protocols and data presentation formats provided in these application notes offer a robust framework for investigating the pro-mitophagic effects of this compound. By employing a combination of these techniques, researchers can quantitatively and qualitatively assess the impact of this compound on mitochondrial clearance and elucidate the underlying molecular mechanisms. This will be crucial for advancing our understanding of selective autophagy and exploring the therapeutic potential of modulating mitophagy in various disease contexts.
References
- 1. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring in vivo mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Impact of Spautin-1 on Cell Viability
Abstract
Spautin-1 is a potent and specific autophagy inhibitor that functions by targeting ubiquitin-specific peptidases, USP10 and USP13. This leads to the degradation of the Vps34 complex, a key initiator of autophagy.[1][2] Beyond its role in autophagy, this compound has been observed to enhance apoptosis, making it a valuable tool in cancer research and drug development.[2][3] This application note provides a detailed set of protocols for researchers, scientists, and drug development professionals to assess the impact of this compound on cell viability. The methodologies covered include cell culture and treatment, MTT and Trypan Blue assays for viability, and Western blotting and flow cytometry for analyzing the underlying mechanisms of autophagy and apoptosis.
This compound Mechanism of Action
This compound inhibits the deubiquitinating activity of USP10 and USP13, which are responsible for stabilizing the Vps34-Beclin-1 complex.[2] By inhibiting these enzymes, this compound promotes the degradation of this complex, thereby blocking the initiation of autophagy. Furthermore, this compound has been shown to promote apoptosis, in some cases through the inactivation of the PI3K/AKT survival pathway and activation of the pro-apoptotic GSK3β.[3]
Experimental Workflow
A typical workflow for assessing the impact of this compound on cell viability involves initial cell culture and treatment, followed by assays to measure cell viability and elucidate the mechanisms of cell death.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for MTT assays, 6-well plates for protein extraction and flow cytometry) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A typical working concentration of this compound is 10 µM.[3]
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
MTT Addition: Following the treatment period, add 20 µl of 5 mg/ml MTT solution to each well.[6]
-
Incubation: Incubate the plate for 1-5 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 200 µl of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 560-590 nm using a microplate reader.[4][6]
Protocol 3: Trypan Blue Exclusion Assay
This assay directly counts viable cells based on the principle that live cells have intact cell membranes that exclude the trypan blue dye, while dead cells do not.[7]
-
Cell Collection: After treatment with this compound, collect both adherent and floating cells.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 4: Western Blotting for Autophagy and Apoptosis Markers
Western blotting allows for the detection of specific proteins to confirm the induction of autophagy and apoptosis.[8][9][10][11]
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 5: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining allows for the quantification of apoptotic and necrotic cells.[13][14][15][16]
-
Cell Collection: After this compound treatment, collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[16]
Data Presentation
Quantitative data should be summarized in clear and well-structured tables.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Control (DMSO) | - | 1.25 ± 0.08 | 100 |
| This compound | 1 | 1.10 ± 0.06 | 88 |
| This compound | 5 | 0.85 ± 0.05 | 68 |
| This compound | 10 | 0.55 ± 0.04 | 44 |
| This compound | 20 | 0.30 ± 0.03 | 24 |
Table 2: Effect of this compound on Cell Viability (Trypan Blue Exclusion)
| Treatment | Concentration (µM) | % Viable Cells (Mean ± SD) |
| Control (DMSO) | - | 98 ± 1.5 |
| This compound | 1 | 92 ± 2.1 |
| This compound | 5 | 75 ± 3.5 |
| This compound | 10 | 51 ± 4.2 |
| This compound | 20 | 28 ± 3.8 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change) | Cleaved PARP/Total PARP Ratio (Fold Change) |
| Control (DMSO) | - | 1.0 | 1.0 |
| This compound | 1 | 0.8 | 1.5 |
| This compound | 5 | 0.5 | 3.2 |
| This compound | 10 | 0.3 | 5.8 |
| This compound | 20 | 0.2 | 8.1 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 12. bioradiations.com [bioradiations.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. kumc.edu [kumc.edu]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Spautin-1 in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spautin-1 (Specific and Potent Autophagy Inhibitor-1) is a small molecule compound widely recognized for its role as a potent inhibitor of autophagy.[1] Its primary mechanism involves the inhibition of two ubiquitin-specific peptidases, USP10 and USP13, which deubiquitinate Beclin-1, a key component of the Vps34 PI3 kinase complex essential for the initiation of autophagy.[1][2] By inhibiting USP10 and USP13, this compound promotes the degradation of the Vps34 complex, thereby blocking the autophagic process.[1] Beyond its role in autophagy, this compound has emerged as a valuable tool for investigating the DNA Damage Response (DDR). It can be used to induce DNA damage, sensitize cancer cells to genotoxic agents, and dissect the complex interplay between autophagy and DNA repair pathways.[3][4]
Mechanism of Action
This compound's effects on the DNA damage response are multifaceted. It can directly induce DNA damage, often mediated by an increase in intracellular Reactive Oxygen Species (ROS).[3] This damage, in turn, activates canonical DDR pathways involving the ATM and ATR kinases.[3] Furthermore, by inhibiting autophagy, this compound can interfere with a crucial cellular process that may be required for the repair of certain types of DNA lesions, thereby exacerbating the effects of DNA damaging agents.[4][5][6]
Caption: this compound inhibits autophagy by targeting USP10/USP13.
Caption: this compound induces DNA damage via ROS production.
Applications in DNA Damage Response Research
-
Induction of DNA Damage and Cell Cycle Arrest : this compound can be used as a standalone agent to induce DNA damage and study downstream cellular responses. In melanoma cell lines, treatment with this compound leads to a dose-dependent increase in G2/M cell cycle arrest and apoptosis.[3] This effect is correlated with the accumulation of ROS and an increase in γ-H2AX, a well-established marker of DNA double-strand breaks.[3]
-
Sensitization of Cancer Cells to Chemotherapy : A significant application of this compound is in combination therapies. Studies have shown that this compound can enhance the cytotoxic effects of DNA-damaging agents like cisplatin.[3] In A375 and SK-Mel-28 melanoma cells, the combination of this compound and cisplatin resulted in a significant increase in γ-H2AX expression compared to either drug alone, suggesting a synergistic effect in causing DNA damage.[3] Similarly, in chronic myeloid leukemia (CML) cells, this compound enhances the cytotoxicity of imatinib, reducing its IC50 value.[7]
-
Investigating the Role of Autophagy in DNA Repair : Because this compound is a potent autophagy inhibitor, it is an ideal tool to probe the role of autophagy in maintaining genomic stability. Research indicates that autophagy may be required for the efficient repair of DNA damage.[4][6] For instance, inhibiting autophagy with this compound can promote UVB-induced tumorigenesis in mice, suggesting that the autophagic process is protective against this type of DNA damage.[4][5] In mouse oocytes, autophagy induction by rapamycin helps repair DNA double-strand breaks, an effect that is abolished by co-treatment with this compound.[6]
Quantitative Data
Table 1: this compound Inhibitory Activity
| Target | IC50 | Assay Type | Source |
|---|---|---|---|
| USP10 | ~0.6-0.7 µM | Cell-free assay | [2] |
| USP13 | ~0.6-0.7 µM | Cell-free assay |[2] |
Table 2: Effective Concentrations and Effects of this compound in Cell-Based DDR Assays
| Cell Line(s) | Concentration Range | Observed Effect(s) | Source |
|---|---|---|---|
| A375, SK-Mel-28 (Melanoma) | Dose-dependent | Induces G2/M cell cycle arrest and apoptosis; increases γ-H2AX. | [3] |
| K562 (CML) | 0.5 µM (with Imatinib) | Enhances imatinib-induced cytotoxicity (reduces IC50 from 1.0 to 0.5 µM). | [7] |
| HCT116, CT26 (Colon Cancer) | 1-10 µM | Induces cell death. | [8] |
| Mouse Oocytes | Not specified | Abolishes rapamycin-induced repair of DNA double-strand breaks. |[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (DMSO).[2]
-
Reconstitution : To prepare a 10 mM stock solution, dissolve 2.71 mg of this compound (MW: 271.34 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Mixing : Vortex thoroughly until the compound is completely dissolved.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[9] When stored at -80°C, the solution is stable for up to two years.[9]
Protocol 2: Analysis of DNA Damage Marker (γ-H2AX) by Western Blot
This protocol describes how to detect the phosphorylation of H2AX at Serine 139 (γ-H2AX), a key marker of DNA damage, following this compound treatment.
-
Cell Culture and Treatment :
-
Plate cells (e.g., A375 melanoma cells) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) or a DMSO vehicle control for a specified time (e.g., 24-48 hours). For combination studies, include arms with the second agent (e.g., cisplatin) and the combination of this compound and the second agent.[3]
-
-
Cell Lysis :
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-H2AX (Ser139) (i.e., γ-H2AX) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for a loading control like β-actin or GAPDH.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the relative increase in γ-H2AX levels.
-
Caption: Workflow for analyzing DNA damage markers after this compound treatment.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Cell Culture and Treatment :
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a DMSO vehicle control for the desired duration (e.g., 48 hours).[3]
-
-
Cell Harvesting :
-
Collect both adherent and floating cells to ensure all cells, including apoptotic ones, are analyzed.
-
Trypsinize the adherent cells and combine them with the supernatant.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
-
Cell Fixation :
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining :
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry :
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to gate the cell populations and analyze the cell cycle distribution (G1, S, G2/M phases) based on DNA content (PI fluorescence intensity).[3]
-
References
- 1. This compound (Cat.# 2037-5, -25): An Autophagy Inhibitor | Gentaur [gentaur.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Roles in the Modulation of DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Response and Autophagy: A Meaningful Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased DNA damage in full-grown oocytes is correlated with diminished autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
identifying and mitigating Spautin-1 off-target effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Spautin-1. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily known as a potent and specific autophagy inhibitor.[1][2] It functions by inhibiting the activity of two ubiquitin-specific peptidases, USP10 and USP13.[1][2][3] This inhibition promotes the degradation of the Beclin-1/Vps34 (Class III PI3K) complex, which is essential for the initiation of autophagy.[1][3][4] By destabilizing this complex, this compound effectively blocks the autophagic process.
Q2: What are the known primary targets of this compound?
The direct molecular targets of this compound are the deubiquitinating enzymes USP10 and USP13.[1][3] It has been shown to inhibit their activity with an IC50 of approximately 0.6-0.7 μM.[1][2][5][6]
Q3: Besides autophagy inhibition, what other cellular processes can be affected by this compound?
Beyond its role in autophagy, this compound has been reported to influence several other signaling pathways, which may be considered off-target effects depending on the experimental context. These include:
-
Apoptosis: this compound can enhance apoptosis, particularly in cancer cells, by inactivating the PI3K/AKT pathway and activating GSK3β, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[1][7][8][9]
-
Mitophagy: In a surprising discovery, this compound has been shown to promote PINK1-PRKN-dependent mitophagy (a selective form of autophagy for mitochondrial clearance) by facilitating the stabilization of PINK1 on the outer mitochondrial membrane.[4][10][11] This effect appears to be independent of its inhibitory action on USP10 and USP13.[12]
-
RAF-ERK Pathway: The compound can inhibit the RAF-ERK pathway, which is critical for cell proliferation and glycolysis in certain cancer types like glioblastoma.[13]
-
Protein Stability: By inhibiting USP13, this compound can lead to the degradation of proteins like Raf1 kinase.[14]
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
The effective concentration of this compound can be highly cell-type dependent. A common starting concentration for autophagy inhibition in cell culture is 10 μM.[8][15][16] However, effects have been observed at both lower (5 μM) and higher concentrations (up to 120 μM).[17] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Quantitative Data Summary
The following table summarizes key quantitative values for this compound activity.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | USP10 | ~0.6-0.7 µM | In vitro assay | [1][2][3] |
| IC50 | USP13 | ~0.6-0.7 µM | In vitro assay | [1][2][3] |
| Effective Conc. | Autophagy Inhibition | 10 µM | K562 cells | [8] |
| Effective Conc. | F508del-CFTR Inhibition | 10-20 µM | CFBE41o- cells | [15] |
| Effective Conc. | Cell Viability Reduction | 5-100 µM | Canine Osteosarcoma cells | [17] |
| Effective Conc. | Mitophagy Promotion | 20-40 µM | YFP-PRKN-HeLa cells | [12] |
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of autophagy (e.g., no change in LC3-II levels).
-
Question: Is your concentration of this compound optimal?
-
Answer: The effective concentration is cell-type specific. Perform a dose-response curve (e.g., 1 µM to 50 µM) to find the optimal concentration for your cell line. Some cell lines may require higher concentrations.[17]
-
-
Question: Is the treatment duration sufficient?
-
Answer: Autophagy is a dynamic process. Assess LC3-II levels at multiple time points (e.g., 6, 12, 24 hours) after this compound treatment. For robust analysis, use lysosomal inhibitors like Bafilomycin A1 or Chloroquine to measure autophagic flux.
-
-
Question: How are you measuring autophagy?
-
Answer: Relying solely on LC3-II levels can be misleading. Monitor the degradation of autophagy substrates like p62/SQSTM1. A successful autophagy inhibition should lead to an accumulation of p62. Also, confirm the downregulation of Beclin-1, a direct consequence of this compound's mechanism.[7]
-
Issue 2: this compound is causing significant cytotoxicity or apoptosis unrelated to my pathway of interest.
-
Question: Is this a known off-target effect?
-
Question: How can I mitigate this effect?
-
Answer:
-
Reduce Concentration: Use the lowest possible concentration of this compound that still effectively inhibits autophagy in your system.
-
Use Alternative Inhibitors: Compare your results with other autophagy inhibitors that have different mechanisms of action, such as 3-Methyladenine (3-MA) or SAR-405, which directly inhibits Vps34.[15][16]
-
Genetic Controls: The gold standard for validation is to use genetic approaches. Compare the phenotype from this compound treatment with that from siRNA or shRNA-mediated knockdown of essential autophagy genes like ATG5, ATG7, or BECN1.
-
-
Issue 3: My results with this compound do not match the phenotype from USP10 or USP13 knockdown.
-
Question: Why would this compound treatment differ from genetic knockdown of its targets?
-
Answer: This is a critical control experiment that can reveal off-target effects. Discrepancies can arise because:
-
This compound inhibits both USP10 and USP13 simultaneously, whereas single knockdowns may not replicate this dual inhibition.[13][18]
-
This compound may have undiscovered off-targets beyond USP10 and USP13. For example, its pro-mitophagy effect is reportedly independent of USP10/13 inhibition.[12]
-
The efficiency of your knockdown may be incomplete, leading to residual protein activity that is still inhibited by the small molecule.
-
-
-
Question: What is the next step?
-
Answer: Perform a double knockdown of both USP10 and USP13 to better mimic the action of this compound. If the phenotype still does not match, it strongly suggests that a USP10/13-independent off-target effect of this compound is responsible for your observation.
-
Visualized Workflows and Pathways
Caption: Mechanism of this compound-mediated autophagy inhibition.
Caption: Workflow for identifying this compound off-target effects.
Key Experimental Protocols
Western Blot for Autophagy Markers
This protocol is for assessing the levels of key autophagy-related proteins following this compound treatment.
-
Cell Lysis:
-
Plate and treat cells with desired concentrations of this compound and controls for the appropriate duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel (12-15% for best LC3 resolution).
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3, anti-p62/SQSTM1, anti-Beclin-1, anti-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film. Quantify band intensities using software like ImageJ. Normalize target proteins to a loading control (e.g., Actin or Tubulin).
-
Co-Immunoprecipitation (Co-IP) for USP13-Beclin-1 Interaction
This protocol can be used to validate if this compound disrupts the stabilizing interaction between a USP and its substrate.
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control (DMSO).
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Centrifuge to clear the lysate as described above. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate 500-1000 µg of pre-cleared protein lysate with 2-4 µg of the primary antibody (e.g., anti-USP13) or an isotype control IgG overnight at 4°C on a rotator.
-
Add 20-30 µL of protein A/G magnetic beads or agarose slurry and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads (using a magnet or centrifugation).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 10 minutes.
-
Analyze the eluates by Western blotting using antibodies against the protein of interest (e.g., anti-Beclin-1) and the immunoprecipitated protein (anti-USP13). A reduced Beclin-1 signal in the this compound treated sample would indicate a disruption of the interaction.
-
MTS Cell Viability Assay
This assay measures cell proliferation and cytotoxicity, which is useful for establishing a dose-response curve for this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (include vehicle control and untreated wells).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value if applicable.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | USP13: Multiple Functions and Target Inhibition [frontiersin.org]
- 6. Spautin 1 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The USP10/13 inhibitor, this compound, attenuates the progression of glioblastoma by independently regulating RAF-ERK mediated glycolysis and SKP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of ubiquitin-specific protease 13-mediated degradation of Raf1 kinase by this compound has opposing effects in naïve and primed pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism [frontiersin.org]
- 17. The autophagy inhibitor this compound, either alone or combined with doxorubicin, decreases cell survival and colony formation in canine appendicular osteosarcoma cells | PLOS One [journals.plos.org]
- 18. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Spautin-1 Technical Support Center: Optimizing Dosage and Minimizing Cytotoxicity
Welcome to the technical support center for Spautin-1, a potent and specific autophagy inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to achieve effective autophagy inhibition while minimizing cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent autophagy inhibitor that targets two ubiquitin-specific peptidases, USP10 and USP13.[1][2] By inhibiting these enzymes, this compound promotes the degradation of the Vps34/Beclin-1 complex, which is essential for the initiation of autophagy.[2] This leads to a reduction in the levels of PtdIns3P and subsequent inhibition of autophagosome formation.
Q2: What is the recommended starting concentration for in vitro experiments?
A common starting concentration for this compound in cell culture is 10 µM.[3] However, the optimal concentration is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: Does this compound induce apoptosis?
Yes, this compound can enhance apoptosis, particularly in combination with other therapeutic agents like imatinib.[3][4] It has been shown to promote apoptosis by inactivating the PI3K/AKT pathway and activating the downstream pro-apoptotic protein GSK3β.[4]
Q4: What are the known off-target effects of this compound?
Under certain conditions, such as glucose starvation, this compound can exhibit off-target effects, including the inhibition of mitochondrial complex I.[5] This can lead to cytotoxicity that is independent of its autophagy-inhibiting activity. It is important to consider the metabolic state of your cells when interpreting results.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed at expected non-toxic concentrations. | Off-target effects: Under specific metabolic conditions (e.g., glucose starvation), this compound can inhibit mitochondrial complex I, leading to increased cell death.[5] | 1. Ensure your cell culture medium has adequate glucose levels.2. Perform control experiments with other autophagy inhibitors that have different mechanisms of action to confirm the effect is due to autophagy inhibition.3. Lower the concentration of this compound and/or shorten the incubation time. |
| Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). | |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO as your highest this compound treatment) to assess solvent toxicity. | |
| Inconsistent or non-reproducible results. | Reagent instability: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. | Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C. Use a fresh aliquot for each experiment. |
| Variability in cell health and density: Inconsistent cell passage number, confluency, or plating density can affect experimental outcomes. | Use cells within a consistent passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the start of the experiment. | |
| Little to no inhibition of autophagy observed. | Insufficient concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Increase the concentration of this compound based on dose-response experiments. Confirm autophagy inhibition through methods like Western blotting for LC3-II or p62, or by fluorescence microscopy of GFP-LC3 puncta. |
| Incorrect timing of treatment: The duration of this compound treatment may not be optimal to observe autophagy inhibition. | Perform a time-course experiment to determine the optimal treatment duration. |
Quantitative Data
This compound Cytotoxicity Profile in Various Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines as reported in the literature. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the concentration of this compound required to inhibit cell viability or a specific cellular process by 50%.
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | CCK-8 | IC50 (with Imatinib) | 0.45 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | MTT | EC50 | 20 | [1] |
| HT-29 | Colorectal Cancer | CellTiter-Glo | IC50 (with 2DG) | ~10 | [6] |
| A375 | Melanoma | MTS | IC50 | ~10 | [7] |
| SK-Mel-28 | Melanoma | MTS | IC50 | >20 | [7] |
Note: Experimental conditions such as incubation time and co-treatments can significantly influence the observed cytotoxicity.
This compound Inhibitory Activity
| Target | Assay Type | Parameter | Value (µM) | Reference |
| USP10 | Cell-free | IC50 | ~0.6-0.7 | [1][2] |
| USP13 | Cell-free | IC50 | ~0.6-0.7 | [1][2] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the cytotoxic effect of this compound on a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium immediately before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested starting range is 0.1, 0.5, 1, 5, 10, 20, 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits USP10/13, leading to Vps34/Beclin-1 degradation and autophagy inhibition.
Experimental Workflow for Dose-Response Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
This compound Induced Apoptosis Signaling Pathway
Caption: this compound promotes apoptosis by inhibiting the PI3K/AKT pathway, leading to GSK3β activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Spautin-1 Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and best storage practices for Spautin-1. It also includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
This compound Storage and Stability Summary
Proper storage of this compound is critical to maintain its biological activity and ensure experimental reproducibility. The stability of this compound is dependent on its form (powder or solution) and the storage temperature. Below is a summary of recommended storage conditions and stability information compiled from various suppliers.
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Powder | -20°C | ≥ 4 years | Recommended for long-term storage.[1][2] |
| 4°C (or 2-8°C) | Up to 2 years | Suitable for shorter-term storage.[3][4][5] | |
| In Solvent (Stock Solutions) | |||
| DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[3][6] |
| -20°C | Up to 1 year | Use freshly opened, anhydrous DMSO for best solubility.[3][6][7] | |
| Ethanol | -20°C | Up to 3 months | Solutions may be stored for a shorter duration compared to DMSO. |
| DMF | -20°C | Information not readily available | |
| Aqueous Buffer | Not Recommended | Not more than one day | This compound is sparingly soluble and less stable in aqueous solutions.[1] |
Experimental Workflow for Handling this compound
To ensure the integrity of this compound throughout your experiments, from receiving the compound to its use in assays, a systematic workflow should be followed. The diagram below outlines the recommended handling and storage protocol.
Caption: Figure 1 outlines the best practices for handling and storing this compound to maintain its quality.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise when working with this compound.
Solubility Issues
Q1: My this compound is not dissolving properly in DMSO. What could be the problem?
A1: Several factors can affect the solubility of this compound in DMSO:
-
Hygroscopic DMSO : DMSO readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[3][6] Always use newly opened, anhydrous DMSO.
-
Concentration : this compound has a maximum solubility in DMSO of around 50-100 mM.[8][9] Attempting to prepare solutions at higher concentrations may result in incomplete dissolution.
-
Temperature : Gentle warming and sonication can aid in the dissolution process.[3]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: It is not recommended to dissolve this compound directly in aqueous buffers due to its poor solubility.[1] To prepare a working solution in an aqueous buffer, first dissolve the compound in an organic solvent such as DMSO or DMF, and then dilute this stock solution with the desired buffer.[1] Note that aqueous solutions of this compound should be prepared fresh and are not recommended for storage for more than one day.[1]
Stability and Activity Concerns
Q3: I have been using the same stock solution of this compound for several months and my experimental results are inconsistent. Why might this be happening?
A3: Inconsistent results can be a sign of compound degradation. To ensure the stability of your this compound stock solution:
-
Avoid Repeated Freeze-Thaw Cycles : Each freeze-thaw cycle can contribute to the degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes after preparation.[3]
-
Proper Storage Temperature : For long-term stability, store DMSO stock solutions at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3][6]
-
Light Exposure : Some suppliers recommend protecting the compound from light, which could potentially contribute to degradation.[4]
Q4: How can I check the purity and integrity of my this compound?
A4: While a functional assay is a good indicator of activity, analytical methods are required for a definitive assessment of purity. High-Performance Liquid Chromatography (HPLC) is a standard method used to determine the purity of small molecules like this compound.[4][5][9] If you suspect degradation, comparing the HPLC profile of your sample to a new, certified standard would be the most rigorous approach.
This compound Signaling Pathway and Mechanism of Action
This compound is a potent and specific autophagy inhibitor. It functions by inhibiting two ubiquitin-specific peptidases, USP10 and USP13.[3][9][10] This inhibition leads to the degradation of the Vps34 (Class III PI3K) complex, which is essential for the initiation of autophagy.[2][9] The diagram below illustrates the signaling pathway affected by this compound.
Caption: Figure 2 shows how this compound inhibits autophagy by targeting USP10 and USP13.
By adhering to these storage and handling best practices and utilizing the troubleshooting guide, researchers can enhance the reliability and reproducibility of their experiments involving this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound a quinazolin compound that acts as a specific and potent inhibitor of autophagy | Sigma-Aldrich [sigmaaldrich.com]
- 5. ≥98% (HPLC), Autophagy inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abbexa.com [abbexa.com]
- 8. Spautin 1 | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]
- 9. Spautin 1 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 10. This compound | Autophagy inhibitor, USP10/USP13 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Overcoming Spautin-1 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Spautin-1 efficacy in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific autophagy inhibitor. It functions by inhibiting two ubiquitin-specific peptidases, USP10 and USP13. This inhibition leads to the increased degradation of the Beclin-1/Vps34 complex, which is essential for the initiation of autophagy.[1] Consequently, this compound blocks the formation of autophagosomes.
Q2: In which cancer types has this compound shown efficacy in overcoming drug resistance?
This compound has been shown to enhance the cytotoxic effects of various chemotherapeutic agents by inhibiting protective autophagy. For example, it can sensitize chronic myeloid leukemia (CML) cells to imatinib.[2][3] It has also been investigated in combination with other drugs in various cancers, including osteosarcoma and melanoma, to counteract chemoresistance.
Q3: Are there known off-target effects of this compound?
Yes, beyond its effects on USP10/USP13 and autophagy, this compound has been reported to inhibit mitochondrial complex I. This can lead to decreased mitochondrial respiration and may contribute to its cellular effects, particularly under conditions of metabolic stress like glucose starvation. This off-target activity should be considered when interpreting experimental results.
Q4: Can this compound's effects be independent of autophagy inhibition?
Indeed, research has shown that this compound can exert effects through an autophagy-independent mechanism. For instance, in studies related to cystic fibrosis transmembrane conductance regulator (CFTR), the effects of this compound were mediated by USP13, while modulation of autophagy through other means did not replicate the outcome.[4] This highlights the importance of considering the full spectrum of this compound's molecular targets.
Troubleshooting Guide: this compound Ineffectiveness or Resistance
This guide addresses common issues researchers may face when this compound does not produce the expected autophagic inhibition or cytotoxic potentiation in cancer cell lines.
Issue 1: Sub-optimal Inhibition of Autophagy
Symptom: Western blot analysis shows minimal or no change in LC3-II levels, or p62 degradation is unaffected after this compound treatment.
Potential Causes & Troubleshooting Steps:
-
Inadequate Drug Concentration or Treatment Duration:
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.
-
Experimental Protocol: See "Protocol 1: Determining the Effective Concentration of this compound."
-
-
Cell Line-Specific Differences in Drug Uptake or Metabolism:
-
Recommendation: While direct measurement of intracellular this compound is complex, comparing its efficacy across multiple cell lines can provide insights. Consider potential overexpression of drug efflux pumps like ABC transporters.[5][6]
-
Experimental Protocol: See "Protocol 2: Assessing Drug Efflux as a Potential Resistance Mechanism."
-
-
Dominance of Alternative Autophagy Pathways:
-
Recommendation: Investigate if non-canonical autophagy pathways are active in your cell line, which may be less dependent on the Beclin-1/Vps34 complex.
-
Experimental Workflow:
Workflow for investigating alternative autophagy pathways. -
Issue 2: Lack of Synergistic Cytotoxicity with a Combination Agent
Symptom: Co-treatment with this compound and a primary chemotherapeutic agent does not enhance cell death compared to the primary agent alone.
Potential Causes & Troubleshooting Steps:
-
Protective Autophagy is Not a Key Survival Mechanism:
-
Recommendation: Confirm that the primary drug indeed induces a protective autophagic response in your cell line.
-
Experimental Protocol: See "Protocol 3: Verifying Chemotherapy-Induced Protective Autophagy."
-
-
Activation of Compensatory Survival Pathways:
-
Recommendation: Inhibition of autophagy may lead to the upregulation of other pro-survival signaling pathways (e.g., AKT, ERK).
-
Experimental Workflow:
Workflow for investigating compensatory survival pathways. -
-
Alterations in this compound's Molecular Targets:
-
Recommendation: Consider the possibility of mutations or altered expression of USP10 or USP13 in your resistant cell line.
-
Experimental Protocol: Sequence the coding regions of USP10 and USP13. Compare their expression levels (mRNA and protein) between sensitive and resistant cells.
-
Quantitative Data Presentation
Table 1: Example Dose-Response Data for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Autophagy Inhibition (LC3-II/LC3-I ratio at 10 µM) |
| Sensitive (e.g., K562) | 10.5 ± 1.2 | 0.8 ± 0.1 |
| Potentially Resistant | > 50 | 2.5 ± 0.3 |
Table 2: Example Data for Synergistic Effects of this compound with Imatinib
| Cell Line | Treatment | % Apoptosis (Annexin V+) |
| K562 (Sensitive) | Imatinib (1 µM) | 15 ± 2 |
| This compound (10 µM) | 5 ± 1 | |
| Imatinib + this compound | 45 ± 4 | |
| K562 (Resistant Subclone) | Imatinib (1 µM) | 12 ± 2 |
| This compound (10 µM) | 4 ± 1 | |
| Imatinib + this compound | 18 ± 3 |
Key Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate for a relevant period (e.g., 24, 48, 72 hours).
-
Autophagy Assessment: Lyse the cells and perform a Western blot for LC3B and p62. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 indicate autophagy inhibition.
-
Viability Assay: In parallel, assess cell viability using an MTT or similar assay to determine the IC50.[7][8]
Protocol 2: Assessing Drug Efflux as a Potential Resistance Mechanism
-
Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2).
-
Assessment: Measure autophagy inhibition (Western blot for LC3) and/or cell viability.
-
Interpretation: A restoration of this compound sensitivity in the presence of an efflux pump inhibitor suggests that increased drug efflux is a mechanism of resistance.
Protocol 3: Verifying Chemotherapy-Induced Protective Autophagy
-
Treatment: Treat your cancer cell line with the primary chemotherapeutic agent at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Autophagy Analysis: Monitor autophagy induction by observing the conversion of LC3-I to LC3-II via Western blot and by quantifying autophagosomes using fluorescence microscopy (e.g., GFP-LC3 puncta formation).
-
Viability Assessment with Autophagy Inhibition: Co-treat the cells with the chemotherapeutic agent and a known autophagy inhibitor (like chloroquine or bafilomycin A1, in addition to this compound).
-
Interpretation: A significant increase in cell death upon co-treatment compared to the chemotherapeutic agent alone indicates that autophagy is a protective mechanism.
Signaling Pathway and Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances on the Molecular Mechanisms Involved in the Drug Resistance of Cancer Cells and Novel Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Determinants of Sensitivity or Resistance of Cancer Cells Toward Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Spautin-1 Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Spautin-1 treatment protocols for primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific autophagy inhibitor. It functions by inhibiting two ubiquitin-specific peptidases, USP10 and USP13, with IC50 values of approximately 0.6-0.7 μM.[1][2][3] This inhibition leads to the degradation of the Vps34 complex (a class III PI3-kinase), which is crucial for the initiation of autophagy.[3] By promoting the degradation of Beclin-1, a key component of the Vps34 complex, this compound effectively blocks the autophagic process.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[1][3][6] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at -80°C for up to 2 years.[2] Stock solutions should also be stored at -20°C or -80°C.[2] It is advisable to use fresh DMSO as moisture can reduce its solubility.[1]
Q3: Can this compound induce apoptosis in primary cells?
Yes, this compound has been shown to enhance apoptosis in primary cells, particularly in combination with other therapeutic agents. For example, in primary Chronic Myeloid Leukemia (CML) cells, co-treatment of this compound with imatinib significantly increased the apoptotic rate compared to imatinib alone.[4][5] The pro-apoptotic activity of this compound is associated with the inactivation of the PI3K/AKT pathway and activation of GSK3β, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[1][4][5]
Q4: Are there any known off-target effects of this compound?
While this compound is known as a specific autophagy inhibitor targeting USP10 and USP13, some studies suggest it may have autophagy-independent effects. For instance, in the context of cystic fibrosis research, the effects of this compound on the mutant CFTR protein were found to be independent of autophagy and mediated through USP13.[7][8] More recently, this compound has been identified as a promoter of PINK1-PRKN-dependent mitophagy, a selective form of autophagy for clearing damaged mitochondria, by interacting with the TOMM complex.[9][10][11]
Troubleshooting Guide
Problem 1: High cytotoxicity or cell death in primary cells upon this compound treatment.
-
Possible Cause: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The concentration of this compound or the DMSO vehicle may be too high.
-
Solution:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary cell type. Start with a low concentration (e.g., 1-5 µM) and gradually increase it.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control (DMSO only) to assess its toxicity.
-
Optimize Treatment Duration: Shorten the incubation time with this compound. Time-course experiments can help identify a window where autophagy is inhibited without significant cell death.[7][8]
-
Check Cell Health: Ensure primary cells are healthy and in a logarithmic growth phase before starting the experiment.
-
Problem 2: Inconsistent or variable results between experiments.
-
Possible Cause: Primary cells can exhibit significant donor-to-donor variability. The stability of this compound in culture medium could also be a factor.
-
Solution:
-
Use Multiple Donors: If possible, perform experiments with primary cells from multiple donors to ensure the observed effects are consistent and not donor-specific.
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding densities, media formulations, and overall culture conditions.
-
Immediate Use of Mixed Solutions: If using a complex solvent system for in vivo studies (e.g., DMSO, PEG300, Tween80, ddH2O), the mixed solution should be used immediately for optimal results.[1]
-
Problem 3: No observable effect on autophagy.
-
Possible Cause: The concentration of this compound may be too low, the treatment time too short, or the method of autophagy detection not sensitive enough.
-
Solution:
-
Increase this compound Concentration: Based on your initial titration, you may need to use a higher concentration. Concentrations up to 20 µM have been used in some cell types.[7]
-
Extend Treatment Time: Some effects of this compound may require longer incubation periods. For example, treatments lasting from 3 to 48 hours have been reported.[4][5][7][12]
-
Confirm with Multiple Assays: Use multiple methods to assess autophagy. Western blotting for LC3-II conversion and Beclin-1 levels are common readouts.[4][5] Autophagy flux assays (e.g., using bafilomycin A1 or chloroquine) can provide more definitive evidence of autophagy inhibition.
-
Quantitative Data Summary
| Parameter | Cell Type | Condition | Value | Reference |
| IC50 (Inhibition of USP10/USP13) | Cell-free assay | N/A | ~0.6-0.7 µM | [1][2][3] |
| IC50 (Cytotoxicity with Imatinib) | K562 CML cell line | 48h co-treatment | 0.45 µM | [4] |
| Effective Concentration | Primary CML cells | 36h co-treatment with Imatinib | 10 µM | [4][5] |
| Effective Concentration | CFBE41o- cells | 3-6h treatment | 10-20 µM | [7] |
| Solubility in DMSO | N/A | N/A | up to 100 mM | [3] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Imatinib-Induced Apoptosis in Primary CML Cells
This protocol is adapted from the methodology described in the study by Shao et al., 2014.[4][5]
-
Cell Isolation: Isolate primary mononuclear cells from bone marrow samples of CML patients using Ficoll-Hypaque density gradient centrifugation.
-
Cell Culture: Culture the primary CML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Treat the primary cells with imatinib (IM) (e.g., 2 µM) or DMSO (0.1% as a vehicle control) for 12 hours.
-
Following the initial treatment, add this compound (10 µM) or DMSO to the respective wells and incubate for an additional 36 hours.
-
-
Apoptosis Analysis:
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells. Ensure the final DMSO concentration remains non-toxic (ideally <0.1%).
-
Visualizations
Caption: Mechanism of this compound in inhibiting autophagy and promoting apoptosis.
Caption: A generalized workflow for this compound treatment in primary cell experiments.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spautin 1 | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound = 98 HPLC 1262888-28-7 [sigmaaldrich.com]
- 7. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. UM research discovers small molecule drug that improves Alzheimer’s disease symptoms - Faculty of Health Sciences (FHS) [fhs.um.edu.mo]
- 11. researchgate.net [researchgate.net]
- 12. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spautin-1 and the Unfolded Protein Response (UPR)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Spautin-1 in their experiments, with a specific focus on controlling for its effects on the Unfolded Protein Response (UPR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Specific and Potent Autophagy Inhibitor-1) is a small molecule inhibitor of autophagy.[1][2][3] Its primary mechanism involves the inhibition of two ubiquitin-specific peptidases, USP10 and USP13.[3][4][5][6][7] By inhibiting these deubiquitinases, this compound promotes the degradation of the Beclin1 subunit of the Vps34 PI3 kinase complex, which is crucial for the initiation of autophagy.[4][5][7]
Q2: Besides autophagy inhibition, what are the known off-target effects of this compound, particularly concerning the UPR?
This compound has several documented off-target effects. Notably, it can suppress the Unfolded Protein Response (UPR) through a mechanism independent of its effects on USP10 and USP13.[8] This suppression is mediated by the inhibition of mitochondrial complex I.[8] this compound has also been shown to influence other cellular processes, including:
-
EGFR Signaling: It can inhibit EGFR phosphorylation and its downstream signaling pathways.[9]
-
Apoptosis: this compound can enhance imatinib-induced apoptosis in chronic myeloid leukemia cells.[1]
-
Mitochondrial Function: It can cause mitochondrial damage and depolarization.[10][11]
-
DNA Damage: It has been shown to induce ROS-mediated DNA damage.[11]
Q3: How can I be sure that the effects I'm observing with this compound are due to autophagy inhibition and not its effects on the UPR?
To dissect the specific effects of this compound, it is crucial to include a panel of controls in your experimental design. This will help differentiate between its on-target (autophagy inhibition) and off-target (e.g., UPR suppression) effects. The troubleshooting guides below provide detailed experimental protocols for these controls.
Troubleshooting Guides
Issue 1: Differentiating Autophagy Inhibition from UPR Suppression
Description: My experiment shows a cellular phenotype upon this compound treatment, but I am unsure if this is due to the inhibition of autophagy or a direct effect on the UPR.
Solution: Employ a multi-pronged approach using alternative autophagy inhibitors and specific genetic controls.
Experimental Protocols:
-
Alternative Autophagy Inhibitors:
-
SAR405: A direct inhibitor of the catalytic activity of Vps34. Unlike this compound, it does not act via USP10/13 inhibition.[12]
-
Bafilomycin A1: An inhibitor of the vacuolar H+-ATPase (V-ATPase), which blocks the fusion of autophagosomes with lysosomes.[6]
-
Chloroquine (CQ) / Hydroxychloroquine (HCQ): Lysosomotropic agents that raise lysosomal pH, thereby inhibiting autophagic flux.[8]
-
-
Genetic Knockdown of Autophagy Genes:
-
Use siRNA or shRNA to knock down essential autophagy-related genes (ATGs), such as ATG5 or ATG7. If the phenotype observed with this compound is recapitulated by ATG gene knockdown, it is likely due to autophagy inhibition.
-
-
Mitochondrial Complex I Inhibitor Control:
Data Presentation:
| Compound/Treatment | Primary Target | Known Effect on Autophagy | Known Effect on UPR (Mitochondrial) | Expected Outcome if Phenotype is Autophagy-Dependent | Expected Outcome if Phenotype is UPR-Dependent |
| This compound | USP10, USP13 | Inhibits initiation | Inhibits via mitochondrial complex I | Phenotype observed | Phenotype observed |
| SAR405 | Vps34 | Inhibits initiation | No direct effect reported | Phenotype observed | No phenotype |
| Bafilomycin A1 | V-ATPase | Inhibits fusion | No direct effect reported | Phenotype observed | No phenotype |
| siRNA (ATG5/7) | ATG5/7 mRNA | Inhibits elongation | No direct effect reported | Phenotype observed | No phenotype |
| Rotenone | Mitochondrial Complex I | Can induce mitophagy | Inhibits | No phenotype | Phenotype observed |
Experimental Workflow Diagram:
Caption: Workflow to dissect this compound's effects.
Issue 2: Investigating the Role of USP10 and USP13
Description: I want to confirm if the observed effect of this compound is mediated through its inhibition of USP10 and/or USP13, independent of its effect on autophagy.
Solution: Use genetic approaches to manipulate the expression of USP10 and USP13 and compare the results to this compound treatment.
Experimental Protocols:
-
siRNA-mediated Knockdown:
-
Transfect cells with siRNAs targeting USP10, USP13, or a combination of both.[8]
-
Assess if the knockdown of these deubiquitinases phenocopies the effect of this compound. Some studies have shown that knockdown of USP10 and/or USP13 did not replicate the effects of this compound on mitophagy, suggesting an independent mechanism of the drug.[4]
-
-
Overexpression Studies:
Data Presentation:
| Treatment/Condition | Target | Expected Phenotype (if mediated by USP10/13) |
| This compound | USP10, USP13 | Phenotype Observed |
| siRNA USP10 | USP10 mRNA | Phenotype may be observed |
| siRNA USP13 | USP13 mRNA | Phenotype may be observed |
| siRNA USP10 + USP13 | USP10 & USP13 mRNA | Phenotype should be more pronounced if additive |
| This compound + USP13 Overexpression | USP10, USP13 | Phenotype should be rescued or reduced |
Issue 3: Monitoring the Three Branches of the UPR
Description: How can I specifically monitor the activation of the three branches of the UPR (IRE1, PERK, and ATF6) in response to this compound treatment?
Solution: Utilize established molecular biology techniques to measure the activation of each UPR sensor.
Experimental Protocols:
-
PERK Pathway:
-
IRE1 Pathway:
-
RT-PCR/qPCR: Measure the splicing of XBP1 mRNA. Spliced XBP1 (XBP1s) is the active form.[8]
-
Western Blot: Detect the protein expression of XBP1s.
-
-
ATF6 Pathway:
-
Western Blot: Monitor the cleavage of ATF6. The cleaved, active form (ATF6-p50) translocates to the nucleus.[14]
-
Immunofluorescence: Visualize the nuclear translocation of the cleaved ATF6 fragment.
-
Signaling Pathway Diagram:
Caption: this compound's effect on the UPR pathway.
References
- 1. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of EGFR signaling with this compound represents a novel therapeutics for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the growth of diffuse large B-cell lymphoma by inducing mitochondrial damage-mediated PANoptosis and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism [frontiersin.org]
- 14. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Spautin-1: A Technical Guide to Its Impact on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the multifaceted effects of Spautin-1 on mitochondrial respiration. As a potent autophagy inhibitor with known off-target effects on mitochondria, understanding and troubleshooting its impact is critical for accurate experimental outcomes. This resource offers detailed FAQs, troubleshooting guides, experimental protocols, and visual aids to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of autophagy.[1][2][3] It functions by inhibiting two ubiquitin-specific peptidases, USP10 and USP13.[4][5] This inhibition leads to the increased ubiquitination and subsequent degradation of the Beclin-1/VPS34 complex, which is essential for the initiation of autophagy.[1][3][6][7]
Q2: How does this compound affect mitochondrial respiration?
Beyond its role in autophagy, this compound has a significant off-target effect as a direct inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][8][9] This inhibition directly impairs the electron transport chain, leading to a decrease in mitochondrial respiration.
Q3: What are the expected quantitative effects of this compound on mitochondrial function?
Treatment with this compound typically results in a dose-dependent decrease in the basal oxygen consumption rate (OCR) and subsequent ATP production.[1][8] However, it has been reported that this compound does not directly alter the mitochondrial membrane potential.[1]
Q4: I am observing an increase in mitophagy markers after this compound treatment, even though it's an autophagy inhibitor. Is this a contradictory result?
This is a known paradoxical effect of this compound. While it inhibits general autophagy, this compound can promote PINK1-PRKN-dependent mitophagy, the selective autophagic clearance of damaged mitochondria.[1][10] This occurs because this compound can bind to components of the TOMM (translocase of the outer mitochondrial membrane) complex, leading to the stabilization of PINK1 on the mitochondrial outer membrane, a key step in initiating mitophagy.[1][10][11] This pro-mitophagy effect is independent of its inhibitory action on USP10 and USP13.[1]
Q5: What is the typical concentration range for observing effects on mitochondrial respiration?
Effective concentrations of this compound can vary depending on the cell type and experimental duration. However, effects on mitochondrial respiration, such as decreased OCR, have been observed in the range of 10 µM to 40 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No change in Oxygen Consumption Rate (OCR) after this compound treatment. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell health: Cells may be unhealthy or have compromised mitochondrial function prior to the experiment. 3. Incorrect assay setup: Issues with the Seahorse XF Analyzer calibration, cell seeding density, or reagent preparation. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Ensure cells are in a logarithmic growth phase and have good viability before starting the experiment. 3. Review the Seahorse XF assay protocol for proper calibration, cell seeding, and reagent preparation. |
| Unexpected increase in OCR. | This is an atypical response. It could be due to cellular stress responses at very specific concentrations or time points, or an artifact. | Carefully re-evaluate the experimental conditions. Consider shorter or longer incubation times with this compound. Ensure that the observed increase is statistically significant and reproducible. |
| Significant cell death observed at working concentrations. | This compound can induce cell death, particularly at higher concentrations or with prolonged exposure.[12] | Reduce the concentration of this compound or shorten the incubation time. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your mitochondrial respiration experiments. |
| Conflicting data between general autophagy markers and mitophagy markers. | This is expected due to the dual role of this compound.[1] | Analyze markers for both pathways. For general autophagy, monitor LC3-II conversion and p62 degradation. For mitophagy, assess PINK1 stabilization, Parkin recruitment to mitochondria, and clearance of mitochondrial proteins (e.g., TOMM20). |
| Variability in ATP production measurements. | ATP levels can be influenced by factors other than mitochondrial respiration, such as glycolysis. This compound has been reported to not impact glycolysis.[1] | Ensure that the ATP assay specifically measures mitochondrial ATP production. This can be achieved by using inhibitors of glycolysis (e.g., 2-deoxyglucose) in your experimental design. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on key mitochondrial respiration parameters.
| Parameter | Effect of this compound | Typical Magnitude of Change | References |
| Basal Oxygen Consumption Rate (OCR) | Decrease | Dose-dependent reduction | [1][8] |
| ATP Production | Decrease | Dose-dependent reduction | [1] |
| Mitochondrial Membrane Potential | No direct change | Not significantly altered | [1] |
| Mitochondrial Reactive Oxygen Species (ROS) | Increase | Dose-dependent increase | [12][13] |
Signaling Pathway Diagrams
To visually represent the mechanisms of this compound, the following diagrams illustrate its impact on autophagy and mitophagy.
Key Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol provides a general framework for assessing the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the desired duration (e.g., 1-6 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Wash the cells with pre-warmed assay medium and add fresh assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A).
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The assay will measure baseline OCR, followed by sequential injections of:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the various parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).
ATP Production Assay
This protocol outlines a method to measure cellular ATP levels following this compound treatment.
Materials:
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)
-
White-walled 96-well plates
-
Luminometer
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere.
-
This compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary components for the luciferase reaction.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP present.
-
Data Analysis: Normalize the data to a control group and express as a percentage of ATP production.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a potentiometric dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to assess changes in mitochondrial membrane potential.
Materials:
-
TMRE dye
-
Fluorescence microscope or flow cytometer
-
FCCP (as a positive control for depolarization)
-
This compound
Procedure:
-
Cell Culture: Culture cells on a suitable imaging dish or in suspension for flow cytometry.
-
This compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control and a positive control group to be treated with FCCP (e.g., 10 µM for 10-15 minutes before measurement).
-
TMRE Staining:
-
In the final 15-30 minutes of the this compound incubation, add TMRE to the culture medium at a final concentration of 20-200 nM.
-
Incubate the cells at 37°C in the dark.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells with pre-warmed PBS or media and image immediately using a fluorescence microscope with appropriate filters for red fluorescence.
-
Flow Cytometry: Gently harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the TMRE signal. A decrease in TMRE fluorescence indicates mitochondrial depolarization. Compare the fluorescence intensity of this compound treated cells to the vehicle control and the FCCP-treated positive control.
References
- 1. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tabaslab.com [tabaslab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hpst.cz [hpst.cz]
- 12. Frontiers | The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism [frontiersin.org]
- 13. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blots for Autophagy Markers with Spautin-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Spautin-1 to study autophagy via Western blotting.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis of autophagy markers following this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal for LC3-II | 1. Ineffective Autophagy Induction: The experimental conditions may not have been sufficient to induce autophagy before inhibition. | Ensure you have a positive control for autophagy induction (e.g., starvation, rapamycin, or Torin-1 treatment).[1] |
| 2. This compound Degrades Beclin-1 Too Rapidly: this compound promotes the degradation of the Vps34/Beclin-1 complex, which is upstream of LC3 lipidation.[2][3][4] This can prevent the accumulation of LC3-II that is typically seen with late-stage autophagy inhibitors. | Perform a time-course experiment with this compound to determine the optimal treatment duration for your cell line. Consider using a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in a parallel experiment to block downstream degradation of LC3-II and confirm autophagic flux.[5] | |
| 3. Poor Antibody Quality or Dilution: The primary antibody may not be sensitive enough or used at a suboptimal concentration. | Use a validated anti-LC3 antibody. Optimize the antibody concentration by performing a titration. See the antibody manufacturer's datasheet for recommended starting dilutions. A common starting dilution is 1:1000. | |
| 4. Insufficient Protein Loading: The amount of protein loaded on the gel is too low to detect LC3-II. | Increase the amount of protein loaded per well. A typical range is 20-40 µg of total protein.[1] | |
| 5. Inefficient Protein Transfer: LC3-II is a small protein (around 14-16 kDa) and can be prone to "blowing through" the membrane during transfer. | Use a PVDF membrane with a smaller pore size (0.22 µm). Optimize transfer time and voltage. Consider adding 20% methanol to the transfer buffer for better retention of small proteins.[6] | |
| Unexpected p62/SQSTM1 Levels | 1. Cell-Type Specific Effects: The response of p62 to this compound can be context-dependent and may not always correlate with LC3-II levels.[7] | Carefully characterize the p62 response in your specific cell model. Include both positive and negative controls for autophagy. |
| 2. This compound's Effect on Proteasome: While this compound primarily targets USP10 and USP13, off-target effects on the proteasome could indirectly influence p62 levels. | Corroborate your findings with other autophagy assays (e.g., immunofluorescence for LC3 puncta, autophagic flux assays). | |
| 3. Transcriptional Regulation of p62: p62 levels can be regulated at the transcriptional level, which may be affected by your experimental conditions or cell type. | Consider performing qRT-PCR to assess p62 mRNA levels. | |
| Decreased Beclin-1 Signal | 1. Expected Effect of this compound: this compound inhibits USP10 and USP13, leading to increased ubiquitination and subsequent proteasomal degradation of Beclin-1.[3][4] | This is the expected outcome and validates the action of this compound. To confirm, you can use a proteasome inhibitor (e.g., MG132) alongside this compound to see if Beclin-1 levels are rescued. |
| 2. Antibody Specificity: The antibody may be detecting non-specific bands that are affected by the treatment. | Use a validated Beclin-1 antibody and include a negative control (e.g., lysate from Beclin-1 knockout cells, if available). | |
| High Background on Western Blot | 1. Inadequate Blocking: The blocking step was insufficient to prevent non-specific antibody binding. | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[8] |
| 2. Antibody Concentration Too High: The primary or secondary antibody concentration is too high. | Optimize antibody concentrations by performing a titration.[6] | |
| 3. Insufficient Washing: Washing steps were not stringent enough to remove unbound antibodies. | Increase the number and duration of washes with TBST.[8] | |
| Non-Specific Bands | 1. Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. | Use a highly specific monoclonal antibody. Check the antibody datasheet for known cross-reactivities. |
| 2. Protein Degradation: Samples were not properly handled, leading to protein degradation and the appearance of smaller, non-specific bands. | Add protease inhibitors to your lysis buffer and keep samples on ice.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it inhibit autophagy?
This compound (Specific and Potent Autophagy Inhibitor-1) is a small molecule that inhibits autophagy by targeting two ubiquitin-specific peptidases, USP10 and USP13.[3][9] By inhibiting these deubiquitinases, this compound promotes the ubiquitination and subsequent proteasomal degradation of the Beclin-1 subunit within the Vps34 kinase complex.[3][4] This leads to the destabilization of the Vps34 complex, which is essential for the initiation of autophagy.
2. What are the expected changes in autophagy markers after this compound treatment?
-
Beclin-1: Levels are expected to decrease due to proteasomal degradation.[3][7]
-
LC3-II: The conversion of LC3-I to LC3-II is expected to be inhibited. You may observe a decrease in LC3-II levels, especially after inducing autophagy.
-
p62/SQSTM1: As an autophagy substrate, p62 levels are expected to accumulate or remain unchanged if autophagy is inhibited. However, the response can be cell-type dependent.[7]
3. What is a good starting concentration and treatment time for this compound?
The effective concentration of this compound can vary between cell lines. A common starting concentration is 10 µM.[1] It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration for your specific cells. Treatment times can range from a few hours to 24 hours, depending on the experimental goals.[1]
4. How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a stock solution.[10] For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] Powdered this compound should be stored at -20°C.[10]
| This compound Preparation and Storage | |
| Molecular Weight | 271.26 g/mol |
| Solvent | DMSO[10] |
| Stock Solution Concentration | 10-50 mM |
| Storage of Powder | -20°C (up to 3 years)[10] |
| Storage of Stock Solution | -20°C (up to 1 month) or -80°C (up to 1 year)[10] |
5. Why am I not seeing a decrease in LC3-II with this compound, but I do with Bafilomycin A1?
This compound is an early-stage autophagy inhibitor that prevents the formation of autophagosomes by promoting the degradation of the Beclin-1/Vps34 complex.[2][3] Bafilomycin A1 is a late-stage inhibitor that blocks the fusion of autophagosomes with lysosomes and inhibits lysosomal acidification, leading to an accumulation of LC3-II. Therefore, their effects on LC3-II levels are different. This compound prevents LC3-II formation, while Bafilomycin A1 causes LC3-II to accumulate.
Experimental Protocols
Protocol 1: this compound Treatment and Cell Lysis
-
Cell Seeding: Seed cells in a 6-well plate or 10 cm dish to reach 70-80% confluency on the day of the experiment.
-
Autophagy Induction (Optional): If studying induced autophagy, replace the culture medium with Earle's Balanced Salt Solution (EBSS) or treat with an autophagy inducer (e.g., 100 nM rapamycin) for 2-4 hours. Include a vehicle-treated control.
-
This compound Treatment: Add this compound to the culture medium at the desired final concentration (e.g., 10 µM). Include a DMSO vehicle control. Incubate for the desired duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Western Blot for Autophagy Markers
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 12-15% polyacrylamide gel for LC3 and a 10% gel for p62 and Beclin-1. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane (0.22 µm for LC3, 0.45 µm for others).
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
| Antibody | Suggested Dilution |
| Rabbit anti-LC3B | 1:1000 |
| Mouse anti-p62/SQSTM1 | 1:1000 |
| Rabbit anti-Beclin-1 | 1:1000 |
| Mouse anti-β-actin (Loading Control) | 1:5000 |
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound in autophagy inhibition.
Caption: Standard workflow for Western blot analysis of autophagy markers.
Caption: Troubleshooting logic for weak or no LC3-II signal.
References
- 1. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Tumor-Suppressor BECLIN 1 by Distinct Ubiquitination Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The autophagy inhibitor this compound, either alone or combined with doxorubicin, decreases cell survival and colony formation in canine appendicular osteosarcoma cells | PLOS One [journals.plos.org]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Spautin-1 and Cisplatin Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the combination of Spautin-1 and cisplatin.
Frequently Asked Questions (FAQs)
1. What is the rationale for combining this compound and cisplatin?
This compound, a potent inhibitor of ubiquitin-specific peptidases 10 and 13 (USP10 and USP13), has been shown to suppress tumor growth and exhibit synergistic effects when combined with the chemotherapeutic agent cisplatin.[1] The primary mechanism of this synergy lies in the enhanced DNA damage and apoptosis in cancer cells.[1] Cisplatin induces DNA damage, and this compound can heighten the sensitivity of cancer cells to this damage.[1] this compound is also known as an autophagy inhibitor, which may contribute to its anti-cancer effects and synergy with other drugs.[2][3]
2. What is the mechanism of action for this compound and cisplatin?
-
This compound: It acts as a dual antagonist of USP10 and USP13, which are deubiquitinating enzymes.[1][2] By inhibiting these, this compound can lead to the degradation of proteins involved in cell survival and proliferation. It is also a well-known inhibitor of autophagy.[2][3] Some studies suggest that this compound can also inhibit mitochondrial complex I and the unfolded protein response (UPR) under glucose starvation conditions.[4]
-
Cisplatin: This is a platinum-based chemotherapy drug that primarily works by cross-linking DNA, which ultimately triggers DNA damage responses and leads to apoptosis (programmed cell death).[5]
3. In which cancer types has the this compound and cisplatin combination shown promise?
Research has demonstrated the synergistic anti-tumor effects of this compound and cisplatin in malignant melanoma, both in vitro and in vivo.[1] This combination may also be effective in other cancer types where cisplatin is a standard treatment and autophagy is a resistance mechanism.
4. What are the typical concentration ranges for this compound and cisplatin in in vitro experiments?
The optimal concentrations will be cell-line dependent and should be determined empirically through dose-response studies. However, based on published research, the following ranges can be used as a starting point:
| Drug | Cell Line | Concentration Range | Reference |
| This compound | A375, SK-Mel-28 (Melanoma) | 2.5 - 20 µmol/L | [1] |
| Cisplatin | A375, SK-Mel-28 (Melanoma) | 2 - 8 µmol/L | [1] |
| This compound | HCT116, CT26 (Colon Cancer) | 10 µM | [6] |
| Cisplatin | OVCAR-3, SKOV-3 (Ovarian Cancer) | 5 - 30 µg/ml | [7] |
Troubleshooting Guide
Issue 1: Inconsistent or lack of synergistic effect between this compound and cisplatin.
-
Possible Cause 1: Suboptimal drug concentrations.
-
Solution: Perform a thorough dose-response matrix experiment to identify the optimal concentrations of both drugs that yield a synergistic effect. Calculate the Combination Index (CI) to quantitatively assess synergy.
-
-
Possible Cause 2: Cell line-specific differences.
-
Solution: The synergistic effect may be cell-line specific. Consider the genetic background of your cells, particularly the status of DNA damage repair pathways and autophagy regulation.
-
-
Possible Cause 3: Timing and sequence of drug administration.
-
Solution: The order and timing of drug addition can significantly impact the outcome. Experiment with different schedules, such as pre-treatment with one drug before adding the second, or co-administration.
-
Issue 2: High background toxicity in control (untreated) cells.
-
Possible Cause 1: Solvent toxicity.
-
Solution: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) to assess solvent toxicity.
-
-
Possible Cause 2: Suboptimal cell culture conditions.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more sensitive to any treatment.
-
Issue 3: Difficulty in assessing autophagy inhibition by this compound.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Titrate the concentration of this compound and perform a time-course experiment to determine the optimal conditions for autophagy inhibition in your specific cell line.
-
-
Possible Cause 2: Inappropriate method for assessing autophagy.
-
Solution: Monitoring the conversion of LC3-I to LC3-II by Western blot is a common method.[3] However, for a more robust assessment of autophagic flux, consider using tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) or including lysosomal inhibitors (e.g., chloroquine, bafilomycin A1) in your experiment.[8]
-
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is adapted from studies investigating the effects of this compound and cisplatin on melanoma cell viability.[1]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or the combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is a general guideline for assessing apoptosis induced by the drug combination.[9][10]
-
Cell Treatment: Treat cells with the desired concentrations of this compound, cisplatin, or the combination for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Synergistic mechanism of this compound and Cisplatin.
Caption: A typical experimental workflow for studying the combination therapy.
References
- 1. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis as a measure of chemosensitivity to cisplatin and taxol therapy in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing methods to quantitatively validate TGFβ-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Amygdalin as a chemoprotective agent in co-treatment with cisplatin [frontiersin.org]
- 10. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Spautin-1
Welcome to the technical support center for Spautin-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Specific and Potent Autophagy Inhibitor-1, is a cell-permeable small molecule that inhibits autophagy.[1][2] Its primary mechanism of action is the inhibition of two ubiquitin-specific peptidases, USP10 and USP13.[2][3] By inhibiting these deubiquitinases, this compound promotes the degradation of the Beclin-1-Vps34 complex, which is essential for the initiation of autophagy.[4]
Q2: What are the known targets of this compound?
The primary targets of this compound are USP10 and USP13, with reported IC50 values in the range of 0.6-0.7 µM in cell-free assays.[1][2][5] It is important to note that this compound may have other off-target effects, especially at higher concentrations. Recent studies have also suggested that this compound can inhibit mitochondrial complex I.[4]
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results with this compound can arise from several factors, a significant one being batch-to-batch variability of the compound.[6][7] Other potential causes include issues with compound solubility and stability, differences in cell culture conditions, and variations in experimental protocols.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically soluble in DMSO at concentrations up to 100 mM.[3] For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least one year.[2] Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[2] Before use, ensure the compound is fully dissolved, as precipitation can lead to inaccurate concentrations.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variation in small molecules like this compound can manifest as differences in purity, isomeric ratio, or the presence of minor contaminants, all of which can affect its biological activity.[8] This guide provides a systematic approach to identifying and mitigating the impact of this variability.
Issue 1: A new batch of this compound shows reduced or no activity in my autophagy inhibition assay.
-
Possible Cause 1: Lower Purity or Presence of Inactive Isomers. The new batch may have a lower percentage of the active compound.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new batch. This document should provide information on the purity of the compound, typically determined by HPLC.[1]
-
Perform Functional Validation: Do not rely solely on the purity data from the CoA. It is crucial to functionally validate each new batch in a well-established assay in your lab.
-
Recommended Functional Assays:
-
LC3-II Conversion Assay (Western Blot): A hallmark of autophagy inhibition is the prevention of LC3-I to LC3-II conversion. Compare the ability of the new batch to inhibit this conversion against a previously validated batch.
-
p62/SQSTM1 Degradation Assay (Western Blot): p62 is a protein that is degraded during autophagy. Inhibition of autophagy by this compound should lead to an accumulation of p62.[5][9]
-
-
Issue 2: I observe unexpected off-target effects or increased cytotoxicity with a new batch of this compound.
-
Possible Cause: Presence of Cytotoxic Impurities. The synthesis of this compound may result in byproducts that are not present in other batches and could have their own biological activities.
-
Troubleshooting Steps:
-
Review the HPLC/MS Data: If available from the CoA, examine the chromatogram for the presence of significant impurity peaks.
-
Dose-Response Curve: Perform a dose-response experiment with the new batch and compare the cytotoxicity profile (e.g., using an MTS or CellTiter-Glo assay) to a trusted batch. A significant shift in the toxicity profile may indicate the presence of impurities.
-
Target Engagement Assay: If possible, directly measure the inhibition of USP10 and USP13. A discrepancy between the desired on-target activity and the observed cellular phenotype could point towards off-target effects.
-
Data Presentation: Illustrative Batch-to-Batch Variability
The following tables present hypothetical data to illustrate the potential for batch-to-batch variability in this compound. Note: This data is for illustrative purposes only and does not represent actual product specifications from any supplier.
Table 1: Purity and Functional Activity of Different this compound Batches
| Batch ID | Supplier | Purity (by HPLC) | IC50 for USP10 (µM) | IC50 for USP13 (µM) | Autophagy Inhibition (EC50 in HeLa cells, µM) |
| Batch A | Supplier X | 99.5% | 0.65 | 0.72 | 5.2 |
| Batch B | Supplier X | 98.9% | 0.89 | 0.95 | 8.1 |
| Batch C | Supplier Y | 99.2% | 0.70 | 0.78 | 5.9 |
| Batch D | Supplier Y | 97.5% | 1.5 | 1.8 | 12.5 |
Table 2: Cytotoxicity of Different this compound Batches
| Batch ID | Cell Line | CC50 (µM) after 24h |
| Batch A | HeLa | > 50 |
| Batch B | HeLa | > 50 |
| Batch C | HeLa | > 50 |
| Batch D | HeLa | 25 |
Experimental Protocols
Protocol 1: LC3-II Conversion and p62 Degradation Assay by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or MCF7) at a density that will result in 70-80% confluency at the time of harvest.
-
Induce autophagy by starving the cells (e.g., using Earle's Balanced Salt Solution - EBSS) for 2-4 hours.
-
Treat cells with different concentrations of this compound (from both the new and a trusted batch) for the desired duration (e.g., 4-6 hours) in the presence of an autophagy inducer. Include a vehicle control (DMSO).
-
As a positive control for autophagy inhibition, you can use Bafilomycin A1 (100 nM).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
Quantify the band intensities using densitometry software. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 indicate autophagy inhibition.
-
Protocol 2: In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is a general guideline for a fluorogenic DUB assay.
-
Reagents and Materials:
-
Recombinant human USP10 and USP13 enzymes.
-
Fluorogenic DUB substrate, such as Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
This compound (different batches) and a known USP10/13 inhibitor as a positive control.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound from each batch to be tested.
-
In the microplate, add the assay buffer, the recombinant USP10 or USP13 enzyme, and the this compound dilution (or vehicle control).
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value for each batch of this compound by fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound inhibits USP10/13, leading to Beclin-1/Vps34 degradation and blocking autophagy.
Caption: Workflow for quality control and functional validation of new this compound batches.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spautin 1 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 4. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 9. researchgate.net [researchgate.net]
how to interpret unexpected phenotypes with Spautin-1 treatment
Welcome to the technical support center for Spautin-1. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypes observed during treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is best known as a potent and specific autophagy inhibitor. Its primary mechanism involves the inhibition of two ubiquitin-specific peptidases, USP10 and USP13, with IC50 values in the range of 0.6-0.7 μM.[1][2][3] By inhibiting these deubiquitinases, this compound promotes the degradation of the Beclin1-Vps34 protein complex, which is essential for the initiation of autophagy.[4] This leads to a reduction in cellular levels of phosphatidylinositol 3-phosphate (PtdIns3P) and subsequent blockage of the autophagic process.
Q2: What is the recommended working concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. However, a general starting range is between 5 µM and 20 µM for most cell-based assays. For example, a concentration of 10 µM has been shown to effectively inhibit USP10 and USP13 activity.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: Besides autophagy inhibition, what other effects can this compound have?
This compound is known to induce several phenotypes that are independent of or secondary to its role in autophagy. These include:
-
Apoptosis: this compound can enhance or induce apoptosis in various cancer cell lines, often in a caspase-dependent manner.[6][7][8]
-
Cell Cycle Arrest: Depending on the cell type and context, this compound can cause cell cycle arrest at either the G0/G1 or G2/M phase.
-
PANoptosis: In some systems, like diffuse large B-cell lymphoma, this compound can induce a form of inflammatory programmed cell death called PANoptosis, which involves components of pyroptosis, apoptosis, and necroptosis.[9]
-
Mitophagy Promotion: Paradoxically, while it inhibits general autophagy, this compound has been shown to promote PINK1-PRKN-dependent mitophagy (the selective removal of damaged mitochondria) under certain conditions.[10][11][12]
-
Regulation of p53: By inhibiting USP10, this compound can promote the degradation of the tumor suppressor protein p53.[13][14]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This guide addresses common unexpected results and provides a logical workflow to dissect the underlying mechanisms.
Issue 1: Increased Cell Death or Reduced Viability Instead of Autophagy Inhibition
You expected to see an accumulation of autophagosomes (or a block in autophagic flux), but instead, you observe significant cytotoxicity.
Possible Cause 1: Induction of Apoptosis this compound can promote apoptosis, particularly in cancer cells, by inactivating survival pathways like PI3K/AKT and downregulating anti-apoptotic proteins such as Mcl-1 and Bcl-2.[1][6][7][8]
Troubleshooting Steps:
-
Confirm Apoptosis:
-
Caspase Activity Assay: Measure the activity of executioner caspases (e.g., Caspase-3, Caspase-7) using a colorimetric or fluorometric assay. A significant increase in caspase activity points to apoptosis.
-
Western Blot for Cleaved PARP: Probe for cleaved PARP, a classic hallmark of apoptosis.
-
Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
-
Investigate the Mechanism:
-
Analyze Survival Pathways: Perform Western blotting for key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-GSK3β) to see if this compound treatment leads to their dephosphorylation/activation.[6]
-
Check Apoptotic Regulators: Examine the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, BAX).
-
Possible Cause 2: Induction of PANoptosis In some cell types, this compound induces mitochondrial damage, leading to an inflammatory cell death cascade known as PANoptosis.[9]
Troubleshooting Steps:
-
Assess Mitochondrial Health:
-
TEM Imaging: Use Transmission Electron Microscopy to look for signs of mitochondrial damage, such as discontinuous cristae membranes.[9]
-
Mitochondrial Membrane Potential: Use a fluorescent probe like TMRE or JC-1 to assess changes in mitochondrial membrane potential via flow cytometry or fluorescence microscopy.
-
-
Probe for PANoptosis Markers:
Issue 2: Cells Are Arresting in the Cell Cycle, Not Undergoing Autophagy
You observe a decrease in cell proliferation and an accumulation of cells in a specific phase of the cell cycle.
Possible Cause: Off-Target Effects on Cell Cycle Regulators this compound has been reported to induce cell cycle arrest in both G0/G1 and G2/M phases, depending on the cellular context. This can be independent of its effects on USP10/USP13.
Troubleshooting Steps:
-
Characterize Cell Cycle Arrest:
-
Investigate the Molecular Mechanism:
-
Western Blot for Cyclins and CDKs: Analyze the protein levels of key cell cycle regulators.
-
For G0/G1 arrest: Check for downregulation of Cyclin D1, CDK2, and CDK4.
-
For G2/M arrest: Check for downregulation of Cyclin B1 and CDC2.
-
-
Issue 3: Unexpected Promotion of Mitophagy
You are using this compound to inhibit autophagy, but you observe an increase in the clearance of damaged mitochondria.
Possible Cause: USP10/13-Independent Promotion of PINK1-PRKN Mitophagy Surprisingly, this compound can promote the selective autophagy of mitochondria. It does this not through its canonical targets, but by binding to the TOMM complex on the outer mitochondrial membrane, which stabilizes the kinase PINK1 and initiates the mitophagy cascade.[10][11][12]
Troubleshooting Steps:
-
Confirm Mitophagy:
-
Western Blot for Mitochondrial Proteins: After inducing mitochondrial damage (e.g., with CCCP or Oligomycin/Antimycin A) and treating with this compound, check for the degradation of mitochondrial proteins (e.g., TOMM20, TIMM23, COX IV).
-
Fluorescence Microscopy: Use fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., MitoTracker Red) to visualize the recruitment of Parkin to mitochondria, a key step in mitophagy.[12][18]
-
-
Confirm the Mechanism is USP10/13-Independent:
-
siRNA Knockdown: Use siRNA to knock down USP10 and/or USP13. If this compound still promotes mitophagy in these knockdown cells, it confirms the effect is independent of its canonical targets.[12]
-
Data and Concentration Summary
| Parameter | Value/Range | Cell Line Examples | Reference |
| IC50 (USP10/USP13) | ~0.6 - 0.7 µM | In vitro assay | [1][2][3] |
| Typical Working Conc. | 5 - 20 µM | K562, HeLa, PCa, DLBCL | [6][9] |
| EC50 (Antiproliferative) | 20 µM | MIA PaCa-2 | [1] |
| Concentration for Mitophagy | 1 - 20 µM | YFP-Parkin HeLa | [11][18] |
Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Workflow for Unexpected Cell Death
Caption: A logical workflow for determining the cause of unexpected cell death.
Diagram 2: Canonical vs. Unexpected this compound Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Spautin 1 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound inhibits the growth of diffuse large B-cell lymphoma by inducing mitochondrial damage-mediated PANoptosis and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beclin1 controls the levels of p53 by regulating the deubiquitination activity of USP10 and USP13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | Autophagy inhibitor, USP10/USP13 inhibitor | Probechem Biochemicals [probechem.com]
- 15. Frontiers | Advances in mechanism and regulation of PANoptosis: Prospects in disease treatment [frontiersin.org]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of Spautin-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of their experiments involving Spautin-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable, potent, and specific small molecule inhibitor of autophagy.[1][2] Its primary mechanism involves the inhibition of two ubiquitin-specific peptidases (USPs), USP10 and USP13.[1][2][3][4] By inhibiting these deubiquitinases, this compound promotes the degradation of the Vps34/Beclin-1 complex, which is essential for the initiation of autophagy.[2][4][5] This leads to a reduction in the cellular levels of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in autophagosome formation.
Q2: What are the recommended working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell type and the specific experimental goals.
-
For autophagy inhibition: A concentration range of 0.5-10 µM is commonly used. The IC50 values for USP10 and USP13 inhibition are approximately 0.6-0.7 µM.[1][2][3]
-
For observing off-target effects: Higher concentrations, typically around 10 µM or more, have been associated with off-target effects such as inhibition of mitochondrial complex I and the unfolded protein response (UPR).[5][6]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: What are the known off-target effects of this compound?
While this compound is a potent autophagy inhibitor, it is crucial to be aware of its potential off-target effects, especially at higher concentrations. Some of the reported off-target effects include:
-
Inhibition of mitochondrial complex I: this compound has been shown to suppress the activity of mitochondrial complex I, which can impact cellular respiration and energy metabolism.[5][6]
-
Suppression of the Unfolded Protein Response (UPR): Under conditions of glucose starvation, this compound can inhibit the UPR in a manner that is independent of its effects on USP10 and USP13.[5][6]
-
Promotion of PINK1-PRKN-dependent mitophagy: Paradoxically, while inhibiting general autophagy, this compound has been reported to promote the selective removal of damaged mitochondria (mitophagy) through a mechanism independent of USP10/USP13.
-
Effects on cell viability and apoptosis: this compound can enhance apoptosis in some cancer cells, and this effect may not be solely due to autophagy inhibition.[2] For instance, in some osteosarcoma cell lines, high doses of this compound (100 µM) reduced cell viability.[7]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][4] For storage, it is recommended to keep the stock solution at -20°C or -80°C to maintain its stability.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides actionable solutions to improve experimental specificity.
Problem 1: Inconsistent or unexpected results with this compound treatment.
Possible Cause: Off-target effects of this compound may be confounding the experimental outcome. The observed phenotype might not be solely due to the inhibition of autophagy via USP10/USP13.
Solution:
-
Use the lowest effective concentration: Perform a dose-response curve to identify the minimal concentration of this compound required to inhibit autophagy in your system. This will help to minimize off-target effects that are more prominent at higher concentrations.
-
Assess for known off-target effects: Conduct specific assays to rule out the involvement of known off-target pathways.
-
Mitochondrial function: Use an assay like the JC-1 assay to measure mitochondrial membrane potential and assess for mitochondrial dysfunction.
-
Unfolded Protein Response (UPR): Measure the splicing of XBP1 mRNA via RT-PCR to determine if the UPR is being affected.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for USP10 Inhibition | ~0.6 µM | [1][2][3] |
| IC50 for USP13 Inhibition | ~0.7 µM | [1][2][3] |
| Common Concentration for Autophagy Inhibition | 0.5 - 10 µM | [8] |
| Concentration Associated with Off-Target Effects | ≥ 10 µM | [5][9] |
Experimental Protocols
Protocol 1: Assessing Autophagy by LC3-II Western Blotting
This protocol is used to monitor the accumulation of LC3-II, a marker for autophagosomes. An increase in LC3-II in the presence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine indicates an increase in autophagic flux.
Materials:
-
Cells of interest
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
RIPA Lysis Buffer
-
Proteinase and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound at the desired concentration for the desired time. In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent.
-
-
Analysis: Densitometrically quantify the bands corresponding to LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an inhibition of autophagic degradation.
Protocol 2: siRNA-Mediated Knockdown of USP10 and USP13
This protocol provides a general guideline for knocking down USP10 and USP13 to validate the on-target effects of this compound.
Materials:
-
Cells of interest
-
siRNA targeting USP10
-
siRNA targeting USP13
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
Procedure:
-
Cell Seeding: Seed cells in a culture plate so that they are 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the siRNA (final concentration typically 10-50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target proteins. The optimal time will depend on the cell type and the stability of the target proteins.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by Western blotting or qRT-PCR for USP10 and USP13.
-
Phenotypic Analysis: Perform the same experimental assays on the knockdown cells as were performed on the this compound-treated cells and compare the results.
Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is used to assess mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a positive control group treated with CCCP (e.g., 10 µM for 30 minutes).
-
JC-1 Staining:
-
Remove the culture medium and wash the cells with warm PBS.
-
Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to the cells.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will show red fluorescent aggregates in the mitochondria, while apoptotic cells will show green fluorescent monomers.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[10][11][12][13][14]
-
Protocol 4: XBP1 Splicing Assay for UPR Activation
This RT-PCR-based assay is used to detect the splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of the activation of the IRE1 branch of the Unfolded Protein Response (UPR).
Materials:
-
Cells of interest
-
This compound
-
Tunicamycin or Thapsigargin as a positive control for UPR induction
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
Procedure:
-
Cell Treatment: Treat cells with this compound. Include a positive control group treated with a known UPR inducer like Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 1 µM) for 4-8 hours.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA using a reverse transcriptase.
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
The unspliced XBP1 (uXBP1) will yield a larger PCR product, while the spliced XBP1 (sXBP1) will yield a smaller product.
-
-
Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel.
-
Analysis: Visualize the bands under UV light. The presence of the smaller sXBP1 band indicates UPR activation. The ratio of sXBP1 to uXBP1 can be quantified to measure the extent of UPR activation.[15][16][17][18]
Visualizations
Caption: Mechanism of this compound in Autophagy Inhibition.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for assessing autophagy via LC3-II Western Blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Spautin 1 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 4. Spautin 1 | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]
- 5. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The autophagy inhibitor this compound, either alone or combined with doxorubicin, decreases cell survival and colony formation in canine appendicular osteosarcoma cells | PLOS One [journals.plos.org]
- 8. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem-agilent.com [chem-agilent.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Spautin-1 In Vivo Efficacy Enhancement: Technical Support Center
Welcome to the technical support center for Spautin-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo efficacy of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Bioavailability / Poor Efficacy | This compound has limited water solubility and may precipitate in physiological solutions. | Prepare a fresh formulation immediately before use. Consider using a vehicle such as CMC-Na, or a solution of DMSO, PEG300, and Tween80 to improve solubility and suspension.[1] |
| Poor absorption or rapid metabolism in the animal model. | Optimize the administration route. While oral administration has been used, intraperitoneal injections may offer more consistent bioavailability.[2] Evaluate different dosing regimens (e.g., frequency and timing) to maintain effective concentrations. | |
| Off-Target Effects or Toxicity | High concentrations of this compound may lead to toxicity or effects independent of USP10/USP13 inhibition. Some studies report that this compound can inhibit mitochondrial complex I.[3][4] | Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity.[2] Include control groups to monitor for general health parameters of the animals (e.g., body weight).[5] Consider using lower, more frequent doses. |
| Inconsistent Results Between Experiments | Variability in animal models, tumor xenografts, or disease induction. | Standardize your animal model and experimental procedures. Ensure consistent age, weight, and genetic background of the animals. For xenograft models, monitor tumor growth to initiate treatment at a consistent tumor volume.[5] |
| Degradation of this compound stock solutions. | Store this compound powder at -20°C for up to 3 years. For stock solutions in DMSO, store at -80°C for up to 2 years.[6] Avoid repeated freeze-thaw cycles. | |
| Lack of Efficacy in Neurological Models | This compound has poor blood-brain barrier (BBB) permeability. | Consider direct administration methods (e.g., intracerebroventricular injection) if targeting the central nervous system is necessary. Alternatively, explore the use of this compound analogs that are designed to cross the BBB.[7] |
| Unexpected Biological Outcomes | This compound has demonstrated effects independent of autophagy inhibition, such as promoting PINK1-PRKN-dependent mitophagy[8][9] and inducing PANoptosis.[5] | Carefully characterize the cellular and molecular effects of this compound in your specific model. Do not assume its effects are solely due to autophagy inhibition. Use multiple molecular markers to assess the pathways being modulated. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potent and specific inhibitor of autophagy. It functions by inhibiting the deubiquitinating activity of USP10 and USP13, which leads to the degradation of the Vps34 complexes, essential for the initiation of autophagy.[1][6] However, recent studies have revealed that this compound can also have autophagy-independent effects, such as promoting mitophagy and inducing a form of programmed cell death called PANoptosis.[5][8][9]
Q2: What are the known limitations of using this compound in vivo?
A2: The main limitations include:
-
Poor solubility: this compound has low aqueous solubility, which can affect its bioavailability.[1]
-
Blood-brain barrier permeability: It does not readily cross the blood-brain barrier, limiting its use for treating central nervous system disorders.[7]
-
Off-target effects: At higher concentrations, this compound may exhibit off-target effects, including the inhibition of mitochondrial complex I.[3][4]
-
Context-dependent mechanism: Its biological effects can be independent of its known targets (USP10/USP13) and autophagy inhibition in certain cellular contexts.[10][11]
Q3: Are there any strategies to improve the therapeutic efficacy of this compound?
A3: Yes, several strategies can be employed:
-
Combination Therapy: this compound has been shown to enhance the efficacy of chemotherapeutic agents like imatinib and doxorubicin by inhibiting autophagy, which can be a survival mechanism for cancer cells.[2][12][13]
-
Analog Development: Novel analogs of this compound with improved properties, such as enhanced BBB permeability and greater potency for USP13 inhibition, have been developed.[7]
-
Optimized Formulation and Delivery: Using appropriate vehicles and administration routes can significantly improve the in vivo performance of this compound.
Q4: How does this compound induce anti-tumor immunity?
A4: In some models, this compound has been shown to promote anti-tumor immunity by inducing PANoptosis, a type of inflammatory cell death. This process leads to the release of damage-associated molecular patterns (DAMPs) and cytokines, which can attract and activate immune cells, such as CD8+ T cells, within the tumor microenvironment.[5]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / Context | Reference |
| IC50 (USP10) | ~0.6-0.7 µM | Cell-free assay | [1] |
| IC50 (USP13) | ~0.6-0.7 µM | Cell-free assay | [1][6] |
| Effective Concentration (in vitro) | 5 µM - 100 µM | Canine osteosarcoma cells | |
| Concentration to enhance Imatinib cytotoxicity | 10 µM | K562 CML cells | [12][13] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Disease/Condition | This compound Dosage & Administration | Key Findings | Reference |
| Mouse Xenograft (DLBCL) | Diffuse Large B-cell Lymphoma | Not specified | Significantly inhibited tumor growth. | [5] |
| Mouse | Acute Pancreatitis | Not specified | Ameliorated the pathogenesis of acute pancreatitis. | [14] |
| Mouse | Canine Osteosarcoma | 40 mg/kg, intraperitoneally, 5 times/week for 4 weeks | No adverse effects observed. | |
| C. elegans | Alzheimer's Disease Model | 1 µM in culture medium | Improved associative learning capability. | [8][9] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
-
Method 1: Homogeneous Suspension in CMC-Na [1]
-
Weigh the required amount of this compound powder.
-
Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water (e.g., 0.5-1% w/v).
-
Add the this compound powder to the CMC-Na solution.
-
Mix thoroughly using a vortex or sonicator to obtain a homogeneous suspension. For example, to achieve a 5 mg/mL concentration, add 5 mg of this compound to 1 mL of CMC-Na solution.
-
Prepare the suspension fresh before each administration.
-
-
Method 2: Solubilization with DMSO, PEG300, and Tween80 [1]
-
Prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO (e.g., 100 mg/mL).
-
For a 1 mL working solution, take 50 µL of the 100 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 and mix until the solution is clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
Use the mixed solution immediately for administration.
-
Protocol 2: Cell Viability Assay with this compound and Doxorubicin [2]
-
Seed canine osteosarcoma cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 5 µM and 100 µM) for a predetermined pre-treatment period.
-
Following pre-treatment, add varying concentrations of doxorubicin to the wells.
-
Incubate the cells for a specified duration (e.g., 48-72 hours).
-
Assess cell viability using a standard method, such as the MTT or MTS assay.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with doxorubicin alone.
Visualizations
Caption: Dual mechanisms of this compound: autophagy inhibition and mitophagy promotion.
Caption: General experimental workflow for evaluating this compound efficacy in vivo.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The autophagy inhibitor this compound, either alone or combined with doxorubicin, decreases cell survival and colony formation in canine appendicular osteosarcoma cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of diffuse large B-cell lymphoma by inducing mitochondrial damage-mediated PANoptosis and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spautin 1|DUB inhibitor|DC Chemicals [dcchemicals.com]
Validation & Comparative
Spautin-1 vs. Chloroquine: A Comparative Guide to Autophagic Flux Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of autophagy inhibitors is critical for robust experimental design and accurate data interpretation. This guide provides an objective comparison of two widely used autophagy inhibitors, Spautin-1 and Chloroquine, focusing on their mechanisms of action, experimental performance, and relevant protocols.
Executive Summary
This compound and Chloroquine both effectively block autophagic flux, a dynamic process of degradation of cellular components through the lysosome. However, they do so via distinct mechanisms that influence their experimental applications and potential off-target effects. This compound acts early in the pathway by promoting the degradation of the Vps34 kinase complex, which is essential for the initiation of autophagy. In contrast, Chloroquine acts at a later stage, primarily by impairing the fusion of autophagosomes with lysosomes. This guide dissects these differences, providing quantitative data and detailed methodologies to aid in the selection of the appropriate inhibitor for your research needs.
Mechanisms of Action
This compound: Targeting the Initiation of Autophagy
This compound is a potent and specific inhibitor of autophagy that functions by targeting the deubiquitinating enzymes USP10 and USP13.[1] These enzymes are responsible for stabilizing the Vps34/Beclin-1 complex, a critical initiator of the autophagic process. By inhibiting USP10 and USP13, this compound leads to the degradation of this complex, thereby preventing the formation of autophagosomes.[1]
Interestingly, recent studies have revealed a dual role for this compound, as it has also been shown to promote PINK1-PRKN-dependent mitophagy, a selective form of autophagy that clears damaged mitochondria.[2][3] This effect appears to be independent of its inhibitory action on USP10 and USP13, highlighting a layer of complexity in its cellular activities.[2][3]
Chloroquine: A Lysosomotropic Agent Blocking Autophagosome-Lysosome Fusion
Chloroquine, a well-established antimalarial drug, is a weak base that accumulates in acidic organelles such as lysosomes.[4][5] This accumulation was initially thought to inhibit autophagy by raising the lysosomal pH and inactivating lysosomal hydrolases.[4][5] However, more recent evidence strongly indicates that Chloroquine's primary mechanism for blocking autophagic flux is the impairment of the fusion between autophagosomes and lysosomes.[6][7][8] This leads to the accumulation of autophagosomes that cannot be degraded. Additionally, Chloroquine has been observed to cause disorganization of the Golgi apparatus and the endo-lysosomal system.[6][7][8]
Comparative Data
The following table summarizes key quantitative parameters for comparing the efficacy and characteristics of this compound and Chloroquine in blocking autophagic flux.
| Parameter | This compound | Chloroquine | Reference |
| Target | USP10 and USP13 | Lysosomal function/autophagosome-lysosome fusion | [1],[6][7][8] |
| Mechanism | Promotes degradation of Vps34 complex | Impairs autophagosome-lysosome fusion, may increase lysosomal pH | [1],[4][6][7][8] |
| Stage of Inhibition | Early (Initiation) | Late (Fusion and Degradation) | [1],[6][7][8] |
| Reported IC50 | ~0.6-0.7 µM for USP10/13 inhibition | Varies by cell type and assay (typically in the µM range) | [1] |
| Common Working Concentration | 1-10 µM | 10-50 µM | [1],[9] |
| Key Readout | Decreased LC3-II formation, p62 accumulation | Accumulation of LC3-II and p62 | [10],[9] |
| Potential Off-Target Effects | Can promote mitophagy independently of general autophagy inhibition | Disorganization of Golgi and endo-lysosomal system | [2][3],[6][7][8] |
Signaling Pathways and Experimental Workflow
To visualize the distinct points of intervention of this compound and Chloroquine in the autophagic pathway, the following diagrams are provided.
Caption: Mechanism of action of this compound and Chloroquine in the autophagic pathway.
Caption: A typical experimental workflow for studying autophagic flux using inhibitors.
Experimental Protocols
Western Blotting for LC3-II and p62/SQSTM1
Objective: To quantify the accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62 as indicators of autophagic flux inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with either this compound (e.g., 10 µM) or Chloroquine (e.g., 50 µM) for various time points (e.g., 2, 6, 12, 24 hours). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, p62, and the loading control. The LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control is a common measure of autophagosome accumulation. An increase in p62 levels indicates a blockage in autophagic degradation.
Fluorescence Microscopy for LC3 Puncta Formation
Objective: To visualize and quantify the formation of LC3-positive puncta (autophagosomes) within cells.
Methodology:
-
Cell Culture and Transfection (Optional): Plate cells on glass coverslips. For enhanced visualization, cells can be transfected with a GFP-LC3 or RFP-LC3 plasmid.
-
Treatment: Treat cells with this compound or Chloroquine as described above.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining (for endogenous LC3):
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
Lysosomal pH Measurement
Objective: To assess the effect of the inhibitors on the acidity of the lysosomal compartment.
Methodology:
-
Cell Culture and Treatment: Plate cells in a multi-well plate suitable for fluorescence measurements. Treat cells with this compound or Chloroquine. Bafilomycin A1, a known V-ATPase inhibitor that increases lysosomal pH, can be used as a positive control.
-
Staining with a pH-sensitive Dye:
-
Use a ratiometric lysosomotropic dye such as LysoSensor Yellow/Blue or a pH-sensitive fluorescent probe like LysoTracker Red DND-99.
-
Incubate the cells with the dye according to the manufacturer's instructions.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. For ratiometric dyes, the ratio of fluorescence at two different emission wavelengths is calculated to determine the lysosomal pH.
-
Data Analysis: Compare the lysosomal pH of treated cells to that of control cells. Chloroquine is expected to increase lysosomal pH, while this compound's primary mechanism is not dependent on altering lysosomal acidity.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validating Spautin-1 On-Target Effects: A Comparative Guide to Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor Spautin-1 with genetic knockdown approaches for validating its on-target effects. This compound is a potent inhibitor of autophagy, a cellular process critical in both normal physiology and disease states, including cancer and neurodegeneration. Understanding the precise molecular targets of this compound is crucial for its application in research and potential therapeutic development. This guide presents experimental data, detailed protocols, and visual workflows to objectively assess the concordance between this compound treatment and the genetic silencing of its primary targets: the deubiquitinating enzymes (DUBs) USP10 and USP13, and the key autophagy protein, Beclin-1.
Data Presentation: this compound vs. Genetic Knockdowns
The following tables summarize quantitative data from various studies, comparing the effects of this compound treatment with those of siRNA or shRNA-mediated knockdown of its known targets.
| Assay | Cell Line | Treatment/Target | Effect | Quantitative Value | Reference |
| Cell Viability | A375 Melanoma | This compound | Decreased Viability | IC50: 1.830 µM (72h) | [1] |
| shRNA USP10/USP13 | Decreased Viability | Significant reduction | [1] | ||
| Cell Viability | SK-Mel-28 Melanoma | This compound | Decreased Viability | IC50: 2.062 µM (72h) | [1] |
| shRNA USP10/USP13 | Decreased Viability | Significant reduction | [1] | ||
| Apoptosis | A375 Melanoma | This compound | Increased Apoptosis | ~2-3 fold increase | [1] |
| shRNA USP10/USP13 | Increased Apoptosis | ~2-3 fold increase | [1] | ||
| Apoptosis | SK-Mel-28 Melanoma | This compound | Increased Apoptosis | Significant increase | [1] |
| shRNA USP10/USP13 | Increased Apoptosis | Significant increase | [1] | ||
| F508del-CFTR Function | CFBE41o- | This compound | Decreased Function | ~70% decrease | |
| DsiRNA USP13 | Decreased Function | ~50% decrease | |||
| Paraptosis Inhibition | MDA-MB 435S | This compound | Inhibited Curcumin-induced Paraptosis | Significant inhibition | [2] |
| siRNA USP10 | Inhibited Curcumin-induced Paraptosis | Significant inhibition | [2] | ||
| siRNA USP13 | No significant effect | Not applicable | [2] | ||
| Cell Viability (in presence of Xanthohumol) | KKU-100 CCA | This compound | Partially Rescued Cell Survival | Significant rescue | [3] |
| Cell Viability (in presence of Imatinib) | K562 CML | This compound | Enhanced Cytotoxicity | IC50 decreased from 1 to 0.5 µM | [4] |
| Knockdown of Beclin-1 | Sensitized to Chemotherapy | Not directly quantified with this compound in this study | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for target validation using genetic knockdowns.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Target Validation.
Experimental Protocols
siRNA-mediated Gene Knockdown
This protocol provides a general guideline for transiently knocking down target gene expression in mammalian cells using siRNA. Optimization is recommended for specific cell lines and siRNA sequences.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
siRNA duplexes targeting USP10, USP13, Beclin-1, and a non-targeting (scrambled) control
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM™. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete culture medium. b. Add the 200 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. After incubation, harvest the cells for downstream analysis (e.g., Western blotting to confirm knockdown efficiency, or for comparison with this compound treatment).
Western Blotting for Autophagy Markers
This protocol describes the detection of key autophagy-related proteins by Western blotting.
Materials:
-
Cell lysates from control, this compound treated, and siRNA-transfected cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Beclin-1, anti-USP10, anti-USP13, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: a. Lyse cells in RIPA buffer on ice for 30 minutes. b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to quantify the number of viable cells in culture.
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
This compound or other test compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Plating and Treatment: a. Seed cells in a 96-well opaque-walled plate at a desired density. b. The next day, treat the cells with various concentrations of this compound or the appropriate controls (vehicle, scrambled siRNA). c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: a. Measure the luminescence of each well using a luminometer. b. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. c. Plot the results to determine IC50 values or compare relative cell viability between treatments.
References
A Comparative Guide to the Structure-Activity Relationship of Spautin-1 Analogs as Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Spautin-1 and its analogs, focusing on the structure-activity relationships (SAR) that govern their inhibitory effects. This compound (Specific and Potent Autophagy Inhibitor-1) is a widely recognized small molecule that inhibits autophagy by targeting the deubiquitinating enzymes (DUBs) USP10 and USP13. Understanding the structural modifications that enhance potency and selectivity is critical for the development of next-generation therapeutic agents. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes the underlying biological pathways and scientific logic.
Mechanism of Action of this compound
This compound induces the degradation of the Vps34/Beclin-1 complex, a cornerstone of autophagosome formation.[1] It achieves this by inhibiting USP10 and USP13, two deubiquitinases responsible for removing ubiquitin chains from Beclin-1.[2] By inhibiting these DUBs, this compound promotes the ubiquitination and subsequent proteasomal degradation of Beclin-1, destabilizing the entire Vps34 complex and thereby blocking the initiation of autophagy.[2]
Structure-Activity Relationship (SAR) Studies
SAR studies on the this compound scaffold, which is based on a 4-aminoquinazoline core, have revealed several key insights for optimizing activity.
Qualitative SAR Findings:
A notable study explored modifications across the this compound structure, yielding important trends related to anti-proliferative activity in non-small cell lung cancer (NSCLC) cells[3][4].
-
Linker Chain Extension: Increasing the ethyl linker between the secondary amine and the terminal phenyl group generally enhances activity.
-
Terminal Phenyl Substitution: Introducing a halogen, particularly at the 4'-position of the phenyl ring, dramatically increases potency. This suggests the potential for a beneficial halogen bonding interaction within the target's binding site.
-
Quinazoline Core Substitution: At the 6-position of the quinazoline core, electron-donating groups (e.g., -OCH3) were found to have a more positive effect on activity compared to electron-withdrawing groups[3].
-
Core Scaffold Modification: Replacing the quinazoline core's nitrogen at the 3-position with a carbon (to form a quinoline) maintained or even slightly increased activity, suggesting this nitrogen is not essential for the observed biological effect[3].
Emerging Perspectives on Targets:
Intriguingly, the same comprehensive SAR study was unable to confirm a direct binding interaction between their optimized analogs and USP13 using biophysical methods like Isothermal Titration Calorimetry (ITC) and Thermal Shift Assay (TSA)[3][4]. This led to the discovery that the potent anti-proliferative effects of these specific analogs were at least partially attributable to the "off-target" inhibition of Never in Mitosis A-related Kinase 4 (NEK4), with IC50 values around 1 µM[3][5]. This highlights a complex pharmacology for this compound derivatives that may extend beyond USP10/13 inhibition.
Quantitative Comparison of this compound Analogs
The parent compound, this compound, exhibits an IC50 of approximately 0.6-0.7 µM against both USP10 and USP13.[1][6] More recently, a series of novel this compound analogs were synthesized with the goal of improving potency and enabling brain penetration to target neurodegenerative diseases.[4] These analogs demonstrated exceptionally potent inhibition of USP13, with IC50 values dropping into the low- and sub-nanomolar range.
While the corresponding IC50 values for USP10 were not reported for this series, the data for USP13 marks a significant leap in potency.
| Compound ID | Core Scaffold Modification | USP13 IC50 (nM) |
| This compound | Quinazoline (parent) | ~700[1][6] |
| BK50118-A | 6-Fluoroquinoline | 2.13[4] |
| BK50118-B | Thieno[3,2-b]pyridine | 0.42[4] |
| BK50118-C | 3-Nitrocoumarin | 0.89[4] |
| CL3-499 | Not Specified | 0.61[4] |
| CL3-512 | Not Specified | 0.27[4] |
| CL3-514 | Not Specified | 0.11[4] |
Data sourced from Liu et al., 2021.[4]
Key Experimental Protocols
Accurate evaluation of this compound analogs relies on robust biochemical assays. The most common method for measuring the enzymatic activity of deubiquitinases like USP10 and USP13 is a fluorescence-based assay using a substrate like Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
a) Deubiquitinase (DUB) Activity Assay Protocol (Ub-AMC Method)
This protocol is a generalized procedure for measuring the inhibition of USP10 or USP13.
Objective: To determine the IC50 value of a test compound by measuring the inhibition of ubiquitin cleavage from a fluorogenic substrate.
Materials:
-
Recombinant human USP10 or USP13 enzyme
-
Ubiquitin-AMC substrate (e.g., from Boston Biochem)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 5 mM DTT, and a carrier protein like 0.01% BSA or 10 µM ovalbumin.
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute these into the Assay Buffer to achieve the final desired concentrations.
-
Enzyme Preparation: Dilute the stock solution of recombinant USP10 or USP13 in cold Assay Buffer to a working concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Reaction Incubation: a. Add 5 µL of the diluted test compound solution to the wells of the 384-well plate. Include wells with Assay Buffer + DMSO as a "no inhibitor" control. b. Add 5 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: a. Prepare the Ub-AMC substrate by diluting it in Assay Buffer to a working concentration (e.g., 4 µM for a final concentration of 2 µM). b. Add 10 µL of the Ub-AMC solution to each well to start the reaction. The final volume should be 20 µL.
-
Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-set to 30°C. b. Measure the increase in fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes. The cleavage of AMC from ubiquitin results in a detectable fluorescent signal.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Normalize the data to the "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
b) Experimental Workflow for SAR Study
The process of conducting an SAR study for novel inhibitors follows a logical progression from chemical synthesis to biological validation.
Conclusion and Future Directions
The structure-activity relationship of this compound is rich and complex. Initial optimization efforts focusing on the linker and terminal phenyl ring have successfully produced analogs with enhanced anti-proliferative properties. However, the surprising discovery of NEK4 as an alternative target for some analogs suggests that the quinazoline scaffold may possess a broader polypharmacology than first appreciated. Concurrently, scaffold hopping from the original quinazoline to cores like thieno[3,2-b]pyridine and 3-nitrocoumarin has led to a new class of exceptionally potent USP13 inhibitors, breaking into the nanomolar range.
For researchers in the field, this presents two distinct but valuable paths forward:
-
Developing Selective USP10/13 Inhibitors: The ultra-potent analogs identified by Liu et al. serve as an excellent starting point. Future work should focus on confirming their selectivity against other DUBs and assessing their efficacy in autophagy-dependent disease models. Elucidating the specific structural features that led to this dramatic increase in potency is paramount.
-
Exploring Polypharmacology: For analogs that exhibit dual NEK4/USP inhibition or other off-target profiles, there is an opportunity to develop novel multi-targeted agents. This could be particularly advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling network can lead to more durable therapeutic responses.
Continued exploration of the chemical space around this compound, guided by robust biochemical and cell-based assays, will undoubtedly yield novel chemical probes and potential therapeutic leads targeting autophagy and beyond.
References
- 1. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Autophagy Inhibitor this compound Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Ubiquitin Specific Protease-13 Inhibitors Alleviate Neurodegenerative Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Ubiquitin Specific Protease-13 Inhibitors Alleviate Neurodegenerative Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Spautin-1 and Other Deubiquitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Deubiquitinating enzymes (DUBs) have emerged as a promising class of targets for cancer therapy due to their critical roles in regulating protein stability and various cellular processes, including cell cycle progression, apoptosis, and autophagy. This guide provides a comparative overview of the cytotoxic profiles of Spautin-1, a well-characterized autophagy inhibitor that also targets DUBs, and other notable DUB inhibitors, including b-AP15, VLX1570, and WP1130. The information presented herein is supported by experimental data to aid researchers in selecting appropriate inhibitors for their studies.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other DUB inhibitors across various cancer cell lines, providing a quantitative comparison of their cytotoxic potencies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target DUBs | Cancer Cell Line | IC50 Value | Citation |
| This compound | USP10, USP13 | K562 (Chronic Myeloid Leukemia) | 0.5 µM (in combination with 10 µM Imatinib) | [1] |
| Various Cancer Cell Lines | Preferential cytotoxicity in glucose-starved conditions | [2] | ||
| b-AP15 | USP14, UCHL5 | Purified 19S Proteasome | 2.1 µM | |
| HCT116 (Colon Carcinoma) | Not specified, but induces apoptosis | [3] | ||
| VLX1570 | USP14, UCHL5 | KMS-11 (Multiple Myeloma) | 43 nM | |
| RPMI-8226 (Multiple Myeloma) | 74 nM | |||
| OPM-2 (Multiple Myeloma) | 126 nM | |||
| OPM-2-BZR (Bortezomib-resistant Multiple Myeloma) | 191 nM | |||
| HCT116 (Colon Carcinoma) | 0.58 µM | |||
| WP1130 | USP9x, USP5, USP14, UCH37 | Myeloid and Lymphoid Tumor Cells | 0.5 - 2.5 µM | |
| Normal CD34+ Hematopoietic Precursors | ~5 - 10 µM |
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these DUB inhibitors are mediated through various signaling pathways, primarily leading to the induction of apoptosis and, in the case of this compound, the modulation of autophagy.
This compound: A Dual Inhibitor of Autophagy and DUBs
This compound was initially identified as a potent inhibitor of autophagy. It exerts its function by inhibiting USP10 and USP13, leading to the degradation of the Beclin-1/Vps34 complex, which is essential for the initiation of autophagy.[4] By inhibiting autophagy, this compound can enhance the efficacy of chemotherapeutic agents that induce autophagy as a pro-survival mechanism in cancer cells.
Recent studies have also highlighted a role for this compound in inducing apoptosis, particularly in glucose-starved cancer cells, through a mechanism that may be independent of its autophagy-inhibiting and USP10/USP13-targeting activities.[2] It has been shown to induce mitochondrial damage, leading to a form of programmed cell death known as PANoptosis.[5]
Caption: this compound signaling pathway.
b-AP15 and VLX1570: Targeting Proteasome-Associated DUBs
b-AP15 and its analogue VLX1570 are inhibitors of the proteasome-associated DUBs, USP14 and UCHL5. Inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, resulting in proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[3][6] VLX1570 has been shown to induce G2/M cell cycle arrest and promote mitochondrial-associated apoptosis.[6] It can also inactivate the Akt signaling pathway, further contributing to its anti-proliferative effects.[6] b-AP15 has been demonstrated to induce apoptosis through both the intrinsic and extrinsic pathways by activating caspases-3, -8, and -9.[7] It also enhances DR5 activation-induced apoptosis by stabilizing the death receptor 5 (DR5).[8]
Caption: b-AP15 and VLX1570 signaling pathway.
WP1130: A Multi-Targeted DUB Inhibitor
WP1130 is a partly selective DUB inhibitor that targets USP9x, USP5, USP14, and UCH37.[9][10] Its cytotoxic effects are mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as p53.[9][10] Inhibition of USP9x by WP1130 has been shown to enhance TRAIL-induced apoptosis by downregulating c-FLIP expression through the upregulation of miR-708.[11] WP1130 induces the rapid accumulation of polyubiquitinated proteins, leading to the formation of aggresomes and subsequent tumor cell apoptosis.[9][10]
Caption: WP1130 signaling pathway.
Experimental Protocols
Detailed methodologies for commonly used cytotoxicity assays are provided below to facilitate the design and execution of experiments for evaluating DUB inhibitors.
Cell Viability and Cytotoxicity Assay Workflow
The following diagram illustrates a general workflow for assessing the cytotoxic effects of DUB inhibitors on cancer cell lines.
Caption: General workflow for cytotoxicity assays.
Cell Counting Kit-8 (CCK-8) Assay Protocol
The CCK-8 assay is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Add 10 µL of various concentrations of the DUB inhibitor to the wells. Include a vehicle control (e.g., DMSO). Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
MTS Assay Protocol
The MTS assay is another colorimetric method for assessing cell viability.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the CCK-8 assay.
-
MTS Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions. This typically involves mixing the MTS solution with an electron coupling reagent (e.g., PES).
-
MTS Reagent Addition: Add 20 µL of the prepared MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound and other DUB inhibitors like b-AP15, VLX1570, and WP1130 exhibit potent cytotoxic effects against a range of cancer cell lines through distinct but overlapping mechanisms. While this compound's dual role in inhibiting autophagy and inducing apoptosis makes it a unique tool for cancer research, the high potency of inhibitors like VLX1570 in specific cancer types highlights the therapeutic potential of targeting proteasome-associated DUBs. The choice of inhibitor will depend on the specific research question, the cancer type under investigation, and the desired molecular mechanism to be targeted. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments aimed at exploring the therapeutic potential of DUB inhibitors in cancer.
References
- 1. Frontiers | Deubiquitinase Inhibitor b-AP15 Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 2. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound inhibits the growth of diffuse large B-cell lymphoma by inducing mitochondrial damage-mediated PANoptosis and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VLX1570 regulates the proliferation and apoptosis of human lung cancer cells through modulating ER stress and the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proteasome deubiquitinase inhibitor b-AP15 enhances DR5 activation-induced apoptosis through stabilizing DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. WP1130 Enhances TRAIL-Induced Apoptosis through USP9X-Dependent miR-708-Mediated Downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Therapeutic Efficacy: A Comparative Guide to the Synergistic Effects of Spautin-1 in Combination Drug Therapies
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to standard chemotherapeutic agents remains a significant hurdle in cancer treatment. One promising strategy to overcome this challenge is the use of combination therapies that target multiple cellular pathways simultaneously. Spautin-1, a potent inhibitor of autophagy, has emerged as a compelling candidate for combination regimens. By blocking the autophagy pathway—a key survival mechanism employed by cancer cells under stress—this compound can sensitize tumors to the cytotoxic effects of other anticancer drugs. This guide provides an objective comparison of this compound's synergistic effects with established therapeutic agents, supported by experimental data and detailed protocols.
The Mechanism of this compound
This compound functions by inhibiting two ubiquitin-specific peptidases, USP10 and USP13. This inhibition leads to the increased degradation of the Beclin-1/Vps34 complex, a critical initiator of the autophagy process.[1] By disrupting this complex, this compound effectively halts the cell's ability to recycle components and survive under the stress induced by chemotherapy, thereby enhancing apoptosis.[2]
Caption: Mechanism of this compound action.
Comparison 1: this compound and Cisplatin in Melanoma
Cisplatin is a widely used chemotherapeutic agent that induces DNA damage in cancer cells. Studies have demonstrated that co-administration of this compound potentiates the anticancer effects of cisplatin in melanoma, both in laboratory cell lines and in preclinical animal models.[3] This synergistic interaction is attributed to this compound's ability to inhibit the autophagy survival response triggered by cisplatin-induced DNA damage.[3]
Quantitative Data: this compound + Cisplatin
| Metric | Cisplatin Alone | This compound + Cisplatin | Outcome | Reference |
| Cell Proliferation (In Vitro) | Standard Inhibition | Significantly Suppressed | Synergy Observed | [3] |
| Anticancer Effect (In Vivo) | Standard Effect | Significantly Enhanced | Synergy Observed | [3] |
| Tumor Growth (In Vivo) | Standard Inhibition | Potent Suppression | Synergy Observed | [3] |
Experimental Protocols
This protocol is adapted from standard methodologies to assess the effect of drug combinations on cell viability.[4][5]
-
Cell Plating: Seed melanoma cells (e.g., A-2058) in 96-well plates at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]
-
Drug Treatment: Treat cells with varying concentrations of Cisplatin, this compound, or a combination of both. Include a vehicle-only control (e.g., DMSO). Incubate for a specified period, typically 48-72 hours.[5]
-
MTT Addition: Remove the drug-containing medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4][5]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC50 values and use software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy.[7]
This protocol outlines a general procedure for evaluating drug synergy in a mouse model.[8][9]
-
Cell Implantation: Subcutaneously inject human melanoma cells (e.g., 5x10⁶ cells in PBS/Matrigel) into the flank of immunodeficient mice (e.g., SCID or Nu/Nu mice).[10][11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = (width² x length)/2).[11]
-
Group Allocation: Randomly assign mice to treatment groups: (1) Vehicle Control, (2) this compound alone, (3) Cisplatin alone, and (4) this compound + Cisplatin.
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. For example, Cisplatin can be administered intraperitoneally (e.g., 2 mg/kg) on specific days, while this compound might be administered daily.[10][11]
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histology, Western blot) to assess treatment effects. Compare tumor growth inhibition across the different treatment groups.
Comparison 2: this compound and Imatinib in Chronic Myeloid Leukemia (CML)
Imatinib is a tyrosine kinase inhibitor that has revolutionized the treatment of CML. However, resistance can develop, often linked to autophagy-mediated cell survival.[8] Research shows that this compound significantly enhances Imatinib-induced apoptosis in CML cells, representing a promising strategy to overcome resistance.[1][8][12]
Quantitative Data: this compound + Imatinib
| Metric | Imatinib Alone | This compound + Imatinib | Outcome | Reference |
| K562 Cell Line | ||||
| IC50 at 48h | 1.03 µM | 0.45 µM | Synergy (Potentiation) | [8] |
| Primary CML Cells | ||||
| Mean Apoptotic Rate | 24.8 ± 6.9% | 40.2 ± 11.4% | Significant Increase (P<0.05) | [8] |
Experimental Protocol
This protocol is a standard method for quantifying apoptosis using flow cytometry.[13][14]
-
Cell Treatment: Treat CML cells (e.g., K562 or primary patient cells) with Imatinib, this compound, or the combination for the desired time (e.g., 48 hours).[12]
-
Cell Harvesting: Collect the cells (including floating and adherent cells) and wash them twice with cold phosphate-buffered saline (PBS).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) staining solution.[3][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
-
Quantification: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Synergistic Validation and Application
Caption: Experimental workflow for validating drug synergy.
Caption: Logical basis for this compound synergy.
References
- 1. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay and synergism evaluation [bio-protocol.org]
- 8. In Vivo Efficacy of Nano Hyaluronan-Conjugated Cisplatin for Treatment of Murine Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin and 4-hexylresorcinol synergise to decrease metastasis and increase survival rate in an oral mucosal melanoma xenograft model: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCI-779 plus cisplatin is highly effective against human melanoma in a SCID mouse xenotranplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. bosterbio.com [bosterbio.com]
Cross-Validation of Spautin-1's Mechanism of Action Using Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the mechanism of action of Spautin-1, a potent autophagy inhibitor. By employing orthogonal assays, researchers can build a robust body of evidence to confirm its effects on cellular pathways. This document outlines the established mechanism of this compound and compares it with alternative autophagy inhibitors, providing supporting experimental data and detailed protocols.
This compound: Mechanism of Action
This compound is a well-characterized small molecule that inhibits autophagy by targeting two ubiquitin-specific peptidases, USP10 and USP13.[1][2][3][4] These enzymes are responsible for the deubiquitination of Beclin-1, a key component of the Vps34/PIK3C3 complex, which is essential for the initiation of autophagy.[3][4][5][6][7] By inhibiting USP10 and USP13, this compound promotes the ubiquitination and subsequent proteasomal degradation of Beclin-1 and the Vps34 complex.[1][4][6][8] This leads to a reduction in the cellular levels of phosphatidylinositol 3-phosphate (PtdIns3P), a lipid critical for autophagosome formation, thereby blocking the autophagic process.[3]
Interestingly, while this compound is a potent inhibitor of general autophagy, recent studies have revealed a surprising role in promoting PINK1-PRKN-dependent mitophagy, a selective form of autophagy that removes damaged mitochondria.[5][9][10] This highlights the complexity of its cellular effects and the importance of using multiple assays to dissect its precise mechanism in different contexts.
Orthogonal Validation Strategy
To rigorously validate the on-target effects of this compound, it is crucial to employ orthogonal assays. This involves using alternative methods or inhibitors that target different components of the autophagy pathway to confirm that the observed phenotype is specifically due to the inhibition of USP10/USP13 and the subsequent destabilization of the Beclin-1 complex. This guide focuses on comparing this compound with SAR405, a selective Vps34 inhibitor, which acts downstream of Beclin-1 regulation.
Below is a logical workflow for the cross-validation of this compound's mechanism.
Caption: Logical workflow for orthogonal validation of this compound.
Comparative Analysis of Experimental Readouts
The following table summarizes the expected outcomes when treating cells with this compound versus the orthogonal control, SAR405.
| Assay | This compound | SAR405 | Rationale for Comparison |
| LC3-II Levels (Western Blot) | Accumulation (in presence of lysosomal inhibitors) | Accumulation (in presence of lysosomal inhibitors) | Both inhibit autophagy, leading to the accumulation of LC3-II when its degradation is blocked. This confirms general autophagy inhibition. |
| LC3 Puncta (Immunofluorescence) | Decrease or diffuse cytoplasmic staining | Decrease or diffuse cytoplasmic staining | Both prevent the formation of autophagosomes, resulting in a lack of punctate LC3 staining. |
| Beclin-1 Protein Levels (Western Blot) | Decreased | No significant change | This compound causes Beclin-1 degradation, while SAR405 inhibits Vps34 activity without directly affecting Beclin-1 levels. This is a key differentiator. |
| PtdIns3P Levels (Lipid Kinase Assay) | Decreased | Decreased | Both compounds lead to reduced PtdIns3P levels, but through different upstream mechanisms. |
| USP10/USP13 Deubiquitinase Activity | Inhibited | No effect | Directly measures the engagement of this compound with its primary targets. |
| Vps34 Kinase Activity | Inhibited (indirectly) | Inhibited (directly) | Confirms that both compounds impact the Vps34 complex, albeit through direct or indirect mechanisms. |
Signaling Pathway Overview
The diagram below illustrates the points of intervention for this compound and SAR405 within the autophagy initiation pathway.
Caption: this compound and SAR405 target different steps in autophagy.
Detailed Experimental Protocols
Western Blot for LC3-II and Beclin-1
Objective: To quantify the levels of LC3-II (a marker of autophagosomes) and Beclin-1 protein.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y) and allow them to adhere overnight. Treat cells with this compound (e.g., 10 µM), SAR405 (e.g., 1 µM), or vehicle control (DMSO) for the desired time (e.g., 6 hours). For autophagic flux assessment, a lysosomal inhibitor like Bafilomycin A1 (100 nM) should be added for the last 2-4 hours of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and Beclin-1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities.
Immunofluorescence for LC3 Puncta
Objective: To visualize the formation of autophagosomes (LC3 puncta).
Methodology:
-
Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate. After treatment as described above, proceed with fixation.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Secondary Antibody and Mounting: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Nuclei can be counterstained with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images and quantify the number of LC3 puncta per cell.
In Vitro Deubiquitinase (DUB) Assay
Objective: To directly measure the inhibitory effect of this compound on USP10/USP13 activity.
Methodology:
-
Reagents: Obtain recombinant human USP10 and USP13 enzymes and a di-ubiquitin substrate (e.g., K48- or K63-linked).
-
Assay Setup: In a microplate, combine the DUB enzyme with varying concentrations of this compound or a vehicle control in an appropriate assay buffer.
-
Reaction Initiation: Add the di-ubiquitin substrate to initiate the cleavage reaction. Incubate at 37°C for a specified time.
-
Detection: The cleavage of the di-ubiquitin can be detected by various methods, such as fluorescence polarization or by running the reaction products on an SDS-PAGE gel and staining with Coomassie blue or silver stain.
-
Data Analysis: Calculate the IC50 value for this compound to determine its potency in inhibiting the DUBs.
Conclusion
The cross-validation of this compound's mechanism of action through orthogonal assays is essential for accurately interpreting experimental results. By comparing the effects of this compound with a Vps34 inhibitor like SAR405, researchers can confidently attribute the observed cellular phenotypes to the inhibition of USP10 and USP13 and the subsequent degradation of the Beclin-1/Vps34 complex. The experimental protocols provided in this guide offer a framework for conducting these validation studies. This rigorous approach is critical for advancing our understanding of autophagy and for the development of novel therapeutics targeting this fundamental cellular process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. USP13: Multiple Functions and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beclin1 controls the levels of p53 by regulating the deubiquitination activity of USP10 and USP13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Regulation of the Tumor-Suppressor BECLIN 1 by Distinct Ubiquitination Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 [cancer.fr]
- 8. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Spautin-1 for Autophagy Over Other Cellular Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spautin-1, a small molecule inhibitor, has gained significant attention for its potent ability to block autophagy. However, a critical assessment of its selectivity is paramount for its effective use in research and potential therapeutic applications. This guide provides an objective comparison of this compound's effects on autophagy versus other key cellular processes, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Inhibitor of Deubiquitinases
This compound primarily functions by inhibiting two ubiquitin-specific peptidases (USPs), USP10 and USP13.[1][2] These enzymes are responsible for removing ubiquitin chains from target proteins, thereby preventing their degradation. A key target of USP10 and USP13 is Beclin-1, a core component of the Vps34/PI3KC3 complex which is essential for the initiation of autophagy.[3] By inhibiting USP10 and USP13, this compound promotes the degradation of the Vps34 complex, leading to a potent suppression of autophagy.[1]
Quantitative Comparison of this compound's Effects
To understand the selectivity of this compound, it is crucial to compare its potency in inhibiting autophagy with its effects on other cellular pathways. The following table summarizes key quantitative data from various studies.
| Cellular Process | Key Protein(s) Targeted | Parameter | Value | Cell Line/System | Reference |
| Autophagy Inhibition | USP10/USP13 | IC50 | ~0.6-0.7 µM | Cell-free assay | [1][2] |
| Apoptosis Induction | - | IC50 (in combination with Imatinib) | 0.45 µM | K562 cells | [4] |
| Cell Viability (Single Agent) | - | IC50 | >10 µM (no significant impact alone) | K562 cells | [4] |
| Cell Viability (Single Agent) | - | Reduced viability at 100 µM | Canine Osteosarcoma Cells | [5] |
Comparative Analysis with Other Autophagy Inhibitors
This compound is often compared to other commonly used autophagy inhibitors, such as 3-Methyladenine (3-MA) and Bafilomycin A1. While all three effectively block autophagy, their mechanisms and selectivity profiles differ significantly.
| Inhibitor | Mechanism of Action | Known Off-Target Effects |
| This compound | Inhibits USP10 and USP13, leading to Beclin-1 degradation. | Induces apoptosis (often in combination with other agents), inhibits the PI3K/AKT/mTOR pathway.[4] |
| 3-Methyladenine (3-MA) | Class III PI3K inhibitor, blocking autophagosome formation. | Also inhibits Class I PI3Ks, affecting cell growth and survival pathways.[3] |
| Bafilomycin A1 | V-ATPase inhibitor, preventing the fusion of autophagosomes with lysosomes and inhibiting lysosomal acidification. | Can have broad effects on endosomal trafficking and lysosomal function.[3][6] |
Impact on Other Cellular Processes
A thorough assessment of this compound requires an examination of its influence on other fundamental cellular pathways.
Apoptosis
This compound has been shown to enhance apoptosis, particularly when used in combination with chemotherapeutic agents like imatinib.[4] In chronic myeloid leukemia (CML) cells, this compound was found to promote imatinib-induced apoptosis by inactivating the PI3K/AKT pathway and activating the pro-apoptotic protein GSK3β.[4] This suggests a potential synergistic effect in cancer therapy but also highlights a significant off-target effect.
mTOR Signaling
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is a key negative regulator of autophagy. This compound has been demonstrated to inactivate the PI3K/AKT pathway, which would consequently impact mTOR signaling.[4] This effect is likely a consequence of its primary action on USP10/13 and the subsequent downstream effects on cellular signaling cascades.
Necroptosis and Ferroptosis
Recent studies have begun to explore the effects of this compound on other forms of programmed cell death. Some evidence suggests that this compound may have indirect effects on necroptosis and ferroptosis, though the precise mechanisms and whether these are direct or a consequence of autophagy inhibition are still under investigation.[7] It is important to note that some reports indicate that Necrostatin-1 (Nec-1), a commonly used necroptosis inhibitor, can have RIPK1-independent effects, underscoring the need for careful interpretation of inhibitor studies.[8] Similarly, the direct targets of some ferroptosis inducers have been recently questioned.[9]
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.
Autophagy Assessment by LC3 Western Blotting
This protocol is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. To measure autophagic flux, the assay is often performed in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.
-
Cell Treatment: Plate and treat cells with this compound or other compounds for the desired time and concentration. Include a control group treated with a vehicle (e.g., DMSO). For autophagic flux measurement, include a condition where cells are co-treated with Bafilomycin A1 (100-200 nM) for the final 2-4 hours of the experiment.[10][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 15% polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3B overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands corresponding to LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin) or the LC3-II/LC3-I ratio is then calculated.[10]
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
mTOR Pathway Activation Assessment by Western Blotting
This method assesses the phosphorylation status of key proteins in the mTOR pathway, such as Akt, S6K, and 4E-BP1.
-
Cell Treatment and Lysis: Follow the same procedure as for the LC3 Western Blotting protocol.
-
SDS-PAGE and Western Blotting: Separate proteins on an 8-12% polyacrylamide gel.
-
Antibody Incubation: Use primary antibodies specific for the phosphorylated forms of mTOR pathway proteins (e.g., phospho-Akt (Ser473), phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46)) and their total protein counterparts.
-
Detection and Quantification: Visualize and quantify the bands. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the pathway.[12]
Visualizing the Pathways
To better understand the cellular processes discussed, the following diagrams illustrate the key signaling pathways.
Caption: this compound inhibits autophagy by targeting USP10 and USP13.
Caption: this compound's off-target effects on the PI3K/AKT/mTOR and apoptosis pathways.
Caption: Experimental workflow for assessing this compound's cellular effects.
Conclusion
This compound is a potent inhibitor of autophagy with a well-defined mechanism of action targeting USP10 and USP13. However, its selectivity is not absolute. Evidence clearly indicates that this compound can significantly impact other critical cellular processes, most notably apoptosis and the PI3K/AKT/mTOR signaling pathway. This lack of absolute specificity necessitates careful experimental design and data interpretation. Researchers should consider employing multiple, complementary assays and, where possible, validate findings using genetic approaches to confirm that the observed effects are indeed due to autophagy inhibition and not off-target activities. Understanding the broader cellular impact of this compound is essential for its precise application as a research tool and for any future consideration of its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The autophagy inhibitor this compound, either alone or combined with doxorubicin, decreases cell survival and colony formation in canine appendicular osteosarcoma cells | PLOS One [journals.plos.org]
- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 9. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proteolysis.jp [proteolysis.jp]
- 11. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically reducing mTOR signaling rescues central insulin dysregulation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Spautin-1's In Vivo Efficacy: A Comparative Analysis Against Vemurafenib in Experimental Melanoma Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Spautin-1, a novel autophagy inhibitor, against the established experimental cancer drug, Vemurafenib, in the context of melanoma. This analysis is based on available preclinical data from xenograft models.
While direct head-to-head in vivo studies are not yet available, this guide synthesizes data from separate preclinical investigations to offer a comparative perspective on the anti-tumor activity of these two compounds. The data presented is intended to inform further research and drug development efforts.
Mechanism of Action at a Glance
This compound and Vemurafenib operate through distinct molecular mechanisms to inhibit cancer cell proliferation and survival.
This compound is a potent inhibitor of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. It primarily targets and inhibits two ubiquitin-specific peptidases, USP10 and USP13. This inhibition leads to the degradation of the Beclin-1/Vps34 complex, a critical initiator of autophagy, thereby promoting apoptosis in cancer cells.
Vemurafenib , on the other hand, is a highly specific inhibitor of the BRAF protein kinase, particularly the V600E mutant form, which is prevalent in a significant portion of melanomas. By blocking the aberrant signaling of the MAPK/ERK pathway driven by the BRAF mutation, Vemurafenib halts uncontrolled cell proliferation and induces apoptosis.
In Vivo Efficacy in A375 Melanoma Xenograft Models
The following tables summarize the in vivo efficacy of this compound and Vemurafenib in the A375 human melanoma cell line xenograft model, a widely used preclinical model for melanoma research.
Disclaimer: The data presented below is compiled from separate studies and does not represent a direct head-to-head comparison. Variations in experimental protocols and conditions may influence the observed outcomes.
This compound: Summary of In Vivo Efficacy
| Parameter | Value | Source |
| Cell Line | A375 (Human Melanoma) | [1] |
| Animal Model | Cell-derived xenograft mouse model | [1] |
| Treatment | This compound | [1] |
| Dosage | Not explicitly stated in abstract | [1] |
| Administration Route | Not explicitly stated in abstract | [1] |
| Tumor Growth Inhibition | Significantly attenuated tumor growth | [1] |
Vemurafenib: Summary of In Vivo Efficacy
| Parameter | Value | Source |
| Cell Line | A375 (Human Melanoma) | [2][3] |
| Animal Model | Xenograft mouse model | [2][3] |
| Treatment | Vemurafenib | [2][3] |
| Dosage | 10 mg/kg, 12.5 mg/kg, 15 mg/kg, 25 mg/kg, 50 mg/kg | [2][3][4][5][6] |
| Administration Route | Oral gavage, twice daily or once daily | [4][5][6] |
| Tumor Growth Inhibition | 84% at 12.5 mg/kg once daily | [2] |
| Tumor Growth Inhibition | Significant decrease in tumor growth at 10 mg/kg thrice a week | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for establishing A375 xenograft models and the administration of this compound and Vemurafenib, based on the available literature.
A375 Xenograft Model Establishment
-
Cell Culture: A375 human melanoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a sufficient number for injection.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of A375 cells (e.g., 5 x 10^6 cells) suspended in a suitable buffer (e.g., PBS or Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
This compound Administration (Generalized)
-
Formulation: this compound is dissolved in a suitable vehicle for in vivo administration.
-
Dosing and Schedule: Based on other in vivo studies with this compound, a common dosage is 20 mg/kg administered via intraperitoneal injection daily or on a specified schedule.
-
Monitoring: Tumor growth and the general health of the animals are monitored throughout the study.
Vemurafenib Administration (Generalized)
-
Formulation: Vemurafenib is typically formulated for oral administration.
-
Dosing and Schedule: Doses ranging from 10 mg/kg to 50 mg/kg administered orally, once or twice daily, have been reported in A375 xenograft models.[2][3][4][5][6]
-
Monitoring: Tumor growth and animal well-being are closely monitored during the treatment period.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and Vemurafenib.
Caption: this compound signaling pathway.
Caption: Vemurafenib signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for comparing the in vivo efficacy of two experimental drugs in a xenograft model.
Caption: In vivo drug efficacy workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Spautin-1
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Spautin-1, a potent autophagy inhibitor. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Essential Safety and Handling Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. When handling this compound, always wear appropriate personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and impervious clothing[1]. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
This compound: Key Data for Disposal
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | 6-fluoro-N-[(4-fluorophenyl)methyl]-4-quinazolinamine | [2] |
| CAS Number | 1262888-28-7 | [1][2] |
| Molecular Formula | C₁₅H₁₁F₂N₃ | [1][2] |
| Molecular Weight | 271.26 g/mol | [1] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in DMSO (up to 100 mM), DMF (30 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in a DMF:PBS (pH 7.2) (1:1) solution (0.5 mg/ml). | [2] |
| InChI Key | AWIVHRPYFSSVOG-UHFFFAOYSA-N | [2] |
Step-by-Step Disposal Protocol for this compound
The primary disposal method for this compound is through an approved hazardous waste disposal program. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and any spillage cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container. Given its quinazoline structure, avoid mixing with strong acids or bases[1].
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
2. Handling Spills:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to clean up large spills of solutions in flammable solvents.
-
Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless triple-rinsed.
-
To triple-rinse, use a solvent in which this compound is soluble, such as DMSO or ethanol.
-
Collect all rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the original label on the container before disposal in accordance with your institution's guidelines for decontaminated labware.
4. Final Disposal:
-
Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols Referenced
Currently, there are no widely established and validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, reliance on a certified hazardous waste disposal service is the only recommended procedure.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Spautin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Spautin-1, a potent autophagy inhibitor. Adherence to these procedures is essential to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form or when preparing stock solutions, a comprehensive PPE strategy is mandatory. This includes protection for the eyes, skin, and respiratory system.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes and fine dust. Should fit snugly and provide side-shield protection. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended, especially when handling stock solutions in DMSO. Nitrile gloves are a common choice, but their resistance to solvents varies. See the glove compatibility table below for more details. |
| Body Protection | Impervious Laboratory Coat | A lab coat made of a material resistant to chemical splashes should be worn and fully fastened. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Solvent Compatibility for Gloves
This compound is commonly dissolved in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. The choice of glove material is critical to prevent exposure. Below is a summary of breakthrough times for common glove materials with these solvents.
| Solvent | Nitrile Gloves | Neoprene Latex | Natural Rubber Latex |
| Dimethyl Sulfoxide (DMSO) | Breakthrough in as little as a few minutes to 2-3 hours. High permeation rate after breakthrough.[1][2] | > 8 hours | 1.5 - 2 hours[1][2] |
| Dimethylformamide (DMF) | Poor resistance. | Good to Excellent resistance. | Poor resistance. |
| Ethanol | Good resistance for incidental contact. | Good resistance. | Good resistance. |
Note: Always consult the glove manufacturer's specific chemical resistance data. For prolonged or high-concentration work with DMSO or DMF, consider using thicker gloves or gloves made of more resistant materials like Viton™ or butyl rubber.[3] Discard gloves immediately after any contact with this compound solutions.[2]
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintain the stability of this compound and ensure the safety of laboratory personnel.
Storage Conditions
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Preparation of Stock Solutions
This compound is soluble in several organic solvents. The following table provides solubility data.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~15-54 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~10 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-handling: Don all appropriate PPE as outlined above. Perform all weighing and solvent addition steps in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh out 2.71 mg of this compound (Molecular Weight: 271.26 g/mol ).
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. Vortex briefly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
Experimental Workflow: Cell-Based Assay
The following diagram illustrates a general workflow for treating cultured cells with this compound.
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is crucial to prevent environmental contamination.
-
Solid Waste:
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Dispose of this container through your institution's chemical waste management program.
-
-
Liquid Waste:
-
Do not discard this compound solutions, including media from treated cells, down the drain.
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled with "this compound Waste" and a list of all chemical components (e.g., "this compound, DMSO, Cell Culture Medium").
-
Dispose of the liquid waste container through your institution's chemical waste management program.
-
Signaling Pathway of this compound
This compound is primarily known as an inhibitor of autophagy through its action on the deubiquitinating enzymes (DUBs) USP10 and USP13. This leads to the degradation of the Vps34/Beclin-1 complex, a key initiator of autophagy. More recent studies have also identified a role for this compound in promoting mitophagy, the selective removal of damaged mitochondria, through a mechanism involving PINK1 and PRKN.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
